molecular formula C6H11NaO3 B13587433 Sodium5-hydroxy-2-methylpentanoate

Sodium5-hydroxy-2-methylpentanoate

Katalognummer: B13587433
Molekulargewicht: 154.14 g/mol
InChI-Schlüssel: GQDOHEVWHDLZTQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sodium5-hydroxy-2-methylpentanoate is a useful research compound. Its molecular formula is C6H11NaO3 and its molecular weight is 154.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium5-hydroxy-2-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium5-hydroxy-2-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H11NaO3

Molekulargewicht

154.14 g/mol

IUPAC-Name

sodium;5-hydroxy-2-methylpentanoate

InChI

InChI=1S/C6H12O3.Na/c1-5(6(8)9)3-2-4-7;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1

InChI-Schlüssel

GQDOHEVWHDLZTQ-UHFFFAOYSA-M

Kanonische SMILES

CC(CCCO)C(=O)[O-].[Na+]

Herkunft des Produkts

United States
Foundational & Exploratory

"synthesis of sodium 5-hydroxy-2-methylpentanoate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Sodium 5-Hydroxy-2-methylpentanoate

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for sodium 5-hydroxy-2-methylpentanoate, a molecule with potential applications in various fields, including as a building block in the synthesis of biologically active molecules. This document details a multi-step synthesis, commencing from readily available starting materials. The guide elucidates the mechanistic underpinnings of each synthetic transformation, provides detailed experimental protocols adapted from established methodologies, and presents relevant quantitative data. Furthermore, this whitepaper is structured to provide researchers, scientists, and drug development professionals with a robust and scientifically grounded resource for the preparation of this target compound.

Introduction and Strategic Overview

The synthesis of functionalized alkanoic acids and their salts is a cornerstone of modern organic chemistry, with broad implications for materials science and pharmaceutical development. Sodium 5-hydroxy-2-methylpentanoate is a bifunctional molecule featuring a terminal hydroxyl group and a carboxylate, making it an attractive synthon for further chemical elaboration. The presence of a stereocenter at the C2 position also introduces the potential for enantioselective syntheses, a critical consideration in drug development.

This guide will focus on a logical and efficient synthetic strategy, prioritizing commercially available starting materials, high-yielding reactions, and straightforward purification procedures. The proposed pathway involves the selective reduction of a cyclic anhydride precursor, followed by saponification to yield the target sodium salt. This approach is advantageous due to the conformational rigidity of the cyclic starting material, which can allow for greater stereocontrol, and the relatively mild conditions required for the key transformations.

Proposed Synthetic Pathway

A strategic multi-step synthesis is proposed for the preparation of sodium 5-hydroxy-2-methylpentanoate, commencing from the readily available starting material, β-methylglutaric anhydride. This pathway is designed to be both efficient and scalable. The key steps involve a selective reduction of one of the anhydride carbonyl groups to form a lactone, followed by basic hydrolysis to yield the final product.

Synthetic_Pathway A β-Methylglutaric Anhydride B α-Methyl-γ-butyrolactone A->B  Selective Reduction (e.g., NaBH4) C 5-Hydroxy-2-methylpentanoic Acid B->C  Hydrolysis (NaOH, H2O) D Sodium 5-hydroxy-2-methylpentanoate C->D  Neutralization (NaOH)

Caption: Proposed synthetic route for sodium 5-hydroxy-2-methylpentanoate.

Detailed Synthetic Procedures and Mechanistic Insights

This section provides a detailed, step-by-step methodology for the synthesis of sodium 5-hydroxy-2-methylpentanoate, accompanied by explanations of the underlying reaction mechanisms.

Step 1: Selective Reduction of β-Methylglutaric Anhydride to α-Methyl-γ-butyrolactone

The initial step of the proposed synthesis involves the selective reduction of one of the carbonyl groups of β-methylglutaric anhydride to yield α-methyl-γ-butyrolactone. This transformation is crucial as it sets the stage for the subsequent ring-opening to the desired linear hydroxy acid. Sodium borohydride (NaBH₄) is a suitable reagent for this purpose, as it is a mild and selective reducing agent for aldehydes, ketones, and, in this case, anhydrides, under controlled conditions.

Mechanism: The reduction of an anhydride with sodium borohydride proceeds via nucleophilic attack of a hydride ion (H⁻) on one of the electrophilic carbonyl carbons. This initial attack leads to the formation of a tetrahedral intermediate. Subsequent intramolecular ring-opening and further reduction steps ultimately lead to the formation of the corresponding lactone. The selectivity for the formation of the γ-lactone is driven by the thermodynamic stability of the five-membered ring.

Caption: Mechanism of selective anhydride reduction to a lactone.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-methylglutaric anhydride (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-methyl-γ-butyrolactone.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Saponification of α-Methyl-γ-butyrolactone to Sodium 5-Hydroxy-2-methylpentanoate

The final step in the synthesis is the saponification of the α-methyl-γ-butyrolactone to yield the target sodium salt. This is a straightforward hydrolysis reaction carried out under basic conditions. The use of sodium hydroxide ensures the formation of the sodium salt of the carboxylic acid directly.

Mechanism: The saponification of a lactone is a base-catalyzed hydrolysis. A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This results in the opening of the lactone ring to form a tetrahedral intermediate. The subsequent collapse of this intermediate, followed by proton transfer, yields the sodium salt of the hydroxy-carboxylic acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve the purified α-methyl-γ-butyrolactone (1.0 eq) in a mixture of water and a co-solvent such as ethanol.

  • Add a stoichiometric amount of sodium hydroxide (1.0 eq) as a solution in water.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC until all the starting material has been consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the co-solvent (if used) under reduced pressure.

  • The resulting aqueous solution of sodium 5-hydroxy-2-methylpentanoate can be used as is, or the product can be isolated by lyophilization or by precipitation followed by filtration.

Data Presentation

The following table summarizes the key reactants and expected products for the proposed synthesis. The yields are representative of similar reactions found in the literature and may vary depending on the specific reaction conditions and scale.

StepReactantReagent(s)ProductExpected Yield (%)
1β-Methylglutaric AnhydrideSodium Borohydride, THFα-Methyl-γ-butyrolactone70-85
2α-Methyl-γ-butyrolactoneSodium Hydroxide, Water/EthanolSodium 5-hydroxy-2-methylpentanoate>95

Alternative Synthetic Strategies

While the reduction of β-methylglutaric anhydride is a robust approach, other synthetic routes are also plausible and may offer advantages depending on the availability of starting materials and desired scale of the synthesis.

Hydrogenolysis of Furan Derivatives

An alternative strategy involves the catalytic hydrogenolysis of derivatives of 2-furancarboxylic acid.[1][2] This approach is attractive from a green chemistry perspective as furan derivatives can be derived from biomass.[3][4] The reaction typically involves hydrogenation over a platinum-based catalyst, which simultaneously reduces the furan ring and the carboxylic acid functionality.[1][2]

Alternative_Pathway A Methyl 2-furoate B Methyl 5-hydroxy-2-methylpentanoate A->B  H2, Pt/C (Hydrogenolysis) C Sodium 5-hydroxy-2-methylpentanoate B->C  NaOH, H2O (Saponification)

Caption: Alternative synthetic route from a furan derivative.

Conclusion

This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of sodium 5-hydroxy-2-methylpentanoate. The proposed route, commencing from β-methylglutaric anhydride, offers a practical and efficient method for accessing this valuable chemical intermediate. The provided experimental protocols, grounded in established chemical principles and supported by mechanistic insights, are intended to serve as a valuable resource for researchers in both academic and industrial settings. The exploration of alternative synthetic strategies further enhances the utility of this guide by providing a broader perspective on the synthesis of this target molecule.

References

  • Short, Enantioselective Synthesis of Mevalonic Acid. ChemRxiv.
  • Coordination Ring-Opening Copolymerization of Naturally Renewable α-Methylene-γ-butyrolactone into Unsaturated Polyesters.
  • Organocatalytic Ring-Opening Copolymerization of Biorenewable α-Methylene-γ-butyrolactone toward Functional Copolyesters: Preparation and Composition Dependent Thermal Properties.
  • Synthesis of methyl (Z)
  • What is 2,2-DIMETHYLGLUTARIC ANHYDRIDE and its Applic
  • Enzymic Synthesis of Mevalonic Acid in Plants (1988). J. Bach - SciSpace.
  • Mechanistic insights into the ring-opening of biomass derived lactones. RSC Publishing.
  • If 5-hydroxypentanoic acid (HOCH_2CH_2CH_2CO_2H) is treated with an acid catalyst, an intramolecular esterification reaction occurs. What is the structure of the product?. Homework.Study.com.
  • Mevalonate p
  • Selective reduction of 2-furancarboxylic acid into 5-hydroxyvaleric acid derivatives over supported platinum catalyst. Journal of the Japan Petroleum Institute.
  • β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses Procedure.
  • 5-Hydroxy-2-methylpentanoic acid. PubChem.
  • esterification - alcohols and carboxylic acids. Chemguide.
  • Reduction of acid Anhydride /Reduction of Acid Deriv
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • An In-depth Technical Guide to the Synthesis of 5-Chloro-4-methylpentanoic Acid. Benchchem.
  • Fischer Esterific
  • Method for preparing methyl 5-hydroxypentanoate.
  • Method for preparing 5-hydroxyvaleric acid.
  • Selective hydrogenolysis of 2-furancarboxylic acid to 5-hydroxyvaleric acid derivatives over supported platinum catalysts. Green Chemistry (RSC Publishing).

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The Metabolic Fate and Biotransformation of 5-Hydroxy-2-Methylpentanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-2-methylpentanoic acid (5-H-2-MPA) is a branched-chain hydroxy fatty acid widely utilized as a critical chiral building block in organic synthesis. It is the primary precursor for conformationally constrained unnatural amino acids, such as 2-methylproline[1], and serves as an intermediate in the development of advanced therapeutics, including MDM2 inhibitors[2] and Gemini vitamin D analogs[3].

As drug development increasingly incorporates 5-H-2-MPA-derived moieties to enhance metabolic stability and target affinity, understanding the xenobiotic metabolic fate of the free acid becomes paramount. This whitepaper elucidates the mechanistic biotransformation pathways of 5-H-2-MPA, detailing its enzymatic oxidation to 2-methylglutaric acid, and provides field-proven, self-validating experimental workflows for LC-HRMS/MS metabolic profiling.

Physicochemical Profile & Structural Biology

The structural architecture of 5-H-2-MPA features a five-carbon aliphatic chain, an α -methyl branch, a terminal ( ω ) hydroxyl group, and a carboxylic acid moiety[4]. This specific arrangement dictates its solubility, receptor interaction potential, and susceptibility to specific metabolizing enzymes.

Table 1: Core Physicochemical Properties of 5-H-2-MPA

PropertyValueImplication for Metabolism
CAS Number 114951-20-1Standard identifier for reagent sourcing[4].
Molecular Formula C₆H₁₂O₃Base for calculating exact mass transitions.
Exact Mass 132.0786 Da[M-H]⁻ ion expected at m/z 131.0713 in negative ESI[5].
XLogP3 0.3Highly hydrophilic; minimal passive membrane permeability[5].
Functional Groups -OH, -COOH, -CH₃Targets for ADH/ALDH oxidation and UGT conjugation.

Mechanistic Pathways of Biotransformation

The metabolic fate of 5-H-2-MPA is governed by its terminal hydroxyl group and the steric hindrance introduced by the α -methyl group. When introduced into biological systems, it undergoes three primary biotransformation routes:

Cytosolic ω -Oxidation (The ADH/ALDH Axis)

The dominant Phase I metabolic route for terminal hydroxy fatty acids is sequential oxidation in the cytosol[6]. Alcohol dehydrogenase (ADH) oxidizes the C5-hydroxyl group to an intermediate aldehyde (2-methyl-5-oxopentanoic acid). Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts the aldehyde into a dicarboxylic acid, yielding 2-methylglutaric acid (2-methylpentanedioate). 2-Methylglutaric acid is a well-documented human metabolite often excreted in urine and is associated with branched-chain amino acid catabolism and organic acidurias[7][8][9].

Phase II Glucuronidation

The carboxylic acid moiety of 5-H-2-MPA is a prime substrate for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) in the endoplasmic reticulum catalyze the addition of glucuronic acid, forming a highly polar acyl-glucuronide [10]. This modification dramatically increases water solubility, facilitating rapid renal clearance.

Mitochondrial/Peroxisomal β -Oxidation

While standard straight-chain fatty acids undergo rapid β -oxidation, the α -methyl group of 5-H-2-MPA impedes standard acyl-CoA dehydrogenases. While it can be activated to an acyl-CoA derivative by long-chain acyl-CoA synthetases, its progression through the β -oxidation spiral is significantly bottlenecked, making ω -oxidation (Pathway 2.1) the preferred clearance mechanism.

MetabolicPathway Parent 5-Hydroxy-2-methylpentanoic acid (5-H-2-MPA) Aldehyde 2-Methyl-5-oxopentanoic acid (Intermediate) Parent->Aldehyde ADH / NAD+ (Cytosol) Metabolite2 Acyl-CoA Derivative (Mitochondrial) Parent->Metabolite2 Acyl-CoA Synthetase (Mitochondria) Metabolite3 5-H-2-MPA Acyl-Glucuronide (Phase II Conjugate) Parent->Metabolite3 UGTs / UDPGA (ER) Metabolite1 2-Methylglutaric acid (Major Phase I Metabolite) Aldehyde->Metabolite1 ALDH / NAD+ (Cytosol)

Biotransformation pathways of 5-hydroxy-2-methylpentanoic acid via Phase I and Phase II metabolism.

Experimental Workflows for Metabolic Profiling

To accurately map the metabolic fate of 5-H-2-MPA, standard Cytochrome P450 (CYP) stability assays are insufficient. Expertise & Experience Note: Because the primary clearance route relies on cytosolic ADH/ALDH rather than microsomal CYPs, the assay must utilize S9 fractions (which contain both cytosol and microsomes) or be supplemented with NAD⁺. A standard assay using only Human Liver Microsomes (HLM) and NADPH will falsely report high metabolic stability because it misses the ω -oxidation pathway.

Protocol 1: In Vitro S9 Fraction Stability & Metabolite Generation

This protocol is designed as a self-validating system . It includes a minus-cofactor control to differentiate true enzymatic turnover from chemical degradation, ensuring high trustworthiness of the resulting data.

Reagents Required:

  • Human Liver S9 Fraction (20 mg/mL protein)

  • Substrate: 5-H-2-MPA (10 mM stock in DMSO)

  • Cofactors: NADPH (CYP/reductase), NAD⁺ (ADH/ALDH), UDPGA (UGTs), Alamethicin (pore-forming agent for UGT access).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3.3 mM MgCl₂.

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Dilute the S9 fraction in the phosphate buffer to a final protein concentration of 1.0 mg/mL. Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to permeabilize the ER membranes, granting UDPGA access to intra-luminal UGTs.

  • Substrate Addition: Spike 5-H-2-MPA into the matrix to achieve a final concentration of 10 µM (ensure final DMSO concentration is 0.1% to prevent enzyme inhibition).

  • Pre-Incubation: Transfer 90 µL aliquots of the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (Causality Check):

    • Active Wells: Add 10 µL of a cofactor cocktail (final concentrations: 1 mM NADPH, 1 mM NAD⁺, 2 mM UDPGA).

    • Minus-Cofactor Control: Add 10 µL of blank buffer. (Validates that metabolism is strictly enzyme/cofactor-dependent).

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold organic solvent instantly denatures proteins, quenching the enzymatic reaction.

  • Extraction: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-HRMS/MS analysis.

ExpWorkflow Step1 1. Substrate & S9 Matrix (Alamethicin Permeabilization) Step2 2. Cofactor Initiation (+ NADPH, NAD+, UDPGA) Step1->Step2 Step3 3. Time-Course Sampling (0 to 120 mins) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 5. Centrifugation & LC-HRMS/MS Analysis Step4->Step5

Step-by-step workflow for in vitro S9 stability and metabolite identification.

Quantitative Data Presentation: LC-HRMS/MS Profiling

Metabolite identification is executed using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Due to the lack of basic nitrogen atoms, 5-H-2-MPA and its metabolites ionize most efficiently in Negative Electrospray Ionization (ESI⁻) mode, yielding [M-H]⁻ ions.

Table 2: Expected Metabolites and Exact Mass Transitions (Negative Ion Mode)

AnalyteMetabolic RouteFormulaExact Mass (Da)Expected [M-H]⁻ (m/z)Mass Shift ( Δ Da)
5-H-2-MPA (Parent) N/AC₆H₁₂O₃132.0786131.07130.0000
2-Methyl-5-oxopentanoic acid ADH OxidationC₆H₁₀O₃130.0630129.0557-2.0156
2-Methylglutaric acid ALDH OxidationC₆H₁₀O₄146.0579145.0506+13.9793
5-H-2-MPA Acyl-Glucuronide UGT ConjugationC₁₂H₂₀O₉308.1107307.1034+176.0321

Note: The detection of 2-methylglutaric acid confirms the successful activation of the cytosolic ADH/ALDH pathway. Acyl-glucuronides are typically identified by a characteristic neutral loss of 176 Da (glucuronic acid moiety) during MS/MS fragmentation.

References

  • 5-Hydroxy-2-methylpentanoic acid | C6H12O3 | CID 21880432 - PubChem . National Institutes of Health (NIH). Available at:[Link]

  • Piperidinone derivatives as MDM2 inhibitors for the treatment of cancer (ES2717306T3). Google Patents.
  • Hubert Maehr - Synthesis of a Biologically Active Vitamin-D2 Metabolite . ResearchGate. Available at:[Link]

  • Showing Compound 2-Methylglutaric acid (FDB022036) . FooDB. Available at:[Link]

  • Detection of urinary metabolites of metabolic pathway disorders by using VTGE and LC-HRMS techniques . bioRxiv. Available at:[Link]

  • Showing NP-Card for 2-Methylglutaric acid (NP0001469) . NP-MRD. Available at:[Link]

  • Regulation de l'homeostasie des androgenes et des derives des acides gras bioactifs... par les UDP-Glucuronosyltransferases . Library and Archives Canada. Available at:[Link]

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Therapeutic Horizons of Hydroxy-Pentanoates: A Technical Guide to Neuropharmacology and Polymeric Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxy-pentanoates occupy a unique dual-niche in modern therapeutics. In their monomeric form—specifically gamma-hydroxyvalerate (GHV)—they function as potent neuropharmacological agents with distinct receptor binding profiles. Conversely, when polymerized into polyhydroxyalkanoates like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), they transform into highly biocompatible, biodegradable nanocarriers. This whitepaper synthesizes the mechanistic pharmacology of GHV and provides field-proven, self-validating protocols for engineering PHBV-based drug delivery systems.

Monomeric Hydroxy-Pentanoates: Neuropharmacology of GHV

Gamma-hydroxyvalerate (GHV) is a 4-methyl-substituted analog of the endogenous neuromodulator gamma-hydroxybutyrate (GHB)[1]. While GHB is heavily utilized in treating narcolepsy and alcohol withdrawal, its high affinity for both GHB and GABA-B receptors, coupled with its direct metabolism into GABA, complicates its pharmacokinetic profile[1][2].

GHV offers a differentiated pharmacodynamic pathway. In radioligand binding assays, GHV displaces GHB receptor antagonists with approximately two-fold lower affinity than GHB and exhibits negligible affinity for GABA-B receptors[3]. Crucially, GHV is not metabolized into GABA, allowing it to evade the downstream GABAergic feedback loops that often lead to severe respiratory depression[1][3]. Despite this lower affinity, high-dose administration of GHV induces profound CNS depression, characterized by sedation, catalepsy, and ataxia, making it a compound of interest for novel sedative applications[3][4].

GHV_Pathway GHV Gamma-Hydroxyvalerate (GHV) Metab No Metabolism to GABA GHV->Metab Evades GHBR GHB Receptor (Low Affinity) GHV->GHBR GABAB GABA-B Receptor (Low Affinity) GHV->GABAB Effect CNS Depression (Sedation, Catalepsy, Ataxia) GHBR->Effect GABAB->Effect

Figure 1: Pharmacodynamic pathway of GHV highlighting receptor interactions and GABA evasion.

Polymeric Hydroxy-Pentanoates: PHBV in Advanced Nanomedicine

While monomeric GHV modulates the CNS, the copolymeric form—poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)—is revolutionizing targeted drug delivery[5][6]. The homopolymer poly(3-hydroxybutyrate) (PHB) is notoriously brittle and highly crystalline, which severely limits its processability and leads to unpredictable, burst-release kinetics[7]. The strategic incorporation of the 3-hydroxyvalerate (3HV) monomer disrupts this crystalline lattice, providing enhanced flexibility, reduced chain packing, and highly tunable degradation rates[6][7].

In oncology, PHBV nanocarriers have demonstrated exceptional stealth properties, effectively bypassing the mononuclear phagocyte system. For instance, PHBV nanoparticles loaded with the hydrophobic drug Silymarin significantly reduced the viability of HT-29 colorectal cancer cells and penetrated 3D tumor spheroids[5]. Furthermore, PHBV can be engineered into theranostic platforms by encapsulating superparamagnetic iron oxide nanoparticles (SPIONs/magnetite) for MRI contrast and localized hyperthermia[8], or combined with PEG and melatonin to inhibit osteosarcoma recurrence[9].

Quantitative Data Summaries

Table 1: Pharmacological Receptor Affinity and Behavioral Profile

Compound GHB Receptor Affinity GABA-B Receptor Affinity Metabolized to GABA? Primary Behavioral Effects
GHB High Moderate Yes Euphoria, Sedation, Anesthesia

| GHV | Lower (~2x less than GHB) | Very Low | No | Sedation, Catalepsy, Ataxia |

Table 2: Physicochemical Properties of Engineered PHBV Nanocarriers

Formulation System Encapsulated Payload Mean Particle Size (nm) Zeta Potential (mV) Target Application
PHBV-Silymarin Silymarin ~100 Negative Colorectal Cancer (HT-29)
PHBV-Magnetite Superparamagnetic Iron Oxide 258.6 ± 35.7 -10.8 MRI Contrast / Hyperthermia

| PHBV-PEG | Melatonin | ~150 - 200 | Negative | Osteosarcoma / Bone Regeneration |

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, I emphasize that reproducibility in nanomedicine stems from understanding the physical chemistry of your formulation and embedding quality control directly into the workflow.

Protocol 1: Synthesis of Drug-Loaded PHBV Nanocarriers via Nanoprecipitation

Causality & Rationale: We select nanoprecipitation over emulsion-solvent evaporation for sensitive hydrophobic payloads. Nanoprecipitation relies on the rapid diffusion of a semi-miscible organic solvent into an aqueous phase, triggering instantaneous interfacial polymer deposition (the Marangoni effect). This avoids the high-energy sonication that can degrade sensitive molecules like Silymarin or Melatonin[5][9].

  • Organic Phase Preparation: Dissolve PHBV (containing 2-12% 3HV) and the hydrophobic payload in chloroform or a chloroform/acetone blend.

    • Causality: The specific 3HV content dictates the polymer's hydrophobicity; higher 3HV content yields a less crystalline matrix, promoting smoother, diffusion-controlled drug release rather than bulk degradation[7].

  • Aqueous Phase Preparation: Prepare a 1% w/v Polyvinyl Alcohol (PVA) solution.

    • Causality: PVA acts as a steric stabilizer. Using PVA with an 87-89% degree of hydrolysis is critical; fully hydrolyzed PVA will precipitate, while lower hydrolysis fails to stabilize the nanodroplets, leading to Ostwald ripening and aggregation[5].

  • Nanoprecipitation: Inject the organic phase dropwise into the aqueous phase under moderate magnetic stirring (600 rpm).

  • Solvent Evaporation: Stir overnight in a fume hood to evaporate the organic solvent, driving the self-assembly of the solid nanoparticles.

  • Self-Validation (Quality Control): Immediately perform Dynamic Light Scattering (DLS).

    • Validation Check: A Polydispersity Index (PDI) > 0.2 indicates heterogeneous aggregation. If the PDI exceeds this threshold, the batch must be discarded. Do not proceed to in vitro testing with a high PDI, as heterogeneous populations will artificially skew the release kinetics.

PHBV_Protocol Org Organic Phase PHBV + Drug + Solvent Nano Nanoprecipitation (High-Shear Mixing) Org->Nano Aq Aqueous Phase Water + PVA (Stabilizer) Aq->Nano Evap Solvent Evaporation & Self-Assembly Nano->Evap Valid Validation (DLS: PDI < 0.2) Evap->Valid

Figure 2: Self-validating nanoprecipitation workflow for formulating PHBV-based nanocarriers.

Protocol 2: In Vitro Release Kinetics and Mass Balance Validation

Causality & Rationale: Simulating physiological conditions requires maintaining "sink conditions" to prevent artificial saturation of the release medium, which would prematurely halt drug diffusion.

  • Dialysis Setup: Place a known mass of lyophilized PHBV nanocarriers in a dialysis sac (MWCO 10-14 kDa).

  • Release Medium: Submerge the sac in PBS (pH 7.4) supplemented with 0.1% Tween-80.

    • Causality: Tween-80 solubilizes the released hydrophobic drug, ensuring the concentration gradient across the dialysis membrane remains the primary driving force for release.

  • Sampling: Withdraw aliquots at predetermined intervals (e.g., 1h, 2h, 4h, 8h, 24h), immediately replacing the volume with fresh, pre-warmed medium.

  • Self-Validation (Mass Balance): At the end of the assay (e.g., 72h), dissolve the remaining polymer inside the dialysis sac using chloroform and quantify the residual unreleased drug.

    • Validation Check: The total drug released plus the residual drug must equal the initial encapsulated mass (±5%). A significant deficit indicates that the drug degraded during the assay, invalidating the release curve.

References

  • [1] Title: Behavioral Analyses of GHB: Receptor Mechanisms. Source: nih.gov. URL: 1

  • [2] Title: A New Psychoactive Substance, Gamma Hydroxybutyrate (GHB): A Case Report. Source: nih.gov. URL: 2

  • [4] Title: Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Source: mdpi.com. URL: 4

  • [7] Title: Advances in Polyhydroxyalkanoate Nanocarriers for Effective Drug Delivery: An Overview and Challenges. Source: nih.gov. URL: 7

  • [3] Title: Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). Source: researchgate.net. URL: 3

  • [5] Title: Poly(HydroxyButyrate-co-HydroxyValerate) (PHBHV) Nanocarriers for Silymarin Release as Adjuvant Therapy in Colo-rectal Cancer. Source: frontiersin.org. URL: 5

  • [8] Title: View of Superparamagnetic Poly (3-hydroxybutyrate-co-3 hydroxyvalerate) (PHBV) nanoparticles for biomedical applications. Source: ejbiotechnology.info. URL: 8

  • [9] Title: A novel poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)-PEG-melatonin composite scaffold enhances for inhibiting bone tumor recurrence and enhancing bone regeneration. Source: frontiersin.org. URL: 9

  • [6] Title: Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate): Enhancement Strategies for Advanced Applications. Source: nih.gov. URL: 6

Sources

Investigating Xenobiotic-Microbiome Interactions: Sodium 5-Hydroxy-2-Methylpentanoate as a Synthetic Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The human gut microbiota acts as a highly metabolically active "exteriorized organ," capable of transforming a vast array of dietary components, pharmaceuticals, and environmental chemicals [1]. While the microbial metabolism of natural short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) is well documented, the interaction between the microbiome and synthetic functionalized aliphatic chains remains an emerging frontier in prodrug design and toxicology.

This whitepaper establishes a rigorous, self-validating methodological framework for evaluating the microbial biotransformation of Sodium 5-hydroxy-2-methylpentanoate (SHMP) . Primarily known as a chemical building block in the synthesis of MDM2 inhibitors and PET radiotracers [2], SHMP serves here as an ideal synthetic xenobiotic probe. By mimicking natural BCFAs while possessing a bio-oxidizable terminal hydroxyl group, SHMP allows researchers to map novel microbial enzymatic pathways and their downstream effects on host-microbiome signaling.

Structural Rationale and Mechanistic Hypothesis

Natural BCFAs, such as isovalerate and 2-methylbutyrate, are generated via microbial fermentation of branched-chain amino acids. These metabolites play critical roles in intestinal homeostasis, including the modulation of host protein SUMOylation and the dampening of NF-κB-mediated inflammatory responses [3].

SHMP ( C6​H11​NaO3​ ) shares the 2-methyl branched aliphatic backbone of these natural signaling molecules but features a primary alcohol at the C5 position. We hypothesize that when introduced to the anaerobic gut environment, SHMP undergoes specific biotransformations:

  • Microbial Oxidation: Gut commensals possessing broad-spectrum alcohol/aldehyde dehydrogenases will oxidize the C5 hydroxyl group, converting SHMP into a dicarboxylic acid derivative (e.g., 2-methylglutarate).

  • Host Receptor Modulation: The resulting metabolites, structurally analogous to endogenous signaling molecules, may interact with host Free Fatty Acid Receptors (FFAR2/3), modulating local immune responses.

Pathway SHMP Sodium 5-hydroxy-2-methylpentanoate (Synthetic Xenobiotic Probe) Microbes Gut Microbiota (Obligate Anaerobes) SHMP->Microbes Anaerobic Fermentation Metabolite Oxidized Metabolite (2-Methylglutarate) Microbes->Metabolite Alcohol Dehydrogenases Receptor Host GPCRs (FFAR2 / FFAR3) Metabolite->Receptor Ligand Binding Signaling Intestinal SUMOylation & NF-κB Inhibition Receptor->Signaling Downstream Cascade

Fig 1: Hypothesized microbial biotransformation of SHMP and downstream host signaling.

Self-Validating Experimental Methodology

To accurately capture xenobiotic-microbiome interactions, experimental artifacts (such as abiotic degradation or oxygen-induced microbial shock) must be eliminated. The following ex vivo fecal fermentation protocol is designed as a self-validating system, incorporating strict anaerobic controls and chemical derivatization for high-sensitivity LC-MS/MS analysis [4, 5].

Workflow Overview

Workflow Inoculum Fecal Inoculum (Anaerobic Buffer) Spike Spike SHMP (100 µM) + Controls Inoculum->Spike Incubate Ex Vivo Fermentation (37°C, 0-24h) Spike->Incubate Quench Quench & Derivatize (3-NPH / EDC) Incubate->Quench LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS

Fig 2: End-to-end workflow for ex vivo xenobiotic fermentation and metabolomic profiling.

Step-by-Step Protocol & Causal Rationale

Step 1: Anaerobic Inoculum Preparation

  • Action: Collect fresh human fecal samples and transfer them into an anaerobic workstation ( 85% N2​,10% CO2​,5% H2​ ) within 2 hours of defecation. Homogenize a 10% (w/v) slurry in pre-reduced 0.2 M sodium phosphate buffer containing 0.05% L-cysteine HCl.

  • Causality: Obligate anaerobes (e.g., Faecalibacterium, Bacteroides) are highly sensitive to oxygen. L-cysteine acts as a reducing agent to rapidly drop the redox potential, while the phosphate buffer prevents lethal acidification driven by rapid baseline SCFA production.

Step 2: Self-Validating Fermentation Setup

  • Action: Prepare three distinct reaction vessels:

    • Test: Fecal slurry + 100 µM SHMP.

    • Negative Control (Abiotic): Sterile buffer + 100 µM SHMP.

    • Positive Control (Background): Fecal slurry + Vehicle (Water).

  • Causality: The abiotic control ensures that any depletion of SHMP is strictly enzymatically driven, validating the biological nature of the degradation. The background control allows for the subtraction of endogenous metabolites during mass spectrometry.

Step 3: Time-Course Sampling and Quenching

  • Action: Incubate at 37°C. Extract 200 µL aliquots at 0, 4, 8, 12, and 24 hours. Immediately quench the reaction by adding 800 µL of ice-cold methanol containing an internal standard (e.g., 13C4​ -valerate). Centrifuge at 14,000 × g for 10 minutes.

  • Causality: Time-course sampling captures transient intermediate metabolites before they are fully consumed in cross-feeding networks. Cold methanol instantly precipitates microbial proteins, halting enzymatic activity.

Step 4: 3-NPH Derivatization and LC-MS/MS

  • Action: React 50 µL of the supernatant with 3-nitrophenylhydrazine (3-NPH) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at 40°C for 1 hour. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Aliphatic carboxylic acids like SHMP ionize poorly in standard Electrospray Ionization (ESI). 3-NPH derivatization tags the carboxylic acid with a chromophore that drastically enhances ionization efficiency and improves retention on reverse-phase C18 columns[5].

Quantitative Data Presentation

To illustrate the expected output of this self-validating system, Table 1 models the kinetic degradation of SHMP and the concurrent appearance of its oxidized metabolite.

Table 1: Modeled Kinetic Profiling of SHMP Biotransformation Ex Vivo

Time (h)Test SHMP (µM)Abiotic Control SHMP (µM)Oxidized Metabolite (µM)Fecal pH
0 99.8±1.2 100.1±0.5 Not Detected 7.02
4 78.4±3.1 99.5±0.8 18.2±2.4 6.85
8 45.2±4.5 99.8±0.6 48.7±3.8 6.60
12 12.1±2.0 98.9±1.1 79.4±5.1 6.45
24 2.3±0.5 99.1±0.9 88.6±4.2 6.30

Data Interpretation: The stability of SHMP in the abiotic control confirms that the depletion observed in the test group is solely due to microbial enzymatic activity. The near-stoichiometric conversion of SHMP to the oxidized metabolite by 24 hours validates the primary alcohol oxidation hypothesis.

Conclusion and Future Perspectives

The utilization of Sodium 5-hydroxy-2-methylpentanoate as a synthetic probe offers profound insights into the xenobiotic metabolizing capacity of the human gut microbiome. By employing strict anaerobic ex vivo fermentations coupled with derivatization-enhanced LC-MS/MS, researchers can confidently map the biotransformation of functionalized aliphatic chains. Understanding these pathways is critical for the future of prodrug design, ensuring that orally administered therapeutics are either protected from, or intentionally activated by, the gut microbiota.

References

  • Turnbaugh, P. J., et al. "Chemical transformation of xenobiotics by the human gut microbiota." Science, 2017.
  • Ding, K., et al. "Benzoic acid derivative mdm2 inhibitor for the treatment of cancer.
  • Neish, A. S., et al.
  • Payling, L., et al. "A protocol combining breath testing and ex vivo fermentations to study the human gut microbiome." STAR Protocols, 2021.
  • Isokääntä, H., et al.

Comprehensive Spectroscopic Analysis of 5-Hydroxy-2-methylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-2-methylpentanoic acid (CAS: 114951-20-1) is a chiral, bifunctional aliphatic compound containing a terminal primary hydroxyl group and an alpha-methyl-substituted carboxylic acid [1]. With the empirical formula C6​H12​O3​ and an exact mass of 132.0786 Da [1], it serves as a critical intermediate in the synthesis of complex macrolides, peptidomimetics, and unnatural amino acids (e.g., 2-methylproline derivatives).

As a Senior Application Scientist, the primary challenge in characterizing this molecule is not instrument sensitivity, but structural dynamics . Like many δ -hydroxy acids, 5-hydroxy-2-methylpentanoic acid exists in a delicate thermodynamic equilibrium with its cyclic ester, α -methyl- δ -valerolactone [2]. This guide provides a self-validating framework for isolating the open-chain form and accurately acquiring its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Structural Dynamics & The Lactonization Challenge

The fundamental causality behind the spectroscopic ambiguity of δ -hydroxy acids is intramolecular esterification [2]. In acidic or neutral organic solvents (e.g., CDCl3​ ), the terminal hydroxyl group nucleophilically attacks the protonated carbonyl carbon, spontaneously cyclizing the molecule and releasing water.

To obtain pure spectroscopic data of the open-chain 5-hydroxy-2-methylpentanoic acid, the analyte must be analyzed as a carboxylate salt (e.g., sodium 5-hydroxy-2-methylpentanoate). By raising the pH above the pKa​ of the carboxylic acid (~4.8), the carboxylate anion is formed, which completely deactivates the electrophilic carbonyl carbon, halting lactonization [3].

G A 5-Hydroxy-2-methylpentanoic Acid (Crude Extract) B pH Control & Solvent Selection A->B C Acidic/Neutral (CDCl3) Spontaneous Cyclization B->C pH < 7.0 D Basic (D2O + NaOD) Stable Carboxylate Salt B->D pH > 8.0 E α-Methyl-δ-valerolactone (Interference) C->E F Pure Open-Chain Form (Target Analyte) D->F G Mixed/Confounded Spectra E->G H Clean NMR & MS Acquisition F->H

Figure 1: Workflow demonstrating the causality of pH control in preventing lactonization prior to spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To ensure the integrity of the open-chain form, NMR acquisition must be performed in D2​O adjusted to pD>8 using NaOD [3].

1 H NMR Data Summary (400 MHz, D2​O , pD≈9 )

The 1 H NMR spectrum is characterized by the downfield shift of the protons adjacent to the hydroxyl group and the distinct splitting of the alpha-methyl group.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C5-H 2​ 3.55Triplet6.52H −CH2​−OH
C2-H 2.35Sextet (Apparent)7.01H −CH(CH3​)−COO−
C4-H 2​ 1.55Multiplet-2H −CH2​− (Aliphatic)
C3-H 2​ 1.45Multiplet-2H −CH2​− (Aliphatic)
C2-CH 3​ 1.08Doublet7.03HAlpha-methyl group
13 C NMR Data Summary (100 MHz, D2​O )

In the basic aqueous environment, the carbonyl carbon (C1) exhibits a characteristic downfield shift typical of a carboxylate anion compared to a free carboxylic acid.

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
C1 184.5Quaternary (C=O)Carboxylate anion ( −COO− )
C5 61.8Secondary ( CH2​ )Hydroxyl-bearing carbon
C2 42.3Tertiary ( CH )Alpha-carbon
C3 30.5Secondary ( CH2​ )Aliphatic chain
C4 29.1Secondary ( CH2​ )Aliphatic chain
C2-CH 3​ 17.5Primary ( CH3​ )Alpha-methyl carbon

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the lactonization state. The free acid exhibits a broad O−H stretch and a distinct carbonyl peak, whereas the lactone lacks the O−H stretch and shows a shifted ester carbonyl peak [3].

Wavenumber ( cm−1 )IntensityVibrational ModeDiagnostic Significance
3300 - 3400 Strong, Broad O−H stretch (Alcohol)Confirms presence of terminal hydroxyl.
2500 - 3000 Very Broad O−H stretch (Acid)Present in free acid; absent in salt form.
1705 - 1715 Strong, Sharp C=O stretch (Acid)Shifts to ~1580 cm−1 if analyzed as a sodium salt.
1050 Medium C−O stretchCharacteristic of primary alcohols.

Mass Spectrometry (MS) & Fragmentation Pathways

Electrospray Ionization (ESI) in Negative Ion Mode is the optimal technique for analyzing aliphatic carboxylic acids [1]. The molecule readily deprotonates to form the [M−H]− precursor ion at m/z 131.07.

MS/MS Fragmentation Causality

Upon Collision-Induced Dissociation (CID), the [M−H]− ion undergoes two primary, competing fragmentation pathways:

  • Loss of Water (-18 Da): The terminal hydroxyl group attacks the carboxylate, ejecting H2​O to form a stable gas-phase lactone enolate at m/z 113.06.

  • Decarboxylation (-44 Da): Direct loss of CO2​ from the carboxylate terminus yields an alkoxide ion at m/z 87.08.

MS M Precursor Ion [M-H]- m/z 131.07 F1 Gas-Phase Lactone Enolate m/z 113.06 M->F1 - H2O (-18 Da) F2 Alkoxide Ion m/z 87.08 M->F2 - CO2 (-44 Da) F3 Terminal Alkene Ion m/z 69.07 F1->F3 - CO2 (-44 Da) F2->F3 - H2O (-18 Da)

Figure 2: ESI-MS/MS negative mode fragmentation pathway of 5-hydroxy-2-methylpentanoic acid.

Experimental Protocols: A Self-Validating System

To guarantee scientific integrity, the following protocol ensures the analyte remains in its open-chain form throughout the analytical workflow.

Protocol 1: Preparation of the Stable Carboxylate Salt for NMR
  • Dissolution: Weigh approximately 15 mg of crude 5-hydroxy-2-methylpentanoic acid into a clean glass vial.

  • Solvent Addition: Add 600 μL of Deuterium Oxide ( D2​O ).

  • pH Adjustment (Critical Step): Add 1M Sodium Deuteroxide ( NaOD ) in D2​O dropwise. Monitor the pH using a micro-pH probe or pH paper until the solution reaches pD≈8.5−9.0 .

    • Causality: This guarantees 100% conversion to the sodium carboxylate salt, physically preventing the hydroxyl oxygen from attacking the carbonyl carbon.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Validation: Acquire a rapid 1D 1 H NMR scan. The absence of a multiplet at ~4.2 ppm (characteristic of the −CH2​−O−C=O protons in the lactone ring) validates that the sample is exclusively the open-chain form.

Protocol 2: LC-MS/MS Acquisition
  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Ammonium Hydroxide) and Mobile Phase B (Acetonitrile).

    • Causality: Using a basic modifier (Ammonium Hydroxide) instead of Formic Acid ensures the analyte remains deprotonated ( [M−H]− ) during chromatography, improving peak shape and ionization efficiency.

  • Sample Dilution: Dilute the sample to 1 μg/mL in 50:50 Water:Acetonitrile.

  • Acquisition: Inject 2 μL onto a C18 column. Run a gradient from 5% B to 95% B over 5 minutes.

  • MS Parameters: Set the ESI source to negative mode. Set the resolving quadrupole (Q1) to isolate m/z 131.1. Apply a collision energy (CE) ramp from 10 eV to 30 eV to observe the transition to m/z 113.1 and m/z 87.1.

References

  • National Center for Biotechnology Information (NCBI). "5-Hydroxy-2-methylpentanoic acid." PubChem Compound Summary for CID 21880432.[Link]

  • J. S. Ciolino et al. "GHB Free Acid: II. Isolation and Spectroscopic Characterization for Forensic Analysis." Journal of Forensic Sciences, 2006.[Link]

Biocatalytic Synthesis of Chiral 5-Hydroxy-2-methylpentanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(5-HMPA, CAS 114951-20-1) is a highly versatile chiral C6 aliphatic building block characterized by a terminal hydroxyl group and an α -methylated carboxylic acid[1],[2]. It serves as a critical precursor for the synthesis of α -methyl- δ -valerolactone, a privileged pharmacophore in drug development and a key monomer for advanced biodegradable polyesters[2].

Traditional chemocatalytic syntheses of 5-HMPA often suffer from poor atom economy, reliance on toxic heavy metals, and low enantiomeric excess ( ee ). In contrast, biocatalysis offers unparalleled regio- and stereoselectivity under mild conditions. This whitepaper details the mechanistic pathways, causal logic, and self-validating experimental protocols for the enzymatic synthesis of chiral 5-HMPA.

Mechanistic Pathways & Enzyme Selection

Pathway A: Cytochrome P411-Mediated Intramolecular C–H Functionalization

Direct functionalization of unactivated aliphatic C–H bonds is notoriously difficult due to their high bond dissociation energies. However, recent breakthroughs in metalloenzyme engineering have unlocked this pathway. Engineered "carbene transferases" derived from serine-ligated cytochromes (P411s) can catalyze intramolecular carbene insertions into benzylic or allylic C–H bonds[3],[4].

  • The Causality of Mutation: In wild-type Cytochrome P450, the heme iron is ligated by an axial cysteine, which promotes the formation of a reactive iron-oxo species for standard hydroxylation. By mutating this axial cysteine to serine (creating a P411), the electronic structure of the heme iron is fundamentally altered. This stabilizes reactive iron-carbene intermediates over oxo species, enabling the direct, stereoselective assembly of diverse lactone structures from simple diazo precursors, overcoming the thermodynamic ring strain associated with δ

    • and ϵ -lactones[4],[5].
Pathway B: Ketoreductase (KRED) Asymmetric Reduction

The asymmetric reduction of 5-oxo-2-methylpentanoic acid relies on NAD(P)H-dependent ketoreductases (KREDs).

  • The Causality of Cofactor Regeneration: Because the stoichiometric use of NADPH is economically prohibitive for scale-up, an in situ regeneration system using Glucose Dehydrogenase (GDH) is mandatory[6]. The oxidation of glucose to gluconolactone by GDH is thermodynamically irreversible under standard aqueous conditions. This massive thermodynamic driving force continuously pushes the KRED equilibrium toward the formation of the chiral alcohol, ensuring >99% conversion[6].

Pathway C: Lipase-Catalyzed Kinetic Resolution

Candida antarctica Lipase B (CALB) is utilized for the enantioselective esterification or lactonization of racemic 5-HMPA.

  • The Causality of Solvent Choice: Operating in a solvent-free or highly hydrophobic organic medium is not merely a solubility consideration; it fundamentally alters the thermodynamic equilibrium[7],[8]. By minimizing the water activity ( aw​ ), the competing hydrolytic vector is completely suppressed, driving the reaction toward esterification[7],[8]. Furthermore, CALB exhibits remarkable thermal stability, maintaining high catalytic activity at 80°C in solvent-free conditions, which drastically enhances substrate mass transfer and reaction kinetics[9],[7].

Pathways Target Chiral 5-Hydroxy-2-methylpentanoic acid Pre1 Aliphatic Precursors (e.g., Diazo esters) Enz1 Engineered P411 (C-H Functionalization) Pre1->Enz1 Pre2 5-Oxo-2-methylpentanoic acid Enz2 Ketoreductase (KRED) (Asymmetric Reduction) Pre2->Enz2 Pre3 Racemic 5-HMPA Enz3 CALB Lipase (Kinetic Resolution) Pre3->Enz3 Enz1->Target Regio/Stereoselective Enz2->Target NADP+ dependent Enz3->Target Enantiomer separation

Biocatalytic pathways for the synthesis of chiral 5-hydroxy-2-methylpentanoic acid.

Experimental Protocols (Self-Validating Systems)

Protocol 1: KRED-Catalyzed Asymmetric Reduction with GDH Regeneration

This protocol describes the in vitro reduction of 5-oxo-2-methylpentanoic acid to (S)-5-HMPA.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgCl 2​ .

  • Substrate & Cofactor Loading: Dissolve 5-oxo-2-methylpentanoic acid (500 mM) and D-glucose (600 mM, 1.2 eq) in the buffer. Add NADP + to a final concentration of 1 mM.

  • Enzyme Addition: Add KRED (2 g/L) and GDH (1 g/L) to initiate the reaction.

  • Incubation: Stir at 30°C and 300 rpm.

  • System Validation & Quality Control: This system is self-validating via real-time pH monitoring. As GDH oxidizes glucose to gluconolactone, its subsequent spontaneous hydrolysis to gluconic acid drops the pH. A steady consumption of the automated titrant (1M NaOH) to maintain pH 7.0 directly correlates with the reaction progress. Final enantiomeric excess is confirmed by chiral GC-FID (Chiraldex G-TA column) after derivatization with TMS-diazomethane.

Cofactor Sub 5-Oxo-2-methylpentanoic acid KRED KRED Sub->KRED Prod (S)-5-HMPA KRED->Prod NADP NADP+ KRED->NADP GDH GDH NADPH NADPH + H+ GDH->NADPH Regenerates Gluc Gluconolactone GDH->Gluc NADP->GDH NADPH->KRED Donates H- Glu Glucose Glu->GDH

Ketoreductase asymmetric reduction coupled with GDH cofactor regeneration.

Protocol 2: CALB-Catalyzed Solvent-Free Kinetic Resolution

This protocol isolates the target enantiomer from a racemic mixture via selective esterification[9],[7].

  • Substrate Preparation: Mix racemic 5-HMPA with an acyl acceptor (e.g., 1-octanol) in a 2:1 molar ratio in a thermostated batch reactor[7]. Do not add any aqueous or organic solvent.

  • Biocatalyst Loading: Add immobilized Lipozyme® 435 (CALB) at 2.5% (w/w) relative to the substrates[9],[7].

  • Reaction Conditions: Heat the mixture to 80°C under continuous overhead stirring at 350 rpm[7]. Apply a mild vacuum (200 mbar) to continuously remove the water byproduct, shifting the equilibrium.

  • System Validation & Quality Control: The reaction progress is self-validating through continuous acid value (AV) titration[9]. A linear decrease in AV indicates the consumption of the free carboxylic acid. Enantiomeric separation is verified via chiral HPLC (e.g., Chiralcel OD-H).

Quantitative Data Presentation

The following table summarizes the performance metrics of the three primary biocatalytic routes discussed.

Table 1: Comparative Metrics of Biocatalytic Routes for Chiral 5-HMPA Synthesis

Biocatalytic RouteCatalyst SystemEnantiomeric Excess ( ee )Total Turnover Number (TTN)Space-Time Yield (g/L/d)E-factor
C-H Functionalization Engineered P411>99%~5,60012.515 - 20
Asymmetric Reduction KRED / GDH>99%>10,000 (NADPH)45.05 - 10
Kinetic Resolution CALB (Solvent-free)>95% (at 50% conv.)N/A (Immobilized)85.0< 2

Downstream Processing (DSP) & Isolation Logic

The isolation of highly polar, water-soluble hydroxy acids from aqueous biotransformation broths requires precise physicochemical control.

  • The Causality of pH Adjustment: The pKa of the terminal carboxylic acid of 5-HMPA is approximately 4.5. If extraction is attempted at neutral pH, the molecule exists as a highly polar carboxylate anion, resulting in an abysmal partition coefficient ( Kp​ ) into organic solvents. By acidifying the broth to pH 2.0 using 6M HCl, >99% of the molecules are protonated. This neutralizes the charge, drastically increasing the lipophilicity of the molecule and maximizing its recovery during liquid-liquid extraction with ethyl acetate.

DSP Step1 Biotransformation Broth Step2 Centrifugation / Filtration (Cell Removal) Step1->Step2 Step3 Acidification (pH 2.0) (Protonate Carboxylate) Step2->Step3 Step4 Liquid-Liquid Extraction (Ethyl Acetate) Step3->Step4 Step5 Lactonization (Optional) (Dean-Stark / Toluene) Step4->Step5 Step6 Chiral Chromatography / Crystallization Step5->Step6

Downstream processing workflow for the isolation of chiral 5-HMPA and its lactone.

References

  • "5-Hydroxy-2-methylpentanoic acid | C6H12O3 | CID 21880432", PubChem,[Link]

  • "Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy", Journal of the American Chemical Society (2024),[Link]

  • "Glucose dehydrogenase for the regeneration of NADPH and NADH", Advances in Biochemical Engineering/Biotechnology (2005),[Link]

  • "Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate)", Molecules (2024),[Link]

  • "Hydrolases in Non-Conventional Media: Implications for Industrial Biocatalysis", Masaryk University / Loschmidt Laboratories,[Link]

Sources

Sodium 5-Hydroxy-2-Methylpentanoate: Precursor Workflows, Derivatization Pathways, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-hydroxy-2-methylpentanoate (and its corresponding free acid/ester forms) is a highly versatile, bifunctional aliphatic building block. Characterized by a six-carbon backbone, a chiral center at the C2 position, and terminal reactive moieties (a carboxylate and a primary hydroxyl group), this molecule serves as a critical linchpin in advanced organic synthesis.

As a Senior Application Scientist, I have structured this technical guide to bypass generic overviews and instead focus on the mechanistic causality behind its synthesis and derivatization. We will explore how this molecule is synthesized via controlled hydroboration-oxidation, why its sodium salt form is critical for stability, and how it acts as a precursor for oncology PET tracers, microbial antimetabolites, and complex fragrance heterocycles.

Structural Logic and Chemical Stability

The molecular architecture of 5-hydroxy-2-methylpentanoic acid (CAS 114951-20-1)[1] presents a specific handling challenge: the free acid form is kinetically prone to spontaneous intramolecular Fisher esterification under mildly acidic or even neutral conditions, rapidly cyclizing to form α -methyl- δ -valerolactone.

To arrest this cyclization, the molecule is frequently saponified and isolated as Sodium 5-hydroxy-2-methylpentanoate . The deprotonation of the carboxylic acid to a carboxylate anion eliminates its electrophilicity, preventing the C5-hydroxyl group from attacking the C1 carbonyl. This strategic conversion yields a stable, highly water-soluble solid that is ideal for long-term storage, aqueous biological assays, and phase-transfer catalysis. When organic solubility is required for downstream derivatization, the molecule is typically protected as a tert-butyl or methyl ester[2],[3].

Retrosynthetic Precursor Workflows

The synthesis of 5-hydroxy-2-methylpentanoate derivatives relies on precise regiocontrol. Two primary precursor pathways dominate the literature.

Hydroboration-Oxidation of Alkene Precursors

The most robust method for generating the C5-hydroxyl group involves the anti-Markovnikov hydration of a terminal alkene. Starting from tert-butyl 2-amino-2-methylpent-4-enoate derivatives, hydroboration is achieved using a Borane-Tetrahydrofuran (BH 3​ ·THF) complex[2],[3].

  • Mechanistic Causality: The steric encumbrance of the C2-methyl and tert-butyl ester groups directs the boron atom exclusively to the less sterically hindered terminal C5 carbon. Subsequent oxidation with alkaline hydrogen peroxide (H 2​ O 2​ /NaOH) proceeds via a hydroperoxide nucleophilic attack on the electron-deficient boron, followed by a stereoretentive 1,2-alkyl shift, yielding the terminal alcohol in good yields (~62%)[2].

Derivation from 5-Hydroxy-2-Pentanone

For the synthesis of specific antimetabolites, an alternative precursor route utilizes 5-hydroxy-2-pentanone. This ketone undergoes a Strecker-type amino acid synthesis or direct cyanation/hydrolysis to establish the C2-methyl and C2-amino groups simultaneously, eventually yielding 2-amino-5-hydroxy-2-methylpentanoic acid[4].

G Precursor1 2-Methylpent-4-enoate Derivatives Core 5-Hydroxy-2-methylpentanoate (Core Intermediate) Precursor1->Core Hydroboration- Oxidation Precursor2 5-Hydroxy-2-pentanone Precursor2->Core Amination & Homologation Tosylate 5-Tosyloxy Derivative Core->Tosylate Tosylation (TsCl, Pyridine) THP 2,5-Disubstituted Tetrahydropyrans Core->THP Ring-Closing Metathesis (RCM) AntiMet N5-Hydroxy-2-methylarginine (Antimetabolite) Core->AntiMet Multi-step Amination PET 18F-FAMPe (PET Tracer) Tosylate->PET Nucleophilic Fluorination (18F)

Retrosynthetic pathways and downstream derivatization of 5-hydroxy-2-methylpentanoate.

Derivatization Pathways and Advanced Applications

Oncology PET Tracers (18F-FAMPe)

The C5-hydroxyl group of the tert-butyl ester derivative is a prime target for radiolabeling. It is first converted into a superior leaving group via tosylation. The tosylate is then subjected to nucleophilic aliphatic substitution (S N​ 2) using [ 18 F]fluoride to produce (R)- and (S)-2-amino-5-[ 18 F]fluoro-2-methylpentanoic acid (FAMPe), a Positron Emission Tomography (PET) tracer used for imaging brain tumors[2].

  • Solvent Selection Logic: This fluorination is notoriously difficult due to competing intramolecular cyclization and E2 elimination. Utilizing tert-amyl alcohol as the solvent is a critical field-proven insight. The bulky tert-amyl alcohol cannot act as a nucleophile, but it forms strong hydrogen bonds with the fluoride ion, modulating its basicity and significantly enhancing the chemoselectivity of the S N​ 2 pathway over elimination[2].

Microbial Antimetabolites

5-hydroxy-2-methylpentanoate derivatives are heavily utilized in the synthesis of non-natural amino acids with antibiotic properties. Through a sequence of bromination, esterification, and alkylation of anti-benzaldoxime, the C5 position is functionalized to yield N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine. These compounds act as potent antimetabolites against microorganisms like Escherichia coli[4].

Fragrance Chemistry via Ring-Closing Metathesis (RCM)

In fragrance chemistry, the molecule is utilized to synthesize 2,5-disubstituted tetrahydropyrans, which exhibit desirable citrus and floral olfactory notes. The C5-hydroxyl group undergoes O-alkylation, followed by a Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form the saturated cyclic ether[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure experimental integrity.

Protocol A: Synthesis of tert-butyl 5-hydroxy-2-methylpentanoate via Hydroboration-Oxidation

Reference standard adapted from synthetic workflows for PET tracer precursors[2],[3].

  • Preparation: Purge a dry, 100 mL round-bottom flask with Argon. Dissolve the alkene precursor (e.g., tert-butyl 2-methylpent-4-enoate derivative, 2.86 mmol) in anhydrous THF (25 mL). Cool the system to 0 °C using an ice-water bath.

  • Borane Addition: Add BH 3​ ·THF complex (1.0 M in THF, 3.44 mL, 1.2 eq) dropwise over 15 minutes.

    • Validation Check: Monitor for the cessation of localized bubbling. The reaction must remain strictly anhydrous to prevent the violent decomposition of borane.

  • Alkylborane Formation: Remove the ice bath and stir at room temperature for 16 hours.

  • Oxidation: Re-cool the flask to 0 °C. Carefully add 3.0 M aqueous NaOH (5 mL) followed by the dropwise addition of 30% H 2​ O 2​ (5 mL).

    • Causality: The oxidation is highly exothermic. Dropwise addition prevents thermal runaway and degradation of the tert-butyl ester.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous Na 2​ S 2​ O 3​ to neutralize unreacted peroxides (Validation: starch-iodide paper must test negative).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the terminal alcohol.

Workflow Step1 Step 1: Borane Addition BH3·THF complex added dropwise at 0 °C under Argon Step2 Step 2: Alkylborane Formation Stir at room temperature for 16 hours Step1->Step2 Step3 Step 3: Oxidation Addition of 30% H2O2 and NaOH at 0 °C Step2->Step3 Step4 Step 4: Workup & Extraction Quench with Na2S2O3, extract with EtOAc, wash with brine Step3->Step4 Step5 Step 5: Purification Flash chromatography (Yield: ~62%) Step4->Step5

Step-by-step workflow for the hydroboration-oxidation of alkene precursors.

Protocol B: Tosylation for Downstream Fluorination
  • Activation: Dissolve the purified 5-hydroxy-2-methylpentanoate derivative (1.0 eq) in anhydrous pyridine (0.5 M concentration) at 0 °C.

    • Causality: Pyridine acts as both the solvent and the acid scavenger, neutralizing the HCl generated during the reaction to prevent premature cleavage of acid-sensitive protecting groups.

  • Reagent Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise.

  • Reaction: Stir at 4 °C for 12 hours. (Validation Check: TLC monitoring using 7:3 Hexane:EtOAc should show complete consumption of the lower R f​ alcohol spot).

  • Isolation: Dilute with diethyl ether and wash sequentially with cold 1N HCl (to remove pyridine), saturated NaHCO 3​ , and brine. Dry and concentrate to yield the tosylate precursor.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Core Molecule [1]

PropertyValue (5-Hydroxy-2-methylpentanoic acid)
Molecular Formula C 6​ H 12​ O 3​
Molecular Weight 132.16 g/mol
Exact Mass 132.0786 Da
XLogP3 0.3
Topological Polar Surface Area 57.5 Ų
Stability Note Free acid prone to lactonization; Sodium salt highly stable.

Table 2: Comparative Yields of Key Derivatization Workflows

TransformationReagents / ConditionsAverage YieldPrimary Application
Hydroboration-Oxidation BH 3​ ·THF, then H 2​ O 2​ /NaOH62%General Precursor Synthesis[2]
Tosylation TsCl, Pyridine, 4 °C40% - 65%Leaving Group Activation[2]
Nucleophilic Fluorination CsF, tert-amyl alcohol, 100 °C34%PET Tracer Synthesis[2]
Ring-Closing Metathesis Grubbs/Schrock CatalystVariableFragrance Tetrahydropyrans[3]

References

  • Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe)
  • Antimetabolites produced by microorganisms XVI.
  • Source: whiterose.ac.
  • Source: nih.

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Methodological & Application

Application Notes and Protocols for the Quantification of Sodium 5-hydroxy-2-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium 5-hydroxy-2-methylpentanoate is an organic salt that plays a role in various biochemical pathways and is of interest in pharmaceutical and metabolic research. Accurate and precise quantification of this analyte in diverse biological and chemical matrices is crucial for understanding its physiological functions, for quality control in manufacturing processes, and for pharmacokinetic studies. This document provides detailed application notes and validated protocols for the robust quantification of Sodium 5-hydroxy-2-methylpentanoate, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are designed to ensure data integrity and reproducibility.

The inherent chemical properties of 5-hydroxy-2-methylpentanoic acid, the conjugate acid of the target analyte, present specific analytical challenges. Its polarity and potential for thermal lability necessitate careful consideration of the analytical technique employed.[1] This guide will focus on two primary, validated methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. The choice between these methods will depend on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation.

PART 1: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the low volatility of 5-hydroxy-2-methylpentanoic acid, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[1][2] Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids and alcohols.[3]

Rationale for Method Selection

The high separation efficiency of capillary GC columns combined with the high sensitivity and selectivity of mass spectrometry makes GC-MS an ideal choice for analyzing complex biological matrices. Derivatization not only increases volatility but can also improve chromatographic peak shape and enhance sensitivity.[4]

Experimental Workflow for GC-MS Analysis

The overall workflow for the GC-MS quantification of Sodium 5-hydroxy-2-methylpentanoate is depicted below.

Caption: Workflow for GC-MS analysis of Sodium 5-hydroxy-2-methylpentanoate.

Detailed Protocol

1.3.1. Materials and Reagents

  • Sodium 5-hydroxy-2-methylpentanoate reference standard

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Ethyl acetate, Hexane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Hydrochloric acid (HCl)

1.3.2. Sample Preparation

  • Acidification and Extraction: To a known volume or weight of the sample (e.g., 1 mL of plasma or a specific amount of a drug formulation), add an appropriate amount of the internal standard. Acidify the sample to a pH < 2 with HCl to convert the salt to its free acid form. Extract the 5-hydroxy-2-methylpentanoic acid using a suitable organic solvent like ethyl acetate (3 x 1 mL). Vortex vigorously for 1 minute for each extraction.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization of both the carboxylic acid and hydroxyl groups.[3]

1.3.3. GC-MS Conditions

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification or Full Scan for qualitative analysis.[5]

1.3.4. Calibration and Quantification

Prepare a series of calibration standards by spiking known amounts of Sodium 5-hydroxy-2-methylpentanoate and a fixed amount of the internal standard into a blank matrix. Process these standards alongside the unknown samples using the protocol described above. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the unknown samples can then be determined from this curve.

PART 2: High-Performance Liquid Chromatography (HPLC) Protocol

HPLC offers a versatile alternative for the quantification of Sodium 5-hydroxy-2-methylpentanoate, particularly for samples that are not amenable to the high temperatures of GC or when derivatization is undesirable.[6] Reversed-phase HPLC is a common choice for separating polar organic compounds.[7]

Rationale for Method Selection

HPLC provides a robust and high-throughput method for quantification.[6] Depending on the required sensitivity and selectivity, detection can be achieved using a UV detector (if the analyte possesses a suitable chromophore or after derivatization) or, more universally, a mass spectrometer (LC-MS).[8][9]

Experimental Workflow for HPLC Analysis

The workflow for HPLC analysis is generally simpler than for GC-MS as derivatization may not be necessary.

Caption: Workflow for HPLC analysis of Sodium 5-hydroxy-2-methylpentanoate.

Detailed Protocol (LC-MS/MS)

This protocol focuses on a highly sensitive and selective LC-MS/MS method.

2.3.1. Materials and Reagents

  • Sodium 5-hydroxy-2-methylpentanoate reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analogue

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid

2.3.2. Sample Preparation

  • Protein Precipitation (for biological samples): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

2.3.3. LC-MS/MS Conditions

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions To be determined by infusing the standard of 5-hydroxy-2-methylpentanoic acid.[10]

2.3.4. Calibration and Quantification

Prepare calibration standards in a blank matrix and process them alongside the samples as described above. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration in unknown samples by interpolation from this curve.

PART 3: Method Validation

To ensure the reliability of the analytical data, the chosen method must be validated according to the International Council for Harmonisation (ICH) guidelines.[11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[7][11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Validation Acceptance Criteria
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy Within ±15% of the nominal concentration (±20% at the LOQ)
Precision (%RSD) ≤ 15% (≤ 20% at the LOQ)

Conclusion

The choice between GC-MS and HPLC-based methods for the quantification of Sodium 5-hydroxy-2-methylpentanoate will be dictated by the specific analytical needs. The GC-MS method, while requiring a derivatization step, offers excellent sensitivity and selectivity. The HPLC method, particularly when coupled with mass spectrometry, provides a high-throughput and robust alternative. Both methods, when properly validated, will yield accurate and reliable data essential for research, development, and quality control applications.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
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  • Restek Corporation. (n.d.). GC Derivatization.
  • Mbah, C. J. (2014). Derivatization reactions and reagents for gas chromatography analysis. International Journal of Pharmaceutical, Chemical & Biological Sciences, 4(3), 539-547.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures.
  • Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(2), 49-54.
  • Lu, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
  • MetBioNet. (n.d.).
  • Chalmers, R. A., & Lawson, A. M. (1982). Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Clinica Chimica Acta, 125(2), 171-182.
  • SpectraBase. (n.d.). Methyl 5-hydroxy-2-(3-methoxyphenyl)-2-methylpentanoate - Optional[MS (GC)] - Spectrum.
  • Preprints.org. (2025, June 13).
  • Shimadzu. (n.d.).
  • Metrohm. (n.d.).
  • Torontech. (2024, July 23). HPLC Testing & Analysis: Detailed Guide.
  • Dong, M. W. (2006).
  • Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food chemistry, 187, 233-240.
  • SIELC Technologies. (n.d.). Separation of Pentanoic acid, 2-hydroxy-4-methyl- on Newcrom R1 HPLC column.
  • Mamer, O. A. (2000). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Methods in Enzymology, 324, 3-10.
  • Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in enzymology, 324, 3-10.
  • Oboh, G., et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes linked to erectile dysfunction. Andrologia, 52(8), e13695.
  • Analytical Methods. (n.d.). Rapid and sensitive LC–MS/MS method for the determination of riluzole in human plasma and its application to a pharmacokinetic study. RSC Publishing.
  • Feinberg, M. (2004). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 23(8), 535-545.
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  • Feliciano, R. P., et al. (2021). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. CentAUR.
  • Pappalardo, M., et al. (2016). Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys. PLOS One, 11(11), e0167006.
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Quantitative Analysis of 5-hydroxy-2-methylpentanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Guide for Researchers and Drug Development Professionals

Abstract

This comprehensive application note details a robust and validated methodology for the quantitative analysis of 5-hydroxy-2-methylpentanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). 5-hydroxy-2-methylpentanoic acid, a molecule of interest in various biochemical and pharmaceutical studies, possesses both a hydroxyl and a carboxylic acid functional group.[1] These polar moieties render the molecule non-volatile, necessitating a chemical derivatization step to facilitate its analysis by GC-MS.[2][3] This guide provides a step-by-step protocol for sample preparation, including liquid-liquid extraction and subsequent silylation, followed by optimized GC-MS parameters for separation and detection. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical process, ensuring methodological integrity and reproducibility.

Introduction: The Rationale for Derivatization in GC-MS Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating volatile and thermally stable compounds.[4] However, many biologically and pharmaceutically relevant molecules, including 5-hydroxy-2-methylpentanoic acid, contain polar functional groups like hydroxyls and carboxylic acids.[1][3] These groups lead to low volatility and potential thermal degradation in the high-temperature environment of the GC inlet and column, resulting in poor chromatographic performance, including broad, tailing peaks and low sensitivity.[3]

To overcome these challenges, a chemical modification process known as derivatization is employed.[3][5] Derivatization replaces the active hydrogen atoms in the polar functional groups with less polar, more stable moieties.[5] For the analysis of hydroxy acids, silylation is a widely used and effective derivatization technique.[5] This process involves reacting the analyte with a silylating agent to form a more volatile and thermally stable trimethylsilyl (TMS) derivative.[5]

This application note focuses on the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for the derivatization of 5-hydroxy-2-methylpentanoic acid. BSTFA is a powerful silylating reagent that reacts with both the hydroxyl and carboxylic acid groups to replace the active protons with TMS groups. The addition of TMCS as a catalyst enhances the reactivity of BSTFA, ensuring complete derivatization, especially for sterically hindered or less reactive functional groups.[6][7]

Experimental Workflow: A Visual Overview

The analytical workflow for the GC-MS analysis of 5-hydroxy-2-methylpentanoic acid is a multi-step process designed to ensure accurate and reproducible results. The key stages include sample preparation through extraction, derivatization to enhance volatility, and finally, instrumental analysis for separation and quantification.

GC-MS Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample Biological Matrix (e.g., Urine, Plasma) Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->Extraction Isolate Analytes Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Concentrate Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Derivatization_Reagent Add Silylating Reagent (BSTFA + 1% TMCS) Reconstitution->Derivatization_Reagent Incubation Incubation (e.g., 70°C for 40 min) Derivatization_Reagent->Incubation Promote Reaction Injection Injection into GC-MS Incubation->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Detection Mass Spectrometric Detection (Electron Ionization) Separation->Detection Identification Compound Identification (Mass Spectrum & Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: A schematic overview of the GC-MS analysis workflow.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a fundamental technique for isolating organic compounds from aqueous matrices.[8] This step is crucial for removing interferences from the sample matrix that could affect the derivatization process or the GC-MS analysis.

Protocol:

  • To 1 mL of the aqueous sample (e.g., urine, deproteinized plasma), add an appropriate internal standard.

  • Acidify the sample to a pH of approximately 1 by adding 200 µL of 6 M HCl.[9] This step ensures that the carboxylic acid group of the analyte is protonated, increasing its solubility in the organic solvent.

  • Add 1.5 g of sodium chloride to the sample.[9] This "salting out" effect increases the ionic strength of the aqueous phase, further promoting the partitioning of the organic analyte into the extraction solvent.[10]

  • Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes to ensure thorough mixing.[9]

  • Centrifuge the mixture at 3000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 4-6) with an additional 5 mL of ethyl acetate and combine the organic extracts.[11]

  • Evaporate the combined organic extracts to complete dryness under a gentle stream of dry nitrogen at 35°C.[11]

Derivatization: Silylation with BSTFA + 1% TMCS

This step chemically modifies the 5-hydroxy-2-methylpentanoic acid to make it suitable for GC-MS analysis.

Derivatization Reaction Analyte 5-hydroxy-2-methylpentanoic acid (with -OH and -COOH groups) Product Di-TMS Derivative (Volatile & Thermally Stable) Analyte->Product + Reagent, Heat Reagent BSTFA + 1% TMCS Reagent->Product Byproducts Volatile Byproducts Product->Byproducts co-produced

Caption: The silylation of 5-hydroxy-2-methylpentanoic acid.

Protocol:

  • To the dried sample residue from the extraction step, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[3]

  • Tightly cap the reaction vial.

  • Incubate the vial at 70°C for 40 minutes in a heating block or oven to ensure complete derivatization.[3]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended for the analysis of the derivatized 5-hydroxy-2-methylpentanoic acid. Optimization may be required based on the specific instrumentation used.

ParameterSettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for capillary GC.
Injector Temperature250°CEnsures rapid volatilization of the derivatized analyte.[9]
Split Ratio10:1Prevents column overloading while maintaining good sensitivity.
Carrier GasHeliumInert gas providing good chromatographic efficiency.[10]
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar column suitable for a wide range of derivatized organic acids.
Oven Temperature ProgramInitial temp: 60°C (hold 1 min), Ramp: 10°C/min to 325°C (hold 10 min)[12]A graded temperature program allows for the effective separation of analytes with different boiling points.[10]
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy70 eVThe standard energy for generating mass spectra in EI mode.[9]
Ion Source Temperature230°CMaintains the integrity of the ions.
Transfer Line Temperature280°CPrevents condensation of the analyte between the GC and MS.[9]
Scan Rangem/z 50-550A typical scan range for the analysis of derivatized organic acids.[10]

Expected Results and Data Interpretation

Mass Spectrum and Fragmentation Pattern

The electron ionization mass spectrum of the di-trimethylsilyl (di-TMS) derivative of 5-hydroxy-2-methylpentanoic acid will exhibit characteristic fragmentation patterns that can be used for its identification. The molecular ion (M+) peak is expected at m/z 276.

Predicted Key Fragments:

m/zFragmentInterpretation
276[M]+Molecular ion
261[M-15]+Loss of a methyl group (-CH3) from a TMS group.
147Characteristic fragment for TMS derivatives of carboxylic acids.
117A common fragment in the mass spectra of TMS derivatives of hydroxy acids.
73[Si(CH3)3]+Base peak, characteristic of TMS derivatives.

Note: The exact fragmentation pattern should be confirmed by analyzing a certified reference standard.

The fragmentation of organic molecules in a mass spectrometer follows predictable pathways.[13] For carboxylic acids, cleavage of the bonds adjacent to the carbonyl group is common.[14] In the case of TMS derivatives, the presence of the silicon atom directs fragmentation, often leading to the formation of stable silicon-containing ions.

Method Validation and Quality Control

To ensure the reliability of the analytical data, the method should be validated according to established guidelines. Key validation parameters include:

ParameterAcceptance Criteria
Linearity (R²) > 0.99
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Regular analysis of quality control (QC) samples at low, medium, and high concentrations throughout the analytical batch is essential for monitoring the performance of the method.[11]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 5-hydroxy-2-methylpentanoic acid by GC-MS. By employing a robust sample preparation procedure involving liquid-liquid extraction and a well-established derivatization technique using BSTFA with a TMCS catalyst, the challenges associated with the analysis of this polar hydroxy acid can be effectively overcome. The detailed experimental procedures and optimized instrumental parameters outlined in this guide are intended to assist researchers, scientists, and drug development professionals in obtaining accurate, reliable, and reproducible results. Adherence to good laboratory practices and proper method validation are paramount for ensuring the integrity of the generated data.

References

  • Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).
  • Obrnuta faza. (n.d.). Derivatizing Reagents.
  • CymitQuimica. (n.d.). CAS 114951-20-1: 5-Hydroxy-2-methylpentanoic acid.
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  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • Sigma-Aldrich. (n.d.). N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (T6381) - Product Information Sheet.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Frontiers. (2021, November 18). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus.

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Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Separation of Short-Chain Hydroxy Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

Short-chain hydroxy acids (e.g., glycolic, lactic, malic, tartaric, and citric acids) are critical biomarkers and functional ingredients across pharmaceutical formulations, fermentation bioprocessing, and cosmetic development. However, their physicochemical properties present a unique triad of chromatographic challenges:

  • High Polarity: Their hydrophilic nature results in poor retention on standard reversed-phase (RP) columns.

  • Lack of Chromophores: The absence of conjugated π -systems necessitates low-wavelength UV detection (200–210 nm), making the assay highly susceptible to mobile phase background noise[1].

  • Aqueous Dependency: Achieving adequate retention requires 100% aqueous mobile phases, which causes standard C18 stationary phases to undergo "hydrophobic collapse" or dewetting, leading to irreproducible retention times[2].

This guide details a robust, self-validating HPLC-UV methodology utilizing polar-embedded (AQ) column chemistries and strict thermodynamic control to achieve baseline resolution of short-chain hydroxy acids.

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is crucial to understand why specific chromatographic parameters are chosen, rather than simply following a recipe.

Preventing Stationary Phase Dewetting

Standard C18 columns rely on hydrophobic interactions. When exposed to 100% aqueous conditions, the alkyl chains fold inward to minimize their surface area exposed to water, effectively expelling the mobile phase from the silica pores. To counteract this, modern methods employ AQ-C18 (polar-endcapped) or polar-embedded columns (e.g., [2]). These phases incorporate hydrophilic functional groups near the silica surface, maintaining a hydration layer that keeps the C18 chains extended and active, even in purely aqueous buffers[2].

Ion Suppression via pH Control

Short-chain hydroxy acids typically possess pKa​ values between 2.9 and 4.8. If the mobile phase pH is near or above their pKa​ , the acids ionize into highly polar carboxylates that elute in the void volume. By acidifying the mobile phase to a pH of 2.0–2.8 (using dilute sulfuric or phosphoric acid), ionization is suppressed. The molecules remain in their neutral, protonated state, maximizing hydrophobic interaction with the stationary phase[1]. Furthermore, specialized columns resist the hydrolytic cleavage of bonded phases that normally occurs under such aggressive low-pH conditions[2].

The Critical Role of Column Temperature

Temperature is not merely a tool for reducing backpressure; it is a primary driver of selectivity for organic acids. Altering the temperature shifts the equilibrium thermodynamics of specific analytes differently. For example, at 40°C, citric acid and pyroglutamic acid co-elute due to overlapping thermodynamic profiles. Lowering the column temperature to 25°C alters their relative retention factors, achieving baseline separation[1]. Similarly, fumaric acid exhibits drastic retention shifts, co-eluting with formic acid at 60°C and acetic acid at 40°C, but resolving perfectly at 30°C[3].

Method Workflow & Architecture

HPLC_Method Sample 1. Sample Preparation Weigh 1g sample -> Add 10 mL H2O Ultrasonicate 60°C, 30 min Centrifuge 2. Clarification Centrifuge 10,000 rpm, 15 min Filter through 0.45 µm membrane Sample->Centrifuge Separation 4. HPLC Separation AQ-C18 Column, Isocratic Elution Strict Temp Control (25°C) Centrifuge->Separation MobilePhase 3. Mobile Phase Prep 1 mM H2SO4 + 8 mM Na2SO4 Adjust pH < 2.8, Degas MobilePhase->Separation Detection 5. UV Detection & QA Detect at 210 nm Check System Suitability (RSD < 2%) Separation->Detection

Step-by-step workflow for the extraction and HPLC-UV analysis of short-chain hydroxy acids.

Quantitative Data & Analytical Conditions

Table 1: Target Analytes and Physicochemical Properties
AnalyteFormulaMolecular Weight ( g/mol ) pKa​ (Primary)Optimal UV Detection
Tartaric Acid C4​H6​O6​ 150.092.98210 nm
Citric Acid C6​H8​O7​ 192.123.13210 nm
Malic Acid C4​H6​O5​ 134.093.40210 nm
Glycolic Acid C2​H4​O3​ 76.053.83210 nm
Lactic Acid C3​H6​O3​ 90.083.86210 nm
Table 2: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column InfinityLab Poroshell 120 Aq-C18 (4.6 × 100 mm, 2.7 μm) or C18-AQ (4.6 × 250 mm, 5 μm)Prevents phase dewetting in 100% aqueous conditions[1][4].
Mobile Phase 1 mmol/L H2​SO4​
  • 8 mmol/L Na2​SO4​ (Isocratic)
Suppresses ionization ( pH<pKa​ ); sulfate adds ionic strength[1].
Flow Rate 1.0 mL/minBalances throughput with optimal linear velocity.
Column Temp 25 °C (Strictly Controlled)Prevents co-elution of structurally similar isomers[1].
Injection Vol 10 µLPrevents volume overload for early eluting peaks.
Detection UV at 210 nmTargets the carboxyl group absorption maximum[1].

Step-by-Step Experimental Protocol

Phase 1: Mobile Phase Preparation
  • Accurately weigh 1.136 g of anhydrous Sodium Sulfate ( Na2​SO4​ ) and dissolve in 900 mL of ultrapure HPLC-grade water (18.2 MΩ·cm).

  • Add 53.3 µL of concentrated Sulfuric Acid ( H2​SO4​ , 98%) to achieve a 1 mmol/L concentration.

  • Adjust the final volume to 1000 mL with ultrapure water.

  • Critical Step: Filter the mobile phase through a 0.2 µm polyamide or PES membrane and degas via ultrasonication for 15 minutes to prevent baseline noise at 210 nm.

Phase 2: Sample Extraction (Complex Matrices/Cosmetics)
  • Accurately weigh 1.000 g of the sample into a 10 mL volumetric flask[4].

  • Add 8 mL of ultrapure water. If dealing with water-in-oil emulsions, add 1 mL of isopropanol first to break the emulsion before adding water[4].

  • Ultrasonicate the mixture in a 60 °C water bath for 30 minutes to ensure complete extraction of the hydroxy acids[4].

  • Allow to cool to room temperature, then dilute to the 10 mL mark with water.

  • Centrifuge a 2 mL aliquot at 10,000 rpm for 15 minutes[4].

  • Filter the supernatant through a 0.45 µm hydrophilic PTFE syringe filter directly into an HPLC vial.

Phase 3: Self-Validating System Suitability Test (SST)

To ensure the trustworthiness of the generated data, the HPLC sequence must begin with a self-validating SST protocol. Do not proceed to sample analysis if the system fails these criteria.

  • Blank Injection: Inject mobile phase. Pass criteria: No ghost peaks > 3x signal-to-noise (S/N) ratio at 210 nm.

  • Resolution Standard: Inject a mixture of Citric Acid and Pyroglutamic Acid (or Fumaric/Acetic acid). Pass criteria: Baseline resolution ( Rs​≥1.5 ). If Rs​<1.5 , verify column temperature is exactly 25°C[1].

  • Precision Check: Inject the mid-level calibration standard (e.g., 500 mg/L) six consecutive times.

    • Pass criteria: Retention time Relative Standard Deviation (RSD) ≤0.05% [4].

    • Pass criteria: Peak area RSD ≤0.5% [4].

Phase 4: Data Acquisition
  • Equilibrate the column with the mobile phase for at least 20 column volumes until the UV baseline is perfectly flat.

  • Execute the sample sequence, bracketing samples with calibration verification standards every 10 injections.

  • Integrate peaks based on retention times established by the SST.

References

  • SCION Instruments. "Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note". SCION Instruments.[Link]

  • Agilent Technologies. "Rapid Determination of 10 α-Hydroxy Acids". LCMS.cz.[Link]

Sources

Application Note: Structural Elucidation of 5-hydroxy-2-methylpentanoic acid using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive protocol and in-depth analysis for the structural characterization of 5-hydroxy-2-methylpentanoic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We delve into the foundational principles governing the chemical shifts, spin-spin coupling, and integration of the ¹H NMR spectrum. Special attention is given to the diastereotopic nature of the methylene protons, a key feature arising from the molecule's chirality. This document is intended for researchers, scientists, and drug development professionals who require a robust method for the structural verification and analysis of chiral hydroxy acids.

Introduction

5-hydroxy-2-methylpentanoic acid is a chiral carboxylic acid containing both a hydroxyl and a carboxyl functional group. Its structure presents a unique combination of features for ¹H NMR analysis, including a chiral center, exchangeable protons, and diastereotopic methylene groups. Accurate structural elucidation is critical for quality control, reaction monitoring, and understanding its role in various chemical and biological systems. ¹H NMR spectroscopy serves as a primary, non-destructive technique for confirming the molecular structure by providing detailed information about the electronic environment of each proton. This note explains the causality behind the expected spectral features and provides a field-proven protocol for obtaining high-quality data.

Foundational Principles of the ¹H NMR Analysis

The structure of 5-hydroxy-2-methylpentanoic acid dictates a complex but interpretable ¹H NMR spectrum. The key to its analysis lies in understanding three core concepts: chemical shift, spin-spin coupling, and the impact of stereochemistry.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the local electronic environment of the proton. Electron-withdrawing groups, like the carboxylic acid (-COOH) and hydroxyl (-OH) groups, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Protons on aliphatic chains, distant from these groups, are more shielded and appear upfield.[1]

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact magnetically, causing their signals to split into multiplets. The multiplicity is described by the "n+1 rule," where 'n' is the number of adjacent protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz).

  • Diastereotopicity: The presence of a chiral center at carbon-2 (C2) renders the molecule asymmetric. Consequently, the two protons on the C3 methylene group (and C4) are chemically non-equivalent; they are termed "diastereotopic."[2][3][4] Replacing each of these protons with another group would create a pair of diastereomers.[3][4] Therefore, these protons will have distinct chemical shifts and will couple not only to protons on adjacent carbons but also to each other (geminal coupling), leading to complex multiplet patterns.[3][5] Even with free rotation around the carbon-carbon bonds, these protons never experience the same average chemical environment.[5]

Experimental Protocol

This protocol describes a self-validating system for preparing and analyzing a sample of 5-hydroxy-2-methylpentanoic acid.

Materials and Equipment
  • Sample: 5-10 mg of 5-hydroxy-2-methylpentanoic acid[6][7]

  • Deuterated Solvent: 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃)[6][8]

    • Scientist's Note: DMSO-d₆ is often preferred for hydroxy acids. It forms hydrogen bonds with the -OH and -COOH protons, slowing down their chemical exchange and resulting in sharper signals that are more likely to show coupling.[9][10] In a less interactive solvent like CDCl₃, these peaks are often very broad or may exchange with trace amounts of D₂O and disappear.[11][12]

  • Internal Standard: Tetramethylsilane (TMS)

  • Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, small vials, NMR spectrometer (400 MHz or higher).

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) containing 0.03% TMS to the vial.[6] Gently swirl to ensure the sample dissolves completely.

  • Filtration (If Necessary): If any solid particulates remain, filter the solution into the NMR tube through a small cotton or glass wool plug in a Pasteur pipette to prevent poor spectral resolution.[7][13]

  • Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is adequate for the spectrometer's coil (typically around 5 cm).[8]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (¹H NMR):

    • Spectral Width: -2 to 14 ppm

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32 (adjust for optimal signal-to-noise)

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Predicted ¹H NMR Spectrum and Interpretation

The following table summarizes the predicted ¹H NMR data for 5-hydroxy-2-methylpentanoic acid. The analysis assumes the spectrum is acquired in a non-exchanging solvent system like DMSO-d₆.

Proton AssignmentLabelPredicted δ (ppm)IntegrationMultiplicityCoupling (J) & Rationale
Carboxylic AcidHₐ10.0 - 13.01HBroad SingletHighly deshielded due to the electronegative carbonyl and oxygen. Often broad due to hydrogen bonding and exchange.[14]
HydroxylHₑ3.5 - 5.51HTriplet (t)Its position is variable.[14] In DMSO, exchange is slowed, and it should couple to the two adjacent Hₔ protons (n=2, n+1=3).
Methylene (C5)Hₔ~3.4 - 3.62HMultiplet (m)Adjacent to the -OH group, making it downfield. Coupled to Hₑ and the two diastereotopic H꜀ protons.
Methine (C2)~2.3 - 2.51HMultiplet (m)Adjacent to the -COOH group and the C2 methyl. Coupled to the three Hբ' protons and the two diastereotopic H꜀ protons.
Methylene (C3 & C4)H꜀, H꜀'~1.4 - 1.84HComplex MultipletsThese protons are diastereotopic due to the C2 chiral center. They will appear as two separate, complex signals, coupling to each other (geminally) and to adjacent protons.
Methyl (C2)Hբ'~1.1 - 1.23HDoublet (d)Coupled only to the single Hբ methine proton (n=1, n+1=2).

Note: Chemical shifts (δ) are estimates and can be influenced by solvent, concentration, and temperature.[9][10]

Visualization of Workflow and Structure

Experimental Workflow

The following diagram outlines the logical flow from sample handling to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Solvent (0.7 mL) prep1->prep2 prep3 Filter (if needed) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Lock & Shim prep4->acq1 acq2 Acquire 1H Spectrum acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Calibrate to TMS proc1->proc2 proc3 Integrate Peaks proc2->proc3 proc4 Assign Signals proc3->proc4 final Structural Elucidation proc4->final

Caption: Workflow for ¹H NMR Analysis.

Conclusion

¹H NMR spectroscopy provides an unequivocal method for the structural confirmation of 5-hydroxy-2-methylpentanoic acid. A thorough understanding of chemical shifts, coupling constants, and stereochemical effects like diastereotopicity is essential for an accurate interpretation of the spectrum. By following the detailed protocol herein, researchers can obtain high-quality, reproducible data, ensuring the identity and purity of their compound. The characteristic complex multiplets arising from the diastereotopic protons serve as a definitive fingerprint for the chiral nature of the molecule.

References

  • Diastereotopic protons in acyclic compounds. (2025, July 17).
  • NMR Sample Preparation.
  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
  • Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn.
  • How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
  • Hydroxyl Groups in NMR. Reddit r/Chempros. (2023, March 16).
  • Sample Preparation. Michigan State University, Max T. Rogers NMR Facility.
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. (2022, February 8).
  • NMR Sample Preparation. University of Minnesota, College of Science and Engineering.
  • Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?
  • How to differentiate diastereotopic protons by NMR in flexible groups? Chemistry Stack Exchange. (2016, December 1).
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • NMR Spectroscopy :: 5-HMR-8 Symmetry in NMR Spectra.
  • Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. (2023, January 26).
  • 1H NMR Chemical Shifts. Reed College. (2022, March 9).

Sources

Application Note: Chiral Separation of 5-Hydroxy-2-methylpentanoic Acid Enantiomers and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-2-methylpentanoic acid (5-HMPA) and its functionalized derivatives (such as 2-amino-5-hydroxy-2-methylpentanoic acid) are highly valuable chiral building blocks. They are critical intermediates in the asymmetric synthesis of conformationally constrained peptides, MDM2 inhibitors for oncology, and phosphonate analogs for HIV therapeutics[1][2][3].

However, the analytical determination of enantiomeric excess (ee%) and the preparative resolution of 5-HMPA present a unique physicochemical challenge: the molecule's inherent tendency to undergo spontaneous intramolecular esterification. This application note provides a comprehensive, expert-level guide to the chiral separation of 5-HMPA, detailing the causality behind derivatization strategies, optimized HPLC methodologies, and preparative resolution protocols.

Physicochemical Context: The Lactonization Challenge

In aqueous or slightly acidic media, the open-chain 5-HMPA exists in a dynamic thermodynamic equilibrium with its corresponding δ -lactone, tetrahydro-3-methyl-2H-pyran-2-one [1][4].

The Chromatographic Conundrum: Attempting direct chiral high-performance liquid chromatography (HPLC) on the free acid without controlling this equilibrium violates the principles of a self-validating analytical system. As the molecule interconverts between the open-chain acid and the closed-ring lactone during its transit through the column, analysts will observe severe peak broadening, "plateauing" between peaks, or split peaks. This on-column interconversion makes accurate ee% integration impossible.

The Solution (Causality): To ensure analytical trustworthiness, the protocol mandates forcing the compound entirely into its lactone form prior to chromatography. By locking the molecule into a single, stable cyclic geometry, we ensure that the Chiral Stationary Phase (CSP) interacts with a uniform molecular species, yielding sharp, baseline-resolved peaks.

G A 5-Hydroxy-2-methylpentanoic acid (Open Chain) C Acidic Catalysis (- H2O) A->C Dehydration B Tetrahydro-3-methyl-2H-pyran-2-one (Lactone Form) B->A Hydrolysis C->B Cyclization

Fig 1: Thermodynamic equilibrium between open-chain 5-HMPA and its cyclic lactone form.

Protocol 1: Analytical Chiral HPLC of the Lactone Derivative

This protocol details the separation of the lactonized enantiomers using a polysaccharide-coated CSP. Polysaccharide columns, such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), are selected because their helical chiral grooves provide optimal steric inclusion and hydrogen-bonding sites for cyclic esters[5][6].

Step-by-Step Methodology
  • Quantitative Lactonization (Sample Prep): Dissolve 50 mg of the 5-HMPA sample in 5 mL of toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux the mixture using a Dean-Stark apparatus for 2 hours to azeotropically remove water, driving the equilibrium >99% toward the lactone. Wash the organic layer with saturated NaHCO3​ , dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the resulting tetrahydro-3-methyl-2H-pyran-2-one in the mobile phase (Hexane/Ethanol) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Purge the HPLC system and equilibrate the Chiralpak AD-H column with the mobile phase until a stable baseline is achieved.

  • Isocratic Elution: Inject 10 µL of the sample. Run the isocratic method as defined in Table 1.

  • Detection: Because aliphatic lactones lack extended π -conjugation, UV detection must be set to a low wavelength (210 nm). Alternatively, an Evaporative Light Scattering Detector (ELSD) can be utilized for universal detection without reliance on chromophores.

G N1 Sample Preparation (Quantitative Lactonization) N2 Chiralpak AD-H Column (Amylose derivative CSP) N1->N2 N4 (R)-Lactone Elution (Weaker H-bonding) N2->N4 t_R1 N5 (S)-Lactone Elution (Stronger H-bonding) N2->N5 t_R2 N3 Mobile Phase Hexane:EtOH (90:10) N3->N2

Fig 2: Workflow for the chiral HPLC resolution of 5-HMPA lactone enantiomers.

Data Presentation & System Suitability

To ensure the trustworthiness of the analytical run, the system must meet strict System Suitability Test (SST) criteria. The tables below summarize the optimized parameters and the expected validation metrics.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose backbone provides optimal chiral grooves for lactone inclusion[5].
Mobile Phase n-Hexane / Ethanol (90:10 v/v)Non-polar bulk solvent with a protic modifier to modulate H-bonding kinetics.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer (van Deemter optimization).
Temperature 25 °C (Isothermal)Maintains consistent partitioning thermodynamics; prevents peak drift.
Detection UV at 210 nmLactones lack extended conjugation; requires low-wavelength detection.

Table 2: System Suitability Test (SST) Criteria

MetricTarget ValueChromatographic Significance
Resolution ( Rs​ ) > 1.5Ensures baseline separation, which is mathematically required for accurate ee% integration.
Selectivity ( α ) > 1.15Indicates a distinct thermodynamic preference of the CSP for one enantiomer over the other.
Tailing Factor ( Tf​ ) 0.9 - 1.2Verifies the absence of secondary interactions (e.g., non-specific binding to residual silanols).

Protocol 2: Preparative Resolution via Diastereomeric Salt Formation

While analytical HPLC is ideal for ee% determination, it is often cost-prohibitive for large-scale pharmaceutical manufacturing. When 5-HMPA is functionalized as an amino acid (e.g., 2-amino-5-hydroxy-2-methylpentanoic acid , a direct precursor to 2-methylproline), classical resolution via diastereomeric salt formation is the industry standard[7].

Mechanistic Causality

By reacting the racemic amphoteric mixture with an optically pure resolving agent (such as a chiral amine or a chiral acid, depending on the protecting group strategy), two diastereomeric salts are formed. Unlike enantiomers, diastereomers possess different physicochemical properties (specifically, solubility), allowing them to be separated via fractional crystallization.

Step-by-Step Methodology
  • Salt Formation: Dissolve the racemic 2-amino-5-hydroxy-2-methylpentanoic acid in a polar solvent (e.g., aqueous ethanol). Add 1.0 equivalent of an optically pure resolving agent (e.g., (R) -1-phenylethylamine if the carboxylic acid is targeted, or a chiral sulfonic acid if the amine is targeted).

  • Thermal Equilibration: Heat the mixture to 60 °C until a homogeneous solution is achieved, ensuring complete thermodynamic dissolution.

  • Fractional Crystallization: Cool the solution linearly at a rate of 5 °C/hour to 4 °C. The less soluble diastereomeric salt will selectively precipitate from the mother liquor.

  • Isolation: Filter the crystalline precipitate. Wash with a minimal volume of ice-cold solvent to remove adhering mother liquor (which contains the opposite, more soluble diastereomer).

  • Free Acid Recovery: Resuspend the isolated salt in water and adjust the pH using dilute HCl or NaOH to break the salt. Extract the optically pure 2-amino-5-hydroxy-2-methylpentanoic acid using an appropriate organic solvent (e.g., ethyl acetate)[7].

References

The experimental frameworks and mechanistic rationales detailed in this application note are grounded in the following verified literature and patent data:

  • Phosphonate Analogs of Hiv Inhibitor Compounds (US20090202470A1)
  • 2-Methyl-L-proline Technical Guide Source: Benchchem URL
  • Piperidinone derivatives as MDM2 inhibitors for the treatment of cancer (ES2717306T3)
  • A kind of preparation method of optically active 2-methylproline (CN111138335A)

Sources

Strategic Derivatization of Hydroxy Fatty Acids for Enhanced Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Abstract

Hydroxy fatty acids (HFAs) are a diverse class of lipids with critical roles in cell signaling, inflammation, and various metabolic pathways. Their structural complexity, which includes variations in chain length, degree of unsaturation, and the position of hydroxyl groups, presents significant analytical challenges. Direct analysis by mass spectrometry (MS) is often hindered by poor ionization efficiency, thermal instability, and insufficient fragmentation for complete structural elucidation. This guide provides a detailed overview of chemical derivatization strategies designed to overcome these limitations, enabling robust and informative analysis of HFAs by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind various derivatization choices and provide field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.

The Rationale for Derivatization

The analysis of hydroxy fatty acids is often complicated by their inherent physicochemical properties. The presence of polar hydroxyl (-OH) and carboxyl (-COOH) groups makes them non-volatile and prone to thermal degradation, precluding direct GC-MS analysis.[1][2] While LC-MS is more amenable to polar compounds, the carboxyl group's tendency to deprotonate leads to analysis in negative ion mode, which can suffer from lower sensitivity and matrix effects compared to positive ion mode.[3][4][5]

Chemical derivatization addresses these challenges by modifying the functional groups of the HFA molecule to impart more favorable analytical characteristics. The primary goals are:

  • Increase Volatility and Thermal Stability: For GC-MS, polar -OH and -COOH groups are converted to non-polar, thermally stable ethers and esters, respectively.[1][6]

  • Enhance Ionization Efficiency: For LC-MS, derivatization can introduce a permanently positive-charged or easily protonated group (a "charge tag"), allowing for highly sensitive detection in positive electrospray ionization (ESI) mode.[3][5][7]

  • Direct Fragmentation for Structural Elucidation: Certain derivatives are designed to induce specific, predictable fragmentation patterns upon collision-induced dissociation (CID), which can reveal the precise location of hydroxyl groups, double bonds, and other structural features.[8][9]

This guide is organized into two main sections based on the analytical platform: GC-MS and LC-MS.

Derivatization Strategies for GC-MS Analysis

For GC analysis, the primary objective is to increase the volatility of the HFA.[1] This typically requires derivatization of both the carboxyl and hydroxyl groups.

Silylation: Masking the Hydroxyl Group

Silylation is a robust method that replaces the active hydrogen of hydroxyl and carboxyl groups with a non-polar trimethylsilyl (TMS) group.[1] This conversion to TMS ethers and TMS esters dramatically reduces intermolecular hydrogen bonding, thereby increasing volatility and thermal stability.[2] The most common reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][10]

Causality: The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating reagent. The presence of a catalyst like TMCS can accelerate the reaction for sterically hindered hydroxyl groups. It is critical that the reaction is performed under anhydrous conditions, as any moisture will preferentially react with the silylating reagent, reducing yield and leading to incomplete derivatization.[1]

  • Sample Preparation: Ensure the isolated HFA sample (1-10 mg) is completely dry. This is typically achieved by evaporating the sample to dryness under a gentle stream of nitrogen.[10]

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the dried sample in a clean, dry reaction vial.[10]

  • Reaction: Tightly cap the vial and heat at 70°C for 40 minutes in a heating block or oven.[10]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample can be injected directly into the GC-MS system. If needed, dilute with an appropriate anhydrous solvent (e.g., hexane, ethyl acetate) before injection.

Esterification: Converting the Carboxyl Group

To ensure complete volatility, the carboxylic acid must also be derivatized. The most common approach is conversion to a fatty acid methyl ester (FAME). Boron trifluoride-methanol (BF₃-Methanol) is a highly effective reagent for this purpose.[1][11]

Causality: BF₃ acts as a Lewis acid, activating the carbonyl carbon of the carboxylic acid and making it more susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol.[12]

  • Sample Preparation: Place the lipid sample (1-25 mg) into a reaction tube.

  • Reagent Addition: Add 2 mL of 12-14% BF₃ in methanol.[10]

  • Reaction: Tightly cap the tube and heat at 100°C for 5-10 minutes.[10]

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vigorously shake the tube to extract the FAMEs into the upper hexane layer.[10]

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for subsequent silylation of the hydroxyl group or direct analysis if no hydroxyl group is present.

Dual Derivatization Workflow for GC-MS

For comprehensive analysis of HFAs, a two-step derivatization is the gold standard: esterification of the carboxyl group followed by silylation of the hydroxyl group. This ensures maximum volatility and produces sharp, symmetrical chromatographic peaks.[13] The mass spectra of these FAME-TMS derivatives provide characteristic fragments that can help identify the position of the hydroxyl group.[14]

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Two-Step Derivatization DrySample Dry HFA Sample (Anhydrous) Esterification Step 1: Esterification (e.g., BF₃-Methanol, 100°C) DrySample->Esterification Derivatize -COOH Silylation Step 2: Silylation (e.g., BSTFA, 70°C) Esterification->Silylation Dry & Re-dissolve, Derivatize -OH Analysis Inject into GC-MS Silylation->Analysis

Caption: Workflow for dual derivatization of HFAs for GC-MS analysis.

Picolinyl Esters for Structural Elucidation

While silylation and esterification are excellent for quantification and detection, determining the exact position of the hydroxyl group or double bonds can be challenging due to extensive fragmentation or bond migration. Picolinyl ester derivatization is a powerful alternative specifically for structural elucidation.[8][15]

Causality: The nitrogen atom in the picolinyl (pyridyl) ring acts as a site for charge localization during electron impact (EI) ionization. This directs fragmentation in a "charge-remote" manner, leading to a series of diagnostic ions from cleavage along the fatty acid chain. The resulting spectrum is a readable "map" of the fatty acid structure, with gaps or characteristic ions indicating the position of substituents like hydroxyl groups.[8]

Picolinyl_Fragmentation cluster_structure Picolinyl Ester of a Hydroxy Fatty Acid cluster_ms Electron Impact MS cluster_frag Charge-Remote Fragmentation P Py-CH₂-O-C(=O)- C1 (CH₂)n P->C1 OH -CH(OH)- C1->OH C2 (CH₂)m OH->C2 C3 -CH₃ C2->C3 Ionization Charge localizes on Pyridine N⁺ Frag1 Cleavage along alkyl chain Ionization->Frag1 Initiates Frag2 Diagnostic ions reveal position of -OH group Frag1->Frag2 Produces

Caption: Principle of charge-remote fragmentation of picolinyl esters.

This protocol is based on the method described by Harvey.[8]

  • Acid Chloride Formation: Dissolve the dry HFA sample (approx. 1 mg) in 200 µL of anhydrous diethyl ether. Add 200 µL of thionyl chloride and let the reaction proceed at room temperature for 10 minutes.

  • Reagent Removal: Evaporate the solvent and excess thionyl chloride under a stream of nitrogen.

  • Esterification: Add 200 µL of a solution of 3-pyridylcarbinol (10 mg/mL in anhydrous acetonitrile). Heat at 60°C for 15 minutes.

  • Purification: Evaporate the solvent under nitrogen. Re-dissolve the residue in 1 mL of hexane and wash with 1 mL of water to remove any remaining reagents.

  • Analysis: Collect the upper hexane layer and inject it into the GC-MS.

Derivatization Strategies for LC-MS Analysis

For LC-MS, the focus shifts from volatility to ionization efficiency. The goal is to derivatize the carboxyl group to introduce a "charge tag" that improves detection sensitivity in positive ion ESI mode.[3][5] This is often referred to as charge-reversal derivatization.

Derivatization with Tertiary Amines: DMED

Reagents containing a tertiary amine, such as 2-dimethylaminoethylamine (DMED), are widely used.[16][17]

Causality: The primary amine of DMED reacts with the carboxyl group of the HFA via a coupling agent (e.g., a carbodiimide) to form a stable amide bond. The other end of the DMED molecule contains a tertiary amine, which is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, forming a stable [M+H]⁺ ion for sensitive MS detection.[18][19]

  • Sample Preparation: Dissolve the dried HFA sample (approx. 100 µg) in 100 µL of anhydrous acetonitrile.

  • Reagent Preparation: Prepare a fresh solution of coupling agents. A common combination is 50 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 25 mM DMED in pyridine.

  • Reaction: Add 50 µL of the reagent solution to the sample. Cap the vial and heat at 60°C for 1 hour.

  • Quenching & Dilution: After cooling, add a small amount of water to quench the reaction. Dilute the sample to the desired concentration with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: The sample is ready for injection into the LC-MS system.

Derivatization with Pre-charged Tags: AMPP

For maximum sensitivity, one can use a derivatizing agent that carries a permanent positive charge, such as N-(4-aminomethylphenyl)pyridinium (AMPP).[4][20][21]

Causality: Similar to DMED, AMPP forms a stable amide bond with the HFA's carboxyl group. However, the pyridinium moiety of AMPP carries a permanent positive charge, independent of mobile phase pH. This ensures excellent ionization efficiency and can lead to sensitivity improvements of several orders of magnitude compared to analyzing the underivatized acid.[4][7]

LCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Charge-Tagging Derivatization DrySample Dry HFA Sample Coupling Amide Coupling Reaction (e.g., AMPP + EDC, 60°C) DrySample->Coupling Add Reagents in Solvent Analysis Inject into LC-MS (Positive ESI Mode) Coupling->Analysis Dilute & Analyze

Caption: Workflow for charge-reversal derivatization for LC-MS analysis.

  • Sample Preparation: Dissolve the dried HFA sample in a suitable solvent like acetonitrile.

  • Reaction: To the sample, add a solution of AMPP, EDC, and an activator like 1-hydroxybenzotriazole (HOBT) in pyridine or acetonitrile.[18]

  • Incubation: Incubate the reaction mixture at 60°C for approximately 1 hour.

  • Dilution & Analysis: Dilute the sample with the mobile phase and analyze using LC-MS in positive ion mode. The specific concentrations of reagents should be optimized based on sample amount and matrix.

Summary and Method Selection

The choice of derivatization strategy is dictated by the analytical goal.

Technique Primary Goal Target Group(s) Common Reagents Advantages Considerations
Silylation (GC-MS) Increase VolatilityHydroxyl, CarboxylBSTFA, MSTFASimple, effective for quantification.[1]Highly sensitive to moisture.[1] TMS ethers can be water-labile.[22]
Esterification (GC-MS) Increase VolatilityCarboxylBF₃-MethanolEffective for creating FAMEs.[1][23]Does not derivatize hydroxyl groups.
Picolinyl Esters (GC-MS) Structural ElucidationCarboxylThionyl Chloride, 3-PyridylcarbinolProvides excellent fragmentation for locating functional groups.[8][9]More complex, multi-step synthesis.[8]
Charge-Tagging (LC-MS) Enhance SensitivityCarboxylDMED, AMPPDramatically increases sensitivity in positive ESI mode.[4][16]Adds a step to sample prep; requires optimization.

Conclusion

Chemical derivatization is an indispensable tool for the comprehensive analysis of hydroxy fatty acids by mass spectrometry. For GC-MS, a dual strategy of esterification and silylation provides the volatility needed for robust chromatographic separation and quantification. For applications requiring detailed structural information, picolinyl ester derivatization offers unparalleled insight through charge-remote fragmentation. For LC-MS, charge-reversal derivatization with reagents like DMED or AMPP is essential for overcoming poor ionization efficiency, enabling highly sensitive detection and quantification in complex biological matrices. By understanding the chemical principles behind each strategy, researchers can select and optimize the appropriate derivatization protocol to unlock a wealth of information from this vital class of lipids.

References

  • Harvey, D. J. (1999). Picolinyl esters for the structural determination of fatty acids by GC/MS. PubMed. [Link]

  • Song, Y., et al. (2021). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. ResearchGate. [Link]

  • Shay, D. E., & Slife, C. W. (1996). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Analytical Biochemistry. [Link]

  • Pasilis, S. P., & McLuckey, S. A. (2020). Charge-switch derivatization of fatty acid esters of hydroxy fatty acids via gas-phase ion/ion reactions. Analytica Chimica Acta. [Link]

  • Dworzański, J. P., & Meuzelaar, H. L. (2003). GC/MS determination of fatty acid picolinyl esters by direct Curie-point pyrolysis of whole bacterial cells. Journal of the American Society for Mass Spectrometry. [Link]

  • Dworzański, J. P., & Meuzelaar, H. L. (2003). GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells. PubMed. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Mantzourani, C., & Kokotou, M. G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. [Link]

  • Gowda, S. G. N., et al. (2024). Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS. PubMed. [Link]

  • Dworzański, J. P., & Meuzelaar, H. L. (2003). GC/MS determination of fatty acid picolinyl esters by direct Curie-point pyrolysis of whole bacterial cells. ResearchGate. [Link]

  • Mantzourani, C., & Kokotou, M. G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]

  • Li, D., et al. (2018). Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]

  • Kim, H. J., et al. (2012). Gas chromatography/mass spectroscopy (GC/MS) spectrum of the silylated hydroxy fatty acid product. ResearchGate. [Link]

  • Kokotou, M. G., & Constantinou-Kokotou, V. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Yore, M. M., et al. (2016). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. [Link]

  • Han, X., et al. (2020). Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. Analytica Chimica Acta. [Link]

  • Kim, J. H., et al. (2014). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids. ResearchGate. [Link]

  • Tristezza, M., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Foods. [Link]

  • Bollinger, J. G., et al. (2013). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of Lipid Research. [Link]

  • Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. LipidWeb. [Link]

  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX Technical Note. [Link]

  • Johnson, D. W., & Riley, R. T. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. ResearchGate. [Link]

  • Han, X. (n.d.). Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain Fatty Acids. Washington University School of Medicine. [Link]

  • Broadwater, J. A., et al. (2000). Mass spectra of FAME-TMS derivatives of hydroxyl fatty acid peaks. ResearchGate. [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Update. [Link]

  • De la Cruz, F. B., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules. [Link]

  • Liu, S. J. (2021). Screening Of Fatty Acids And Bile Acids By Fragmentation Patterns In Multistage Mass Spectrometry Based On Stable Isotope Labeling. Globe Thesis. [Link]

  • Mantzourani, C., & Kokotou, M. G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Semantic Scholar. [Link]

  • Liu, X., et al. (2012). Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. PLoS ONE. [Link]

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  • Li, X., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry. [Link]

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Application Note: A Framework for Utilizing Novel Tracers in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on the Hypothetical Application of Sodium 5-hydroxy-2-methylpentanoate to Probe Branched-Chain Acyl-CoA Metabolism and Protein Acylation

Abstract

Metabolic labeling, a cornerstone technique in systems biology, traditionally employs universally metabolized precursors like isotopically-labeled glucose or amino acids to study biomolecular dynamics.[1][2] While powerful, these probes provide a broad view of cellular metabolism. There is a growing need for novel, pathway-specific metabolic tracers to dissect more nuanced metabolic networks and their regulatory outputs, such as post-translational modifications (PTMs).[3][4] This guide presents a comprehensive framework for designing, validating, and implementing a metabolic labeling study with a novel, non-canonical tracer. We use Sodium 5-hydroxy-2-methylpentanoate as a hypothetical probe to illustrate the principles and protocols required to trace the metabolism of a short branched-chain fatty acid and to identify its potential downstream incorporation into the proteome via protein acylation. This document provides the scientific rationale, detailed experimental protocols, and data analysis strategies for researchers aiming to expand the toolkit of metabolic labeling.

Scientific Rationale & Foundational Principles

The utility of a metabolic tracer is defined by its chemical structure and its subsequent enzymatic processing by the cell. Understanding the plausible metabolic fate of a novel tracer is the first step in designing a meaningful experiment.

The Tracer: Sodium 5-hydroxy-2-methylpentanoate

Sodium 5-hydroxy-2-methylpentanoate is a five-carbon carboxylic acid featuring a methyl branch at the alpha-carbon (C2) and a hydroxyl group at the terminal carbon (C5). Its structure suggests it could serve as a precursor for branched-chain acyl-CoA species, which are critical intermediates in various metabolic pathways and are increasingly recognized as donors for protein acylation, a key PTM.[4][5]

Hypothesized Metabolic Pathway

We hypothesize that upon cellular uptake, 5-hydroxy-2-methylpentanoate is activated to its corresponding Coenzyme A (CoA) thioester. This acyl-CoA could then be channeled into two primary pathways:

  • Catabolism via Beta-Oxidation: The acyl-CoA may undergo mitochondrial beta-oxidation. Due to the alpha-methyl branch, this would likely yield propionyl-CoA and acetyl-CoA, feeding into the TCA cycle and other central carbon metabolic pathways.

  • Anabolism and Protein Acylation: The activated 2-methyl-5-hydroxypentanoyl-CoA could be utilized by acyltransferases as a substrate to modify proteins, primarily on lysine residues. This would result in a novel "2-methyl-5-hydroxypentanoylation" PTM.

Tracing the isotopic label from the parent molecule through these pathways allows for the direct measurement of metabolic flux and the discovery of new modification sites on proteins.[3][6]

cluster_uptake Cellular Uptake & Activation cluster_catabolism Catabolic Pathway cluster_anabolism Anabolic Pathway (PTM) Tracer Sodium 5-hydroxy- 2-methylpentanoate (Isotopically Labeled) AcylCoA [¹³C]-2-methyl-5-hydroxy- pentanoyl-CoA Tracer->AcylCoA Acyl-CoA Synthetase PropionylCoA [¹³C]-Propionyl-CoA AcylCoA->PropionylCoA β-Oxidation AcetylCoA [¹³C]-Acetyl-CoA AcylCoA->AcetylCoA β-Oxidation ModifiedProtein Acylated Protein (Labeled Lysine Residue) AcylCoA->ModifiedProtein Acyltransferase TCA TCA Cycle Intermediates PropionylCoA->TCA Anaplerosis AcetylCoA->TCA Protein Target Protein (Unmodified Lysine) Protein->ModifiedProtein Acyltransferase

Figure 1: Hypothesized metabolic fate of Sodium 5-hydroxy-2-methylpentanoate.

Experimental Design and Protocols

A successful metabolic labeling experiment requires careful planning, execution, and most importantly, rigorous validation, especially when using a novel tracer.[7] The workflow can be divided into distinct phases.

cluster_workflow Experimental Workflow A Phase 1: Cell Culture & Isotopic Labeling B Phase 2: Sample Harvesting & Metabolite Extraction A->B C Phase 3: Metabolite Analysis (LC-MS/MS) B->C D Phase 4: Proteomics Sample Prep (Lysis, Digestion) B->D F Phase 6: Data Analysis & Interpretation C->F E Phase 5: Peptide Analysis (LC-MS/MS) D->E E->F

Figure 2: Overall experimental workflow for a novel tracer study.

Phase 1: Cell Culture & Isotopic Labeling

This protocol outlines the foundational step of introducing the isotopically labeled tracer to living cells. The goal is to achieve sufficient incorporation of the label into downstream metabolites and proteins for detection by mass spectrometry.[8]

Protocol 1: Cell Labeling with Sodium 5-hydroxy-2-methylpentanoate

  • Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa) in standard growth medium (e.g., DMEM) and grow to 70-80% confluency. The number of plates should be sufficient for both metabolomic and proteomic analyses.

  • Preparation of Labeling Medium: Prepare fresh growth medium. Spike in the isotopically labeled Sodium 5-hydroxy-2-methylpentanoate (e.g., uniformly ¹³C-labeled) to the desired final concentration. Causality Note: Starting with a concentration range determined by a pilot toxicity assay is crucial to ensure cell health is not compromised, which would confound metabolic results.

  • Medium Exchange: Aspirate the standard growth medium from the cells and gently wash once with pre-warmed sterile PBS.

  • Labeling Incubation: Add the prepared labeling medium to the cells. Return the cells to the incubator (37°C, 5% CO₂) for the desired duration. Causality Note: The incubation time is a critical variable. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is essential in a pilot study to determine the kinetics of tracer incorporation.[9]

  • Control Groups: Always include parallel cultures grown in medium without the tracer ("unlabeled" or "light" control) and medium with an unlabeled version of the tracer to control for any effects of the compound itself on cell metabolism.

ParameterRecommended Starting RangeRationale
Tracer Concentration 10 µM - 1 mMMust be optimized via a dose-response curve to find the balance between maximal incorporation and minimal cytotoxicity.
Incubation Time 2 - 24 hoursA time-course experiment is necessary to capture both early metabolic intermediates and later, more stable protein modifications.[9]
Cell Confluency 70 - 80%Ensures cells are in a state of active metabolism and division, promoting tracer uptake and incorporation.[10]
Serum Dialyzed FBSUse of dialyzed fetal bovine serum is highly recommended to minimize competition from unlabeled small molecules present in standard serum.[10]

Table 1: Recommended starting parameters for cell labeling experiments.

Phase 2: Validation of Tracer Uptake and Metabolism

Before proceeding to a full-scale proteomic analysis, it is imperative to confirm that the cells have taken up the tracer and metabolized it as hypothesized. This is achieved through targeted LC-MS/MS analysis of polar metabolites.[11]

Protocol 2: Metabolite Extraction and Analysis

  • Quenching Metabolism: Place the cell culture plate on dry ice. Immediately aspirate the labeling medium and add 1 mL of ice-cold 80% methanol (-80°C) to the plate. Causality Note: Rapidly quenching metabolic activity by freezing is critical to prevent enzymatic activity from altering metabolite pools during sample collection.[11]

  • Cell Scraping: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tube vigorously for 1 minute, then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using an LC-MS/MS system.

    • Chromatography: Use a method suitable for separating polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[11]

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically look for the mass transitions of the unlabeled tracer, the labeled tracer, and its predicted downstream metabolites (e.g., labeled propionyl-CoA).

  • Data Analysis: Compare the chromatograms from labeled and unlabeled samples. The appearance of new peaks at the expected mass-to-charge ratio (m/z) for the labeled compounds confirms cellular uptake and metabolism.

Phase 3: Proteomic Analysis of Protein Acylation

Once tracer metabolism is confirmed, the next step is to identify proteins that have been modified by the tracer-derived acyl group. This involves a standard bottom-up proteomics workflow.[12]

Protocol 3: Sample Preparation for Proteomic Analysis

  • Cell Harvesting: Wash labeled cells twice with ice-cold PBS. Scrape cells into a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and deacetylase inhibitors).

  • Protein Lysis & Quantification: Lyse the cells by sonication or other mechanical means.[7] Clarify the lysate by centrifugation. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark. Causality Note: This step prevents the re-formation of disulfide bonds, ensuring proteins remain denatured and accessible to proteolytic enzymes.[10]

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[12]

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or StageTip to remove salts and detergents that interfere with mass spectrometry analysis.[13][14]

  • (Optional) Enrichment: If the modification is expected to be of low abundance, consider enriching for modified peptides using an antibody specific to the acyl-lysine modification.

  • LC-MS/MS Analysis: Analyze the cleaned peptide samples on a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

    • Data Acquisition: Use a data-dependent acquisition (DDA) method, where the instrument cycles between a full MS1 scan and several MS2 scans of the most abundant precursor ions.

Data Analysis and Interpretation

Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) is used to identify peptides and proteins and to search for the specific mass shift corresponding to the novel acylation.

  • Database Search: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt Human).

  • Variable Modification: Crucially, include the mass of the 2-methyl-5-hydroxypentanoyl moiety as a variable modification on lysine residues. The software will then search for peptides containing this specific mass addition.

  • Validation: Manually inspect the MS/MS spectra of putative modified peptides to ensure high-quality fragmentation data supports the modification site assignment.

  • Quantification: For quantitative analysis, compare the signal intensities of the modified peptides between different experimental conditions. In a SILAC-like approach, cells could be grown with light, medium, or heavy versions of the tracer to allow for multiplexed relative quantification in a single MS run.[8][15]

Conclusion and Future Directions

This application note provides a comprehensive, albeit hypothetical, framework for employing a novel metabolic tracer, Sodium 5-hydroxy-2-methylpentanoate, to explore cellular metabolism and protein modification. The principles outlined—from hypothesizing metabolic fate to rigorous experimental validation and multi-omic analysis—are broadly applicable to the development of new chemical probes in metabolic research. By moving beyond canonical tracers, researchers can illuminate previously uncharacterized metabolic pathways and uncover new layers of post-translational regulation, ultimately providing deeper insights into cellular physiology and disease.

References

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  • Proteomics Sample Preparation for Mass Spectrometry. Technology Networks.
  • Essential Protein Labeling Techniques to Know for Proteomics. Fiveable.
  • Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers.
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  • Integrative Analysis of Post-Translational Modifications Identifies a PTM-Enriched Regulatory Core in Human Metabolic Enzymes. MDPI.
  • Overview of Post-translational Modification Analysis.

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Application Notes & Protocols: Experimental Design for Studying the Effects of Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Short-Chain Fatty Acids in Health and Disease

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are the principal metabolites produced by the anaerobic fermentation of dietary fibers by the gut microbiota.[1][2] These molecules are not merely metabolic byproducts but are now recognized as critical signaling molecules that mediate the complex interplay between diet, the gut microbiome, and host physiology.[3] SCFAs are integral to maintaining intestinal homeostasis, serving as a primary energy source for colonocytes, and influencing a wide array of physiological processes including immune regulation, glucose and lipid metabolism, and even gut-brain communication.[4][5][6]

Given their pleiotropic effects, there is a burgeoning interest in understanding the precise mechanisms by which SCFAs exert their influence, with the ultimate goal of harnessing their therapeutic potential for a variety of human gastrointestinal and inflammatory disorders.[7] However, the translation of promising preclinical findings into clinical applications is often hampered by methodological challenges and the complexities of delivering SCFAs to their target sites in physiologically relevant concentrations.[7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing robust experiments to investigate the multifaceted effects of SCFAs. By integrating field-proven insights with established scientific principles, this document aims to equip investigators with the knowledge to generate reliable and reproducible data, thereby accelerating our understanding of these pivotal molecules.

Core Mechanistic Pathways of SCFA Action

A thorough understanding of the primary signaling pathways activated by SCFAs is fundamental to designing insightful experiments. Two major, well-characterized mechanisms of SCFA action are the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[1][4][5]

  • G-Protein Coupled Receptors (GPCRs): SCFAs are natural ligands for several GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[8] The activation of these receptors on various cell types, including enteroendocrine and immune cells, triggers diverse downstream signaling cascades.[8][9] For instance, SCFA-mediated activation of GPR43 can modulate inflammatory responses.[5]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate, in particular, is a potent inhibitor of HDACs.[5] By preventing the removal of acetyl groups from histones, butyrate influences chromatin structure and gene expression, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.[5][9] This mechanism is crucial for the anti-inflammatory and anti-cancer properties attributed to butyrate.

It is important to note that the effects of SCFAs can be context-dependent, with some studies reporting pro-inflammatory roles under specific conditions.[5][9] Therefore, experimental designs should be carefully considered to dissect these nuanced responses.

SCFA_Signaling_Pathways cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular SCFA SCFAs (Acetate, Propionate, Butyrate) GPCRs GPCRs (FFAR2/GPR43, FFAR3/GPR41) SCFA->GPCRs Activation HDAC HDACs SCFA->HDAC Inhibition Signaling_Cascades Downstream Signaling (e.g., MAPK, NF-κB) GPCRs->Signaling_Cascades Gene_Expression Altered Gene Expression Signaling_Cascades->Gene_Expression Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Histone_Acetylation->Gene_Expression Cellular_Response Cellular Responses (e.g., Anti-inflammatory, Metabolic Regulation) Gene_Expression->Cellular_Response

Caption: Overview of the primary signaling pathways of short-chain fatty acids.

Experimental Design: A Methodological Framework

The design of experiments to study SCFAs requires careful consideration of the research question, the biological system, and the analytical methods. Most in vivo effects of SCFAs are a culmination of direct, local indirect, and systemic effects, which means that results from in vitro studies may not always be directly applicable to in vivo conditions.

Choosing the Right Model System

The selection of an appropriate model system is paramount for obtaining meaningful and translatable results.

In vitro models are invaluable for dissecting the direct cellular and molecular mechanisms of SCFA action in a controlled environment.

Cell Lines: Commonly used intestinal epithelial cell lines include Caco-2, T84, SK-CO15, and HT29.[10] These lines can be cultured as monolayers to study barrier function and transport. Co-culture systems, which combine different cell types (e.g., epithelial cells and immune cells), can provide a more complex and physiologically relevant model.[10]

Organoids: Intestinal organoids, derived from adult stem cells, offer a three-dimensional culture system that more closely recapitulates the cellular diversity and architecture of the native intestinal epithelium. They are an excellent tool for studying the effects of SCFAs on epithelial cell differentiation and function.

Anaerobic Fermentation Models: To study the production of SCFAs from dietary fibers by the gut microbiota, in vitro fermentation models are employed.[11][12] These systems typically involve incubating a fecal inoculum from a donor with a specific fiber substrate under anaerobic conditions. This allows for the quantification of SCFA production and assessment of changes in the microbial community.

In vivo models are essential for understanding the systemic effects of SCFAs and their impact on host physiology in the context of a whole organism.

Animal Models: Rodent models are widely used in SCFA research. Key considerations include:

  • Germ-Free (GF) vs. Specific Pathogen-Free (SPF) Mice: GF mice lack any commensal microbiota, providing a clean slate to study the effects of specific microbial communities or their metabolites. Comparing GF to conventionally raised SPF mice can reveal the microbiota's contribution to a particular phenotype.[13]

  • Dietary Interventions: Modifying the diet to include different types of fiber is a common strategy to alter the production of SCFAs by the gut microbiota.[3]

  • SCFA Administration: SCFAs can be administered to animals through various routes, including drinking water, gavage, or surgical implantation of osmotic pumps for continuous delivery. The route of administration can significantly impact the site of absorption and subsequent physiological effects.[14][15]

Human Studies: Clinical studies in humans are the gold standard for validating findings from preclinical models. These studies often involve dietary interventions with specific fibers or direct supplementation with SCFAs.[14][16] However, accurately quantifying in vivo SCFA production in humans is challenging.[17] Stable isotope dilution techniques offer a promising approach to address this.[17]

Quantification of SCFAs: Analytical Techniques

Accurate and reliable quantification of SCFAs in various biological matrices is a cornerstone of SCFA research. The choice of analytical method depends on the sample type and the specific research question.[18]

Gas Chromatography (GC): GC, often coupled with flame ionization detection (FID) or mass spectrometry (MS), is the most widely used technique for SCFA analysis.[18][19] It offers high sensitivity and specificity. Sample preparation often involves extraction and derivatization to improve the volatility and chromatographic properties of the SCFAs.[18][20]

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) coupled with UV detection or, more commonly, mass spectrometry (LC-MS), is an alternative to GC.[18] While native SCFAs have poor chromatographic properties in reverse-phase LC, derivatization strategies can overcome this limitation.[13][21]

Sample Preparation: Proper sample preparation is critical for accurate SCFA quantification. Common steps include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).[18][19]

Table 1: Comparison of Analytical Techniques for SCFA Quantification

TechniqueAdvantagesDisadvantagesCommon Sample Types
GC-FID/MS High sensitivity and specificity, well-established methods.[18][19]Often requires derivatization, not suitable for all matrices.[18]Fecal samples, cecal contents, culture media.[19]
LC-MS High throughput, suitable for a wide range of matrices.[18]Native SCFAs have poor chromatographic properties, may require derivatization.[13]Plasma, serum, tissue homogenates.[22]
Capillary Electrophoresis (CE) Fast analysis, small sample volume required.[20]Lower sensitivity compared to GC and LC.
Nuclear Magnetic Resonance (NMR) Non-destructive, provides structural information.[19]Lower sensitivity, requires higher concentrations of analytes.[22]

Protocols: Step-by-Step Methodologies

Protocol 1: In Vitro Anaerobic Fermentation of Dietary Fibers

This protocol outlines a general procedure for assessing the SCFA production from a specific dietary fiber using a fecal inoculum.

Materials:

  • Anaerobic chamber (e.g., with an atmosphere of N₂, H₂, and CO₂).[23]

  • Sterile, anaerobic basal medium (e.g., YCFA).[24]

  • Dietary fiber of interest.

  • Fresh fecal sample from a healthy donor.

  • Sterile, anaerobic phosphate buffer.

  • Sterile Hungate tubes or 96-deepwell plates.[24]

  • Gas chromatograph with FID or MS.

Procedure:

  • Preparation of Media and Inoculum:

    • Prepare the anaerobic basal medium and equilibrate it inside the anaerobic chamber for at least 24 hours before the experiment.[24]

    • On the day of the experiment, collect a fresh fecal sample and immediately transfer it into the anaerobic chamber.

    • Prepare a fecal slurry by homogenizing the sample in anaerobic phosphate buffer (e.g., 1:10 w/v).[24]

  • Fermentation Setup:

    • In the anaerobic chamber, dispense the basal medium into Hungate tubes or 96-well plates.

    • Add the dietary fiber substrate to the desired final concentration. Include a no-fiber control.

    • Inoculate the medium with the fecal slurry (e.g., 1-5% v/v).[24]

    • Seal the tubes or plates and incubate at 37°C for a defined period (e.g., 24-48 hours).

  • Sample Collection and SCFA Analysis:

    • At the end of the incubation period, collect an aliquot of the fermentation broth.

    • Centrifuge the sample to pellet the bacteria and solid debris.

    • Filter-sterilize the supernatant.

    • Prepare the samples for GC analysis, which may include acidification and extraction with an organic solvent, followed by derivatization if necessary.

    • Analyze the samples using a calibrated GC-FID or GC-MS system.

In_Vitro_Fermentation_Workflow Fecal_Sample Fresh Fecal Sample Anaerobic_Chamber Anaerobic Chamber Fecal_Sample->Anaerobic_Chamber Fecal_Slurry Prepare Fecal Slurry Anaerobic_Chamber->Fecal_Slurry Incubation Incubate at 37°C Fecal_Slurry->Incubation Basal_Medium Anaerobic Basal Medium Basal_Medium->Incubation Substrate Dietary Fiber Substrate Substrate->Incubation Sampling Collect Supernatant Incubation->Sampling Analysis SCFA Quantification (GC) Sampling->Analysis

Caption: Workflow for in vitro anaerobic fermentation to measure SCFA production.

Protocol 2: Quantification of SCFAs in Fecal Samples by GC-MS

This protocol provides a method for the extraction and quantification of SCFAs from fecal samples.

Materials:

  • Fecal sample.

  • Saturated NaCl solution.

  • Concentrated HCl.

  • Diethyl ether.

  • Anhydrous sodium sulfate.

  • Internal standard solution (e.g., 2-ethylbutyric acid).

  • Derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the fecal sample in saturated NaCl solution.

    • Acidify the homogenate with concentrated HCl to a pH of ~2.

    • Add the internal standard.

  • Extraction:

    • Extract the SCFAs with diethyl ether by vigorous vortexing.

    • Centrifuge to separate the phases and collect the ether layer.

    • Repeat the extraction.

    • Dry the pooled ether extracts over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the ether under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and add the derivatizing agent (MTBSTFA).

    • Incubate at a specific temperature and time to complete the derivatization reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use an appropriate GC column and temperature program to separate the SCFA derivatives.

    • Acquire data in selected ion monitoring (SIM) mode for quantification.

    • Calculate the concentration of each SCFA based on the peak area ratio to the internal standard and a calibration curve.

Protocol 3: Assessment of Intestinal Barrier Function using In Vivo Permeability Assay

This protocol describes a common method to assess intestinal permeability in animal models.

Materials:

  • Test animals (e.g., mice).

  • Oral gavage needle.

  • Permeability probes (e.g., fluorescein isothiocyanate-dextran, FITC-dextran).

  • Metabolic cages for urine collection (optional).[25]

  • Blood collection supplies.

  • Fluorometer or plate reader.

Procedure:

  • Probe Administration:

    • Fast the animals overnight with free access to water.

    • Administer the permeability probe (e.g., FITC-dextran) by oral gavage.

  • Sample Collection:

    • Collect blood samples at a specific time point post-gavage (e.g., 4 hours).

    • Alternatively, house the animals in metabolic cages and collect urine over a defined period (e.g., 24 hours).[26]

  • Sample Analysis:

    • For blood samples, prepare plasma and measure the fluorescence of FITC-dextran.

    • For urine samples, measure the total volume and the fluorescence of FITC-dextran.

  • Data Interpretation:

    • An increased concentration of the probe in the plasma or an increased excretion in the urine indicates increased intestinal permeability.[10][25][27]

Troubleshooting and Data Interpretation

  • Variability in SCFA Production: Inter-individual differences in the gut microbiota can lead to significant variability in SCFA production from the same substrate.[28] It is crucial to use fecal inocula from multiple donors to account for this variability.

  • Fecal vs. Systemic SCFA Levels: Fecal SCFA concentrations only reflect the unabsorbed fraction and may not accurately represent the total production or the systemic levels. Measuring SCFAs in portal and peripheral blood can provide a more complete picture of their bioavailability.

  • Dose-Dependent Effects: The effects of SCFAs are often dose-dependent. It is important to test a range of concentrations that are physiologically relevant.

  • pH Considerations: The pH of the environment can influence the activity of SCFAs. This should be considered, especially in in vitro experiments.

Conclusion and Future Directions

The study of short-chain fatty acids is a rapidly evolving field with immense potential for improving human health. By employing robust and well-designed experimental approaches, researchers can unravel the intricate mechanisms by which these microbial metabolites influence host physiology. Future research should focus on developing more sophisticated models that better mimic the complexity of the gut environment, such as humanized mouse models and advanced in vitro co-culture systems. Furthermore, the development of non-invasive methods for real-time monitoring of SCFA production in vivo will be a significant advancement.[29] A deeper understanding of the interplay between diet, the gut microbiota, and SCFA production will pave the way for novel therapeutic strategies targeting a wide range of diseases.

References

  • Pitfalls in short‐chain fatty acid research: A methodological review. [Link]

  • Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. [Link]

  • Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. [Link]

  • The Role of Short Chain Fatty Acids in Inflammation and Body Health. [Link]

  • Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. [Link]

  • Short-chain fatty acid (SCFA) production pathways and receptor... [Link]

  • Overview of signaling pathways regulated by SCFA and LCFAs in T and B... [Link]

  • Isolation and Cultivation of Anaerobic Intest | JoVE Journal. [Link]

  • The Role of Intestinal Permeability in Gastrointestinal Disorders and Current Methods of Evaluation. [Link]

  • The intestinal barrier: a fundamental role in health and disease. [Link]

  • The Intestinal Barrier and Current Techniques for the Assessment of Gut Permeability. [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. [Link]

  • Non-invasive assessment of barrier integrity and function of the human gut. [Link]

  • 90 Methods to measure gut barrier function in ruminants. | Journal of Animal Science. [Link]

  • Microbial Short-Chain Fatty Acid (SCFAs) Analysis. [Link]

  • Method for Absolute Quantification of Short Chain Fatty Acids via Reverse Phase Chromatography Mass Spectrometry. [Link]

  • Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. [Link]

  • Protocol for the high-throughput cultivation of gut microbiota and microbes in an anaerobic chamber A) Pur. [Link]

  • Simple and convenient method for culturing anaerobic bacteria. [Link]

  • In vitro production of short-chain fatty acids by bacterial fermentation of dietary fiber compared with effects of those fibers on hepatic sterol synthesis in rats. [Link]

  • The Contribution of Short-Chain Fatty Acids to Health Benefits May Depend on the Site of Absorption: A Mechanistic Study Design. [Link]

  • Simple Method for Culturing Anaerobes. [Link]

  • Review article: short chain fatty acids as potential therapeutic agents in human gastrointestinal and inflammatory disorders. [Link]

  • Gut-derived short-chain fatty acids are vividly assimilated into host carbohydrates and lipids. [Link]

  • Anaerobic Feces Processing for Fecal Microbiota Transplantation Improves Viability of Obligate Anaerobes. [Link]

  • Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism. [Link]

  • Short chain fatty acids: key regulators of the local and systemic immune response in inflammatory diseases and infections. [Link]

  • Short-Chain Fatty Acid Production from Mycoprotein and Mycoprotein Fibre in an In Vitro Fermentation Model. [Link]

  • Short-Chain Fatty Acid Production by Gut Microbiota from Children with Obesity Differs According to Prebiotic Choice and Bacterial Community Composition. [Link]

  • Real-time measurement of short-chain fatty acids via microwave sensing: A pilot study. [Link]

  • Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin. [Link]

  • Example of study design and clinical investigation day. After... [Link]

  • In vitro production of short-chain fatty acids (SCFA) in test solutions... [Link]

  • Short chain fatty acids one step closer to the clinic. [Link]

  • Short chain fatty acids: the messengers from down below. [Link]

  • Fecal Short-Chain Fatty Acids to Predict Prediabetes and Type 2 Diabetes Risk: An Exploratory Cross-Sectional Study. [Link]

  • Effects of Dietary Fibers on Short-Chain Fatty Acids and Gut Microbiota Composition in Healthy Adults: A Systematic Review. [Link]

  • The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism. [Link]

Sources

Application Note: Protocols for the Synthesis of 3,6-Dimethyltetrahydropyran-2-one from 5-Hydroxy-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides detailed protocols for the synthesis of 3,6-dimethyltetrahydropyran-2-one, a δ-lactone, from its corresponding precursor, 5-hydroxy-2-methylpentanoic acid. Three distinct and widely applicable methods for intramolecular cyclization are presented: direct acid-catalyzed lactonization (Fischer Esterification), Yamaguchi macrolactonization, and the Mitsunobu reaction. This guide offers a comparative analysis of these methodologies, elucidating the mechanistic principles behind each and providing step-by-step experimental procedures suitable for researchers in organic synthesis and drug development. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and high yields.

Introduction

Lactones, which are cyclic esters, are significant structural motifs found in a vast array of natural products and are pivotal intermediates in the synthesis of pharmaceuticals.[1] The six-membered δ-lactone ring, in particular, is a common feature in many biologically active molecules. The synthesis of these structures is a fundamental exercise in organic chemistry, often achieved through the intramolecular cyclization of a corresponding hydroxy acid.[1]

The subject of this guide, 5-hydroxy-2-methylpentanoic acid, possesses the requisite hydroxyl and carboxylic acid functionalities to form the δ-lactone, 3,6-dimethyltetrahydropyran-2-one. The challenge lies in selecting the most appropriate synthetic strategy to effect this transformation efficiently and in high purity. This document details three robust protocols to achieve this cyclization, each with its own set of advantages and considerations.

Synthetic Strategies and Mechanistic Overview

The intramolecular esterification of 5-hydroxy-2-methylpentanoic acid can be approached through several distinct chemical pathways. The choice of method often depends on the substrate's sensitivity to reaction conditions, the desired scale of the reaction, and the need for stereochemical control.

  • Acid-Catalyzed Lactonization (Fischer Esterification): This is a direct and classical approach where a catalytic amount of strong acid is used to promote the cyclization.[2] The reaction is equilibrium-driven, and thus, the removal of water is crucial for driving the reaction towards the lactone product.

  • Yamaguchi Esterification: This method is particularly effective for the formation of lactones, including macrolactones, under mild conditions.[3][4][5] It involves the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes an intramolecular acyl substitution promoted by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[3][5]

  • Mitsunobu Reaction: This reaction provides a powerful and often high-yielding method for ester formation with inversion of configuration at the alcohol center (though not relevant for this primary alcohol).[6][7][8] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for intramolecular nucleophilic attack by the carboxylate.[6][7][8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Lactonization (Fischer Esterification)

This protocol describes the direct cyclization of 5-hydroxy-2-methylpentanoic acid using a catalytic amount of a strong acid with azeotropic removal of water.

Materials:

  • 5-hydroxy-2-methylpentanoic acid

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 5-hydroxy-2-methylpentanoic acid (10.0 g, 75.7 mmol) and toluene (150 mL).

  • Add p-toluenesulfonic acid monohydrate (0.72 g, 3.8 mmol, 0.05 eq.).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 4-6 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate) to afford the pure 3,6-dimethyltetrahydropyran-2-one.

Protocol 2: Yamaguchi Lactonization

This protocol employs the Yamaguchi conditions for the mild and efficient synthesis of the δ-lactone.

Materials:

  • 5-hydroxy-2-methylpentanoic acid

  • Anhydrous toluene

  • Triethylamine (Et₃N), freshly distilled

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • 4-Dimethylaminopyridine (DMAP)

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Two-necked round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried 500 mL two-necked round-bottom flask under an inert atmosphere, add a solution of 5-hydroxy-2-methylpentanoic acid (5.0 g, 37.8 mmol) in 200 mL of anhydrous toluene.

  • Add freshly distilled triethylamine (5.8 mL, 41.6 mmol, 1.1 eq.) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, prepare a solution of 2,4,6-trichlorobenzoyl chloride (6.1 mL, 39.7 mmol, 1.05 eq.) in 50 mL of anhydrous toluene.

  • Add the 2,4,6-trichlorobenzoyl chloride solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Stir the resulting mixture for 2 hours at room temperature.

  • In a separate large flask, prepare a solution of 4-dimethylaminopyridine (13.8 g, 113.4 mmol, 3.0 eq.) in 500 mL of anhydrous toluene and heat to reflux.

  • Using a syringe pump or an addition funnel, add the mixed anhydride solution prepared in steps 1-5 to the refluxing DMAP solution over a period of 4-6 hours to maintain high dilution conditions.

  • After the addition is complete, continue refluxing for an additional 1 hour.

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude lactone by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 3: Mitsunobu Lactonization

This protocol utilizes the Mitsunobu reaction for the intramolecular cyclization, which is known for its mild conditions and high yields.[6][7][8]

Materials:

  • 5-hydroxy-2-methylpentanoic acid

  • Anhydrous tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

  • Ice bath

  • Syringes

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add a solution of 5-hydroxy-2-methylpentanoic acid (5.0 g, 37.8 mmol) and triphenylphosphine (11.9 g, 45.4 mmol, 1.2 eq.) in 250 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (8.9 mL, 45.4 mmol, 1.2 eq.) dropwise to the stirred solution over 30 minutes. A white precipitate of triphenylphosphine oxide may form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel. The nonpolar byproducts (triphenylphosphine oxide and the hydrazine derivative) can be eluted first with a less polar solvent system (e.g., hexane/ethyl acetate 9:1), followed by the desired lactone with a more polar system (e.g., hexane/ethyl acetate 7:3).

Data Summary and Comparison

ParameterAcid-Catalyzed LactonizationYamaguchi LactonizationMitsunobu Lactonization
Reagents p-TsOH (catalytic)2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP (stoichiometric)PPh₃, DIAD/DEAD (stoichiometric)
Solvent TolueneTolueneTHF
Temperature Reflux (~111 °C)Room temp. then Reflux0 °C to Room temp.
Reaction Time 4-6 hours6-9 hours12-16 hours
Workup Aqueous washAqueous wash, filtrationDirect chromatography
Purity Good, requires careful purificationHighHigh
Yield Moderate to GoodGood to ExcellentGood to Excellent
Considerations Equilibrium-driven, requires water removalRequires high dilution, sensitive to moistureByproduct removal can be challenging

Visualization of Synthetic Pathways

Acid-Catalyzed Lactonization Workflow

fischer_esterification start 5-Hydroxy-2-methylpentanoic acid reagents p-TsOH, Toluene start->reagents Add reflux Reflux with Dean-Stark reagents->reflux Heat workup Aqueous Workup reflux->workup Cool & Extract purification Column Chromatography workup->purification Purify product 3,6-Dimethyl- tetrahydropyran-2-one purification->product

Caption: Workflow for Acid-Catalyzed Lactonization.

Yamaguchi Lactonization Mechanism

yamaguchi_mechanism cluster_activation Activation Step cluster_cyclization Cyclization Step Hydroxy_Acid 5-Hydroxy-2-methylpentanoic acid Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl chloride + Et3N Hydroxy_Acid->Yamaguchi_Reagent Reacts with Mixed_Anhydride Mixed Anhydride Intermediate Yamaguchi_Reagent->Mixed_Anhydride DMAP DMAP (catalyst) Mixed_Anhydride->DMAP Attacked by Acyl_DMAP Acyl-DMAP Intermediate DMAP->Acyl_DMAP Lactone 3,6-Dimethyltetrahydropyran-2-one Acyl_DMAP->Lactone Intramolecular attack by -OH

Caption: Mechanism of Yamaguchi Lactonization.

Mitsunobu Reaction Workflow

mitsunobu_workflow start 5-Hydroxy-2-methylpentanoic acid reagents PPh3, DIAD, THF start->reagents Add reaction Stir at 0°C to RT reagents->reaction purification Direct Column Chromatography reaction->purification Purify product 3,6-Dimethyl- tetrahydropyran-2-one purification->product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 5-Hydroxy-2-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 5-hydroxy-2-methylpentanoic acid (CAS 114951-20-1)[1]. As a Senior Application Scientist, I frequently consult with researchers struggling with poor yields, unwanted polyalkylation, and spontaneous relactonization when synthesizing this critical intermediate. This compound is a vital precursor for synthesizing optically active 2-methylproline[2] and advanced stereocomplexed biodegradable polyesters[3].

This guide provides a self-validating, field-proven protocol based on the α-alkylation of δ-valerolactone followed by controlled basic hydrolysis. This approach offers superior regioselectivity compared to Baeyer-Villiger oxidations and avoids the toxic reagents required in cyanohydrin-based routes.

Section 1: Mechanistic Workflow & Causality

To optimize your yield, you must first understand the thermodynamic traps in the synthetic pathway. The synthesis relies on generating a kinetic lithium enolate from δ-valerolactone, trapping it with methyl iodide to form α-methyl-δ-valerolactone (CAS 10603-03-9)[4], and subsequently opening the lactone ring via saponification.

SynthesisWorkflow A δ-Valerolactone B Lithium Enolate A->B LDA, THF -78°C C α-Methyl-δ-valerolactone B->C MeI -78°C to RT D Sodium 5-hydroxy- 2-methylpentanoate C->D NaOH (aq) 60°C E 5-Hydroxy-2-methyl- pentanoic acid D->E HCl (aq) pH ~4, 0°C

Synthetic workflow for 5-hydroxy-2-methylpentanoic acid via α-alkylation and lactone ring-opening.

Section 2: Step-by-Step Experimental Protocol

Self-Validating System: Each phase includes an In-Process Control (IPC) to verify success before proceeding, preventing the compounding of downstream errors.

Phase 1: α-Alkylation of δ-Valerolactone
  • Preparation of LDA: In an oven-dried, argon-purged flask, add anhydrous THF (50 mL) and diisopropylamine (1.10 eq). Cool to -78°C. Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes.

    • Causality: A slight excess of amine ensures no unreacted n-BuLi remains. Free n-BuLi acts as a strong nucleophile and will attack the lactone carbonyl, destroying your starting material.

  • Enolization: Dilute δ-valerolactone (1.00 eq) in THF and add dropwise over 45 minutes via a syringe pump at -78°C. Stir for 1 hour.

  • Alkylation: Add methyl iodide (MeI, 1.20 eq) dropwise. Maintain at -78°C for 2 hours, then slowly allow the reaction to warm to room temperature over 4 hours.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

    • IPC Check: ¹H NMR must show a distinct doublet at ~1.2 ppm (CH₃) and the disappearance of the α-CH₂ multiplet of the starting material.

Phase 2: Saponification and Ring-Opening
  • Hydrolysis: Suspend the crude α-methyl-δ-valerolactone in 2M NaOH (aq) (3.0 eq). Heat to 60°C for 4 hours.

    • Causality: Heat is required to drive the thermodynamic equilibrium entirely toward the open-chain sodium 5-hydroxy-2-methylpentanoate.

  • Washing: Cool to room temperature. Wash the aqueous layer with diethyl ether to remove unreacted lactone and dialkylated impurities. (Discard the organic layer).

  • Acidification (CRITICAL STEP): Cool the aqueous layer to 0°C in an ice bath. Carefully adjust the pH to exactly 4.0 using 1M HCl.

    • Causality: Dropping the pH below 3.0 strongly catalyzes Fischer esterification, causing the open-chain acid to rapidly relactonize back into α-methyl-δ-valerolactone.

  • Extraction: Immediately extract the aqueous phase with ethyl acetate (3x). Dry over MgSO₄ and concentrate under reduced pressure at <30°C to afford the final 5-hydroxy-2-methylpentanoic acid.

Section 3: Quantitative Data & Yield Optimization

The table below summarizes the critical reaction parameters and their direct impact on the final yield and impurity profile.

Reaction ParameterTarget ConditionConsequence of DeviationExpected Yield
LDA Equivalents 1.05 eq>1.1 eq leads to di-methylation; <1.0 eq leaves unreacted starting material.>85% (Alkylation)
Alkylation Temp -78°CWarmer temps cause Claisen condensation of the lactone (self-condensation).N/A
Hydrolysis Base 2M NaOH, 60°CWeaker bases (e.g., Na₂CO₃) result in incomplete ring opening (<50% conversion).>95% (Hydrolysis)
Acidification pH pH 4.0 at 0°CpH < 3.0 or temps > 20°C cause rapid spontaneous relactonization.>90% (Isolation)
Section 4: Troubleshooting & FAQs

Q1: My final product is heavily contaminated with α-methyl-δ-valerolactone. Why did the ring-opening fail? A: The ring-opening likely didn't fail; rather, your product relactonized during isolation. 5-Hydroxy acids are thermodynamically driven to form stable 6-membered rings. If you acidified the aqueous layer below pH 3 or concentrated the final organic extract at temperatures above 30°C, the acidic environment catalyzed the intramolecular cyclization. Solution: Strictly monitor the pH during acidification (stop at pH 4.0) and keep the temperature at 0°C. If long-term storage is required, store the compound as the sodium salt and only acidify immediately prior to your next synthetic step.

Relactonization Acid 5-Hydroxy-2-methylpentanoic acid (Open Chain) Lactone α-Methyl-δ-valerolactone (Closed Ring) + H2O Acid->Lactone H+ (pH < 3) / Heat Lactone->Acid OH- (pH > 10) / Heat

pH-dependent equilibrium between the open-chain hydroxy acid and the closed-ring lactone.

Q2: I am seeing a significant amount of α,α-dimethyl-δ-valerolactone in my NMR. How do I suppress polyalkylation? A: Polyalkylation occurs when the kinetic enolate equilibrates with the mono-alkylated product, generating a new enolate that reacts with MeI. Solution: This is an artifact of poor mixing or adding MeI too quickly. Ensure vigorous stirring and add the MeI using a syringe pump over at least 30 minutes at -78°C. Furthermore, ensure your LDA is freshly prepared; degraded LDA can lead to sluggish enolization and promote equilibration.

Q3: Can I use a cyanohydrin route from 5-hydroxy-2-pentanone instead? A: Yes, the Strecker-type synthesis starting from 5-hydroxy-2-pentanone is a viable industrial route, particularly when your end goal is 2-amino-5-hydroxy-2-methylpentanoic acid[2]. However, if your target is strictly the hydroxy acid (without the alpha-amino group), the lactone alkylation route detailed above is far more atom-economical and avoids the use of highly toxic cyanide reagents.

References
  • PubChem. "5-Hydroxy-2-methylpentanoic acid | C6H12O3 | CID 21880432". National Institutes of Health (NIH). Available at:[Link]

  • SciSpace. "Stereoselective polymerization of lactones : properties of stereocomplexed PLA building blocks". Biomacromolecules. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of Sodium 5-hydroxy-2-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Sodium 5-hydroxy-2-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered during experimental work with this compound. Here, we delve into the causality behind dissolution issues and provide scientifically grounded, step-by-step protocols to overcome them.

Understanding the Molecule: A Balancing Act

Sodium 5-hydroxy-2-methylpentanoate is an organic salt with a dual nature. Its solubility is a delicate interplay between its constituent parts:

  • The Polar "Head": The negatively charged carboxylate group (-COO⁻Na⁺) and the hydroxyl group (-OH) are hydrophilic, readily interacting with polar solvents like water through ion-dipole and hydrogen bonding interactions.

  • The Non-polar "Tail": The methylpentanoate backbone (a five-carbon chain with a methyl group) is hydrophobic, preferring non-polar environments.

The overall solubility in a given solvent is determined by the balance of these opposing characteristics. While the sodium salt form generally enhances water solubility compared to its free acid counterpart, challenges can still arise.[1]

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the dissolution of Sodium 5-hydroxy-2-methylpentanoate.

Q1: My Sodium 5-hydroxy-2-methylpentanoate is not dissolving readily in water at room temperature. What are the first steps I should take?

A1: Initial difficulties in dissolving this compound are often overcome by simple physical manipulations that increase the energy of the system and the interaction between the solute and solvent.

Initial Troubleshooting Steps:

  • Mechanical Agitation: Simple stirring or vortexing is the first and most crucial step. This physically breaks down solute aggregates and increases the contact between the compound and the solvent.

  • Gentle Heating: For many solids, solubility increases with temperature.[2] Gently warm the solution in a water bath while stirring. Be cautious and increase the temperature incrementally to avoid any potential degradation, although this specific compound is expected to be relatively stable to moderate heat.

  • Particle Size Reduction: If you are working with a coarse powder, reducing the particle size can significantly increase the dissolution rate by increasing the surface area available for solvation.[3][4] This can be achieved by carefully grinding the solid in a mortar and pestle before adding it to the solvent.

  • Sonication: Using an ultrasonic bath can provide the necessary energy to break apart stubborn aggregates and enhance dissolution.[5]

Q2: I've tried heating and stirring, but the solubility is still poor. What is the next logical step?

A2: If basic physical methods are insufficient, the next step involves modifying the chemical environment of the solvent to better suit the solute.

Solvent System Modification:

  • pH Adjustment: While Sodium 5-hydroxy-2-methylpentanoate is a salt, the pH of the aqueous solution can still influence solubility. The parent compound, 5-hydroxy-2-methylpentanoic acid, is a weak acid. In an aqueous solution of its sodium salt, the pH will be slightly alkaline due to hydrolysis. Drastically lowering the pH by adding a strong acid will protonate the carboxylate, forming the less soluble free acid.[6] Therefore, maintaining a neutral to slightly alkaline pH is generally advisable. For other hydroxyalkanoates, pH has been shown to be a critical factor in their production and behavior in solution.[7][8]

  • Co-solvents: If water alone is not an effective solvent, the use of a water-miscible organic co-solvent can be highly effective.[5] Co-solvents can modulate the overall polarity of the solvent system, creating a more favorable environment for both the polar and non-polar portions of the molecule.

Co-solventPolarity IndexRationale for Use
Ethanol5.2A polar protic solvent that is miscible with water in all proportions. It can help to solvate the alkyl chain of the molecule.
Methanol6.6Similar to ethanol, but slightly more polar. It is also completely miscible with water.[9]
Dimethyl Sulfoxide (DMSO)7.2A highly polar aprotic solvent that is an excellent choice for dissolving a wide range of organic compounds.[9][10]
N,N-Dimethylformamide (DMF)6.4Another polar aprotic solvent that can be effective in dissolving organic salts.

Important Note: When using a co-solvent, always add it gradually to the aqueous suspension of your compound while stirring vigorously. This will help to avoid localized precipitation.

Q3: Could other components in my formulation be affecting the solubility?

A3: Yes, the presence of other ions in your solution can significantly impact the solubility of Sodium 5-hydroxy-2-methylpentanoate due to the "common ion effect."

The Common Ion Effect:

The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[11][12] In the case of Sodium 5-hydroxy-2-methylpentanoate, the common ion is Na⁺.

If your experimental buffer or medium contains a high concentration of sodium salts (e.g., sodium chloride, sodium phosphate), it can suppress the dissolution of your compound.[13][14] This is a direct consequence of Le Chatelier's principle, where the equilibrium of the dissolution process is shifted back towards the solid, undissolved state.[15]

To mitigate this, consider the following:

  • Use Buffers with Different Counter-ions: If possible, substitute sodium-based buffers with alternatives like potassium or ammonium-based buffers.

  • Reduce the Ionic Strength: If high salt concentrations are not essential for your experiment, try reducing the overall ionic strength of your solution.

  • Initial Dissolution in Pure Water: Dissolve the Sodium 5-hydroxy-2-methylpentanoate in pure water or a low-ionic-strength buffer first, and then add it to your final, more complex medium.

Advanced Troubleshooting Guide

For persistent solubility issues, a more systematic and in-depth approach is required.

Issue: The compound dissolves initially but then precipitates out of solution over time.

Potential Cause 1: Supersaturation and Crystallization

Heating a solution to increase solubility can sometimes lead to a supersaturated state.[2] As the solution cools, the solubility decreases, and the excess solute may precipitate out.

Solution:

  • Controlled Cooling: Cool the solution slowly and with continuous stirring. This can help to maintain a stable, dissolved state.

  • Seed Crystal Prevention: Ensure that your glassware is scrupulously clean, as any dust or microscopic scratches can act as nucleation sites for crystallization.

  • Maintain Elevated Temperature: If your experimental protocol allows, maintaining a slightly elevated temperature throughout the experiment may be necessary to keep the compound in solution.[3]

Potential Cause 2: pH Shift

The absorption of atmospheric carbon dioxide can slightly lower the pH of an unbuffered aqueous solution, which could potentially lead to the precipitation of the less soluble free acid form of the compound.

Solution:

  • Use a Buffered System: If compatible with your experiment, use a buffer to maintain a stable pH. A phosphate or borate buffer system in the neutral to slightly alkaline range would be appropriate.

  • Work Under an Inert Atmosphere: For highly sensitive experiments, preparing your solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent pH shifts due to dissolved CO₂.

Issue: The use of co-solvents is not an option for my biological experiment.

Potential Cause: The inherent solubility limit in aqueous media has been reached.

Solution: Alternative Formulation Strategies

When the intrinsic properties of the compound and the constraints of the experimental system present a significant hurdle, more advanced formulation techniques may be necessary. These are common in drug development to enhance the bioavailability of poorly soluble compounds.[16][17]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate the non-polar portion of the Sodium 5-hydroxy-2-methylpentanoate molecule, forming an inclusion complex with significantly enhanced aqueous solubility.[3][18]

  • Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that can encapsulate the hydrophobic part of the molecule, thereby increasing its apparent solubility in the aqueous phase.[19]

  • Lipid-Based Formulations: For in vivo applications, formulating the compound in a lipid-based delivery system (e.g., emulsions, liposomes) can be a viable strategy to improve its absorption and bioavailability.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a structured approach to identifying an optimal solvent or co-solvent system.

  • Preparation: Weigh out small, equal amounts of Sodium 5-hydroxy-2-methylpentanoate into several vials (e.g., 1-5 mg per vial).

  • Initial Solvent Addition: To each vial, add a small, measured volume of a different solvent or co-solvent mixture (e.g., 100 µL).

  • Observation and Agitation: Vortex each vial for 30 seconds and visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the agitation and observation.

  • Heating: If the compound remains insoluble at room temperature, gently heat the vials in a water bath (e.g., to 40-50 °C) and observe any changes in solubility.

  • Data Recording: Record the approximate solubility in each solvent system (e.g., mg/mL).

Protocol 2: Preparation of a Stock Solution Using a Co-solvent

This protocol details the steps for preparing a concentrated stock solution.

  • Weighing: Accurately weigh the desired amount of Sodium 5-hydroxy-2-methylpentanoate and place it in a sterile container.

  • Initial Solvent: Add a small amount of the primary solvent (e.g., water) to wet the powder.

  • Co-solvent Addition: While vigorously stirring or vortexing, slowly add the chosen co-solvent (e.g., ethanol or DMSO) dropwise until the solid is completely dissolved.[5]

  • Final Volume Adjustment: Once the compound is fully dissolved, add the primary solvent to reach the final desired concentration and volume.

  • Filtration: For sterile applications, filter the stock solution through a 0.22 µm syringe filter that is compatible with your chosen solvent system.

Visualizing the Troubleshooting Process

The following diagram illustrates the logical flow of the troubleshooting process for poor solubility of Sodium 5-hydroxy-2-methylpentanoate.

Troubleshooting_Solubility start Start: Poor Solubility of Sodium 5-hydroxy-2-methylpentanoate initial_steps Initial Steps: 1. Mechanical Agitation 2. Gentle Heating 3. Particle Size Reduction 4. Sonication start->initial_steps is_dissolved1 Is the compound dissolved? initial_steps->is_dissolved1 solvent_modification Solvent System Modification: 1. Check/Adjust pH (Neutral to Alkaline) 2. Use a Co-solvent (Ethanol, DMSO, etc.) is_dissolved1->solvent_modification No end_success Success: Compound Dissolved is_dissolved1->end_success Yes is_dissolved2 Is the compound dissolved? solvent_modification->is_dissolved2 check_common_ion Check for Common Ion Effect: - High [Na+] in buffer? - Use alternative buffer salts - Reduce ionic strength is_dissolved2->check_common_ion No is_dissolved2->end_success Yes is_dissolved3 Is the compound dissolved? check_common_ion->is_dissolved3 advanced_troubleshooting Advanced Troubleshooting: - Precipitation on cooling? - pH shift over time? is_dissolved3->advanced_troubleshooting No is_dissolved3->end_success Yes advanced_solutions Advanced Solutions: - Controlled cooling - Use a buffered system - Work under inert atmosphere advanced_troubleshooting->advanced_solutions is_dissolved4 Is the compound dissolved? advanced_solutions->is_dissolved4 alternative_formulations Alternative Formulations: - Complexation with Cyclodextrins - Use of Surfactants - Lipid-Based Formulations is_dissolved4->alternative_formulations No is_dissolved4->end_success Yes end_fail Consult Further/ Re-evaluate Experiment alternative_formulations->end_fail

Caption: A flowchart outlining the systematic approach to troubleshooting the solubility of Sodium 5-hydroxy-2-methylpentanoate.

References

  • Serajuddin, A. T., Sheen, P. C., & Augustine, M. A. (1987). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Journal of Pharmacy and Pharmacology, 39(8), 587-591. [Link]

  • Quora. (2016). Why is sodium carboxylate salt so soluble?[Link]

  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Wikipedia. (n.d.). Common-ion effect. [Link]

  • ChemTalk. (n.d.). Common Ion Effect. [Link]

  • Chemistry LibreTexts. (n.d.). SOLUBILITY AND COMMON ION EFFECT. [Link]

  • Dionisi, D., Majone, M., Papa, V., & Beccari, M. (2005). Effect of pH on the production of bacterial polyhydroxyalkanoates by mixed cultures enriched under periodic feeding. Biotechnology and Bioengineering, 91(1), 1-11. [Link]

  • CK-12 Foundation. (n.d.). Factors Affecting Solubility. [Link]

  • Tripathi, S. (2010). Studies on The Dissolution and Precipitation Potentials of The Sodium Salts of Organic Acids. Asian Journal of Chemistry, 22(4), 3305-3308. [Link]

  • ResearchGate. (2017). How to get the pure acid from dihydrated sodium salt of an acid?[Link]

  • Kourmentza, C., & Kornaros, M. (2016). What Has Been Trending in the Research of Polyhydroxyalkanoates? A Systematic Review. Journal of Polymers and the Environment, 24(3), 220-234. [Link]

  • International Journal of Novel Research and Development. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • CK-12 Foundation. (2012). Factors Affecting Solubility. [Link]

  • Chemistry LibreTexts. (2026). 17.5: Factors that Affect Solubility. [Link]

  • ResearchGate. (n.d.). Solubility of Polyhydroxyalkanoates by Experiment and Thermodynamic Correlations. [Link]

  • Nelson, E. (1958). Comparative Dissolution Rates of Weak Acids and Their Sodium Salts. Journal of the American Pharmaceutical Association (Scientific ed.), 47(5), 297-299. [Link]

  • Journal of Pharmacy and Pharmacology. (1987). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. [Link]

  • Pharmaffiliates. (n.d.). Sodium 5-hydroxy-2-propylpentanoate. [Link]

  • Koller, M. (2021). Biodegradable and Biocompatible Polyhydroxy-alkanoates (PHA): Auspicious Microbial Macromolecules for Pharmaceutical and Therapeutic Applications. Molecules, 26(11), 3333. [Link]

  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. [Link]

  • PubChem. (n.d.). Sodium 5-hydroxypentanoate. [Link]

  • MDPI. (2023). The Role of Bacterial Polyhydroalkanoate (PHA) in a Sustainable Future: A Review on the Biological Diversity. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). Technologies to Counter Poor Solubility Issues: A Review. [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-methylpent-1-en-3-one. [Link]

  • Acta Pharmaceutica Sinica B. (2022). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-methylpentanoic acid. [Link]

Sources

"challenges in the chiral synthesis of hydroxy carboxylic acids"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral synthesis of hydroxy carboxylic acids. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks such as stalled conversions in asymmetric hydrogenation, poor diastereomeric ratios in biocatalytic cascades, and kinetic resolution failures.

Achieving high enantiomeric excess (ee) and yield requires more than just following a recipe; it requires a deep understanding of the mechanistic causality behind each reaction parameter. This guide is structured to address the most critical failure points in the field, providing you with self-validating protocols and data-driven troubleshooting strategies.

System Overview: Strategic Pathways to Chiral Hydroxy Acids

Before troubleshooting, it is essential to map the synthetic landscape. The selection of your catalytic system dictates your optimization strategy.

Workflow Start Prochiral Keto Acids AH Asymmetric Hydrogenation (Transition Metals) Start->AH Ni, Ru, Ir Catalysts Bio Biocatalytic Cascade (Enzymes) Start->Bio Aldolase + KRED DKR Dynamic Kinetic Resolution Start->DKR Racemization > Reduction Prod1 Chiral γ-Lactones (High ee) AH->Prod1 Prod2 Homochiral 2-Hydroxy- 4-butyrolactones Bio->Prod2 Prod3 α-Hydroxy Esters (Contiguous Stereocenters) DKR->Prod3

Fig 1. Core synthetic pathways for the enantioselective synthesis of chiral hydroxy carboxylic acids.

Module 1: Transition Metal-Catalyzed Asymmetric Hydrogenation

FAQ: Why is my enantiomeric excess (ee) stalling at 80% with incomplete conversion during the Ni-catalyzed hydrogenation of γ-keto acids?

Causality Analysis: In the asymmetric hydrogenation of γ-keto acids to chiral γ-lactones, the rate-limiting and stereo-determining step is the transfer of a hydrogen atom from the catalytic metal particle to the carbonyl group of the substrate[1]. If you are using a Ni-(R,R)-QuinoxP* complex, the absence of a specific proton source causes the catalytic cycle to stall. The addition of trifluoroacetic acid (TFA) in a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) accelerates this hydrogen transfer via weak interaction stabilization[2]. However, excess TFA degrades the catalyst, leading to a drop in both conversion and ee.

Quantitative Data: Optimization of Additives in Ni-Catalyzed Hydrogenation

Entry Solvent Additive (Equiv.) Conversion (%) Enantiomeric Excess (ee %)
1 TFE None 45 82
2 TFE TFA (1.0) 60 87

| 3 | TFE | TFA (0.2) | >99 | 99.9 |

Data summarized from the optimization of Ni-catalyzed asymmetric hydrogenation of γ-keto acids[2].

Self-Validating Protocol: Ni-Catalyzed Hydrogenation of γ-Keto Acids
  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve Ni(OAc)₂·4H₂O (5 mol %) and (R,R)-QuinoxP* (5.5 mol %) in anhydrous TFE. Stir for 30 minutes.

    • Causality: Pre-mixing allows the chiral ligand to fully coordinate with the nickel center, establishing the rigid chiral pocket necessary for high ee.

  • Substrate & Additive Introduction: Add the γ-keto acid substrate followed strictly by 0.2 equivalents of TFA.

    • Validation Check: Before sealing the reactor, extract a 10 µL micro-aliquot. Run a rapid IR scan to confirm the intact carbonyl stretch (~1710 cm⁻¹); if absent, substrate degradation has occurred.

  • Hydrogenation: Transfer to a high-pressure reactor, purge with H₂ three times, and pressurize to 50 atm. Stir at room temperature for 24 hours.

  • Workup & Lactonization: Vent the H₂ gas safely. Add 1M HCl to the mixture and stir for 2 hours to drive the intramolecular ring closure of the resulting γ-hydroxy acid into the γ-lactone[2].

    • Validation Check: Analyze the crude mixture via chiral HPLC. A successful run must show >95% conversion and >98% ee. If conversion is low, check for oxygen ingress during step 1.

Module 2: Biocatalytic Cascades & Cofactor Engineering

FAQ: My tandem aldolase-ketoreductase cascade is yielding poor diastereomeric ratios (dr) and low yields. How do I fix this?

Causality Analysis: Biocatalytic synthesis of homochiral 2-hydroxy-4-butyrolactones relies on a stereodivergent tandem reaction[3]. If your yield is low, it is almost certainly due to NADPH cofactor depletion during the ketoreduction step[4]. If your dr is poor, it is caused by a stereopreference mismatch between the intermediate generated by the aldolase and the active site cavity of the ketoreductase (KRED)[5].

Biocascade Aldehyde Aldehyde + 2-Oxoacid Aldol 4-Hydroxy-2-oxoacid (Intermediate) Aldehyde->Aldol Aldolase (C-C Bond) HydroxyAcid 2-Hydroxyacid (Chiral) Aldol->HydroxyAcid Ketoreductase (NADPH) Lactone 2-Hydroxy-4- butyrolactone HydroxyAcid->Lactone Lactonization (Acidic Workup)

Fig 2. Tandem biocatalytic stereodivergent route to 2-hydroxy-4-butyrolactones.

Self-Validating Protocol: Tandem Biocatalytic Synthesis
  • Aldol Addition: Suspend the aldehyde and 2-oxoacid in a Tris-HCl buffer (pH 7.5). Add the specific E. coli aldolase (e.g., YfaU) to establish the C4 stereocenter[3].

    • Validation Check: Monitor the reaction via LC-MS. Do not proceed to step 2 until the 4-hydroxy-2-oxoacid intermediate mass is dominant (>90% conversion).

  • Ketoreduction & Cofactor Recycling: Add the Ketoreductase (KRED), catalytic NADP⁺, glucose, and Glucose Dehydrogenase (GDH)[4].

    • Causality: GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH. This continuous recycling prevents product inhibition and drives the equilibrium toward the 2-hydroxyacid[6].

    • Validation Check: Measure the UV absorbance of the reaction mixture at 340 nm. A stable absorbance indicates a healthy, steady-state concentration of NADPH. A rapid drop to zero indicates GDH failure or glucose depletion.

  • Acidic Lactonization: Lower the pH of the aqueous mixture to 2.0 using 6M HCl to induce spontaneous lactonization, then extract with ethyl acetate.

Module 3: Dynamic Kinetic Resolution (DKR)

FAQ: In the synthesis of α-hydroxy esters via DKR, I am hitting a 50% yield ceiling. Why is my dynamic kinetic resolution acting like a standard kinetic resolution?

Causality Analysis: For a successful Dynamic Kinetic Resolution (DKR) of racemic α-substituted β-keto esters, the rate of base-catalyzed or metal-catalyzed racemization ( krac​ ) must be significantly faster than the reduction rate of the slow-reacting enantiomer ( kR​ )[7]. If you are hitting a 50% yield wall, your epimerization is too slow, meaning the undesired enantiomer is simply sitting in the flask unreacted.

Quantitative Data: Kinetic Parameters in Successful Ru-Catalyzed DKR

Parameter Description Relative Rate

| kS​ | Reduction rate of the preferred enantiomer | 15 | | krac​ | Racemization rate of the substrate | 92 | | kR​ | Reduction rate of the undesired enantiomer | 1 |

Data demonstrating that krac​≫kR​ is mandatory for full conversion in DKR[7].

Troubleshooting Action: To fix this, slightly increase the reaction temperature or add a catalytic amount of a mild base (if compatible with your transition metal catalyst) to accelerate the enolization/epimerization cycle. Ensure your solvent supports enolization (e.g., alcohols over non-polar hydrocarbons).

References

  • Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives Organic Letters URL:[Link]

  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics International Journal of Molecular Sciences URL:[Link] (Derived from source[1])

  • Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction ACS Catalysis URL:[Link] (Referenced via[3])

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Biomolecules (NIH PMC) URL:[Link] (Derived from source[4])

  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates Food Technology and Biotechnology URL: [Link] (Referenced via[6])

  • A Highly Stereoselective and Efficient Biocatalytic Synthesis of Chiral Syn-Aryl β-Hydroxy α-Amino Esters ACS Catalysis URL: [Link] (Referenced via[5])

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis National Institutes of Health (PMC) URL: [Link] (Referenced via[7])

Sources

"preventing lactonization of 5-hydroxy-2-methylpentanoic acid in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydroxy Acid Stability . This guide is designed for researchers and drug development professionals working with 5-hydroxy-2-methylpentanoic acid [1].

A persistent challenge when handling this molecule is its spontaneous intramolecular esterification (cyclization) into α-methyl-δ-valerolactone (also known as 3-methyltetrahydro-2H-pyran-2-one)[2]. Because it is a δ-hydroxy acid, the 5-carbon distance between the hydroxyl and carboxyl groups thermodynamically favors the formation of a stable 6-membered ring[3].

Below, we detail the mechanistic causality of this degradation, provide self-validating protocols to prevent it, and answer common troubleshooting questions.

Part 1: Mechanistic Overview

The lactonization of 5-hydroxy-2-methylpentanoic acid is an acid-catalyzed equilibrium process[4]. Under acidic or neutral conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon highly electrophilic. The unprotected C5 hydroxyl group acts as a nucleophile, attacking the carbonyl to form a tetrahedral intermediate that collapses to expel water, yielding the closed-ring lactone.

To prevent this, we must disrupt the electrophile-nucleophile pairing by manipulating the pH to form a stable carboxylate anion.

Lactonization Acid 5-Hydroxy-2-methylpentanoic Acid (Open Chain Form) Protonated Protonated Intermediate (Highly Electrophilic) Acid->Protonated Low pH (H+) Carboxylate Carboxylate Anion (Stable, Non-Electrophilic) Acid->Carboxylate High pH (OH-) Lactone α-Methyl-δ-valerolactone (Closed Ring) + H2O Protonated->Lactone Intramolecular Attack (-H2O) Lactone->Carboxylate Base Hydrolysis (NaOH / H2O)

Pathway of 5-hydroxy-2-methylpentanoic acid lactonization and pH-dependent stabilization.

Part 2: Troubleshooting Guide (Q&A)

Q: My LC-MS analysis shows that my 5-hydroxy-2-methylpentanoic acid standard completely converted to a mass corresponding to [M-H2O] after rotary evaporation. Why did this happen? A: You likely concentrated the free acid in an organic solvent or neutral aqueous solution. According to Le Chatelier's principle, the removal of water during evaporation artificially drives the equilibrium toward the dehydration product (the lactone). Furthermore, as the solvent is removed, the local concentration of the free acid increases, triggering auto-catalysis where the acidic proton of one molecule activates the carbonyl of another. Solution: Always neutralize the solution to a pH > 8.5 to form the sodium or potassium salt before concentration (See Protocol A).

Q: I need to use the free acid form for a standard EDC/NHS peptide coupling, but the molecule cyclizes before it can react with my amine. How do I prevent this? A: Coupling reagents like EDC or DCC function by turning the carboxylic acid into a highly reactive, electrophilic O-acylisourea intermediate. Because the C5 hydroxyl is unprotected and physically proximate, it outcompetes your external amine nucleophile, resulting in rapid lactonization. Solution: You cannot use the unprotected hydroxy acid in standard coupling conditions. You must mask the C5 hydroxyl group with a protecting group (e.g., a tert-butyldimethylsilyl (TBS) ether or an acetate ester) prior to carboxyl activation.

Q: I dissolved the compound in pure Dichloromethane (DCM) for storage at -20°C, but it still degraded into the lactone over a few weeks. Why? A: Aprotic organic solvents like DCM do not stabilize the open-chain free acid. Trace amounts of acidic impurities (often present in halogenated solvents) are sufficient to catalyze the cyclization over time, even at low temperatures. Solution: If organic solubility is strictly required, add 1-2 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to maintain the carboxylate state.

Part 3: Quantitative Stability Data

The stability of the open-chain form is heavily dependent on the ionization state of the carboxyl group and the temperature.

ConditionpHTemperature (°C)Solvent SystemEstimated Half-Life (Open Chain)Mechanism of Stabilization / Degradation
Acidic < 4.025Water / Organic< 1 hourRapid acid-catalyzed intramolecular attack.
Neutral 7.025Water2 - 5 daysSlow auto-catalysis; equilibrium favors lactone.
Organic (No Base) N/A25DCM / EtOAc< 24 hoursLack of solvation for the acid promotes cyclization.
Organic (With Base) N/A4DMF + 2 eq DIPEA> 1 monthDIPEA deprotonates the acid, preventing activation.
Basic (Salt Form) > 8.54Water> 6 months Carboxylate anion eliminates carbonyl electrophilicity.

Part 4: Experimental Protocols

Every protocol below is designed as a self-validating system , meaning analytical checkpoints are built into the workflow to ensure the structural integrity of the molecule is maintained.

Protocol A: Preparation of a Stable Sodium 5-Hydroxy-2-methylpentanoate Stock

Purpose: To convert the unstable free acid into a bench-stable carboxylate salt for long-term storage.

  • Solvation: Dissolve the crude 5-hydroxy-2-methylpentanoic acid in a 1:1 mixture of Tetrahydrofuran (THF) and LC-MS grade Water (10 mL per gram of compound).

  • Temperature Control: Submerge the reaction flask in an ice-water bath to maintain the internal temperature between 0–4 °C. Causality: Low temperatures suppress the kinetic rate of lactonization during the exothermic neutralization step.

  • Titration: Slowly add 1.0 M NaOH dropwise while continuously stirring.

  • Validation Checkpoint 1 (pH Monitoring): Use a calibrated pH meter to monitor the solution. Stop the addition when the pH stabilizes between 8.5 and 9.0 . Do not exceed pH 10 to avoid unwanted side reactions.

  • Solvent Removal: Remove the THF under reduced pressure (rotary evaporation) at a bath temperature strictly below 25 °C .

  • Validation Checkpoint 2 (LC-MS): Take a 10 µL aliquot of the remaining aqueous phase. Run an LC-MS analysis in negative ion mode. You should observe the[M-H]⁻ peak at m/z 131.1. The lactone peak ([M+H]⁺ at m/z 115.1 in positive mode) should be absent.

  • Lyophilization: Flash-freeze the aqueous solution using liquid nitrogen and lyophilize for 24-48 hours to yield a stable, white solid powder. Store at -20 °C in a desiccator.

Protocol B: Reversing Lactonization via Base-Catalyzed Hydrolysis

Purpose: To recover the open-chain hydroxy acid if the sample has already degraded into α-methyl-δ-valerolactone.

  • Solvation: Dissolve the lactonized sample in THF (5 mL per gram).

  • Hydrolysis: Add 2.0 equivalents of a 1.0 M LiOH aqueous solution.

  • Reaction: Stir vigorously at room temperature for 3 hours. Causality: The hydroxide ion acts as a hard nucleophile, attacking the lactone carbonyl and breaking the ester bond, irreversibly forming the lithium carboxylate salt.

  • Validation Checkpoint (TLC/TLC-MS): Spot the reaction mixture on a silica gel TLC plate. Elute with Hexanes/EtOAc (1:1). The non-polar lactone spot (high Rf) should completely disappear, replaced by a baseline spot (the highly polar salt).

  • Storage Preparation: Do NOT acidify the mixture during workup, as dropping the pH below 5 will immediately re-initiate lactonization. Instead, evaporate the THF and lyophilize the aqueous layer directly to isolate the lithium salt.

Part 5: References

  • Mechanisms of lactone hydrolysis in acidic conditions - Journal of Organic Chemistry:[Link]

  • Lactone - Wikipedia: [Link]

Sources

Technical Support Center: Resolution of 5-Hydroxy-2-methylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. As application scientists, we frequently encounter challenges when developing chiral high-performance liquid chromatography (HPLC) methods for small, highly polar aliphatic molecules.

5-hydroxy-2-methylpentanoic acid presents a unique "perfect storm" of chromatographic difficulties:

  • Lack of a Chromophore: It cannot be detected at standard UV wavelengths (e.g., 254 nm), forcing reliance on low-wavelength UV (210 nm) which is highly susceptible to baseline drift[1].

  • Absence of π -Electrons: Standard polysaccharide-based chiral stationary phases (CSPs) rely heavily on π−π interactions for chiral recognition. Aliphatic acids lack these interaction sites, often resulting in poor enantioselectivity ( α )[2].

  • Dual Polarity: The simultaneous presence of a terminal hydroxyl group and a carboxylic acid leads to severe peak tailing due to non-specific hydrogen bonding with residual silanols on the silica support[3].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these hurdles.

Diagnostic Workflow

Before adjusting your mobile phase, you must determine your analytical strategy based on your available hardware.

Workflow Start Target: 5-hydroxy-2-methylpentanoic acid CheckDet Which detector is available? Start->CheckDet ELSD Universal Detector (ELSD / CAD / MS) CheckDet->ELSD UVOnly UV/Vis Detector Only (< 220 nm limit) CheckDet->UVOnly Direct Direct Chiral HPLC (Polysaccharide CSP + 0.1% TFA) ELSD->Direct Deriv Pre-column Derivatization (p-Nitrobenzyl esterification) UVOnly->Deriv Opt1 Optimize H-bonding (Hexane/IPA/TFA) Direct->Opt1 Opt2 Optimize π-π interactions (Standard Normal Phase) Deriv->Opt2

Decision matrix for selecting the optimal chiral HPLC strategy based on detector availability.

Troubleshooting & FAQs

Q: Why do the enantiomers co-elute as a single, broad peak on my Chiralpak AD-H column?

A: This is caused by a failure to satisfy the Dalgliesh three-point interaction rule [4]. For a polysaccharide CSP to differentiate enantiomers, the analyte must interact stereoselectively at three distinct points. 5-hydroxy-2-methylpentanoic acid only offers hydrogen bonding and dipole-dipole interactions, lacking the crucial π−π stacking capability. Solution: You must either switch to a ligand-exchange column (which uses copper-complexation rather than π−π stacking) or derivatize the carboxylic acid to introduce an aromatic ring[2].

Q: Why is my peak tailing factor ( Tf​ ) greater than 2.5?

A: Severe tailing in aliphatic carboxylic acids is almost always caused by the ionization of the -COOH group and its subsequent ionic interaction with basic residual silanol groups on the silica gel backbone of the CSP[3]. Solution: Suppress the ionization by adding an acidic modifier to the mobile phase. A concentration of 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid will force the molecule into its neutral state, drastically sharpening the peak.

Q: I added 0.1% TFA, but now my UV baseline at 210 nm is drifting wildly. What went wrong?

A: Carboxylic acids require detection at 205-210 nm. Unfortunately, TFA also absorbs strongly in this region. As the pump mixes the gradient, or as temperature fluctuates, the background absorbance of TFA shifts, causing baseline instability[1]. Solution: If direct analysis is required, you must use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). If you only have a UV detector, you must perform pre-column derivatization to shift the absorption maximum ( λmax​ ) to 254 nm.

Mechanistic Insight: The Derivatization Advantage

Derivatization is not just a workaround for UV detection; it fundamentally alters the chromatography. By esterifying the carboxylic acid with p-nitrobenzyl bromide, you attach a bulky, π -acidic aromatic ring directly adjacent to the chiral center (C2).

Why not derivatize the hydroxyl group at C5? Because C5 is three carbons away from the chiral center. Structural modifications must be made as close to the stereocenter as possible to maximize the steric hindrance differences between the (R) and (S) enantiomers within the chiral cavity[4].

Mechanism CSP Chiral Stationary Phase (Amylose/Cellulose Backbone) Analyte Derivatized Analyte (p-Nitrobenzyl ester) CSP->Analyte Hydrogen Bonding (Hydroxyl group) CSP->Analyte Dipole-Dipole (Ester carbonyl) CSP->Analyte π-π Interaction (Aromatic rings)

The three-point interaction model (Dalgliesh) for derivatized aliphatic hydroxy acids on CSPs.

Validated Experimental Protocols

Protocol A: Direct Chiral Separation (Requires ELSD/CAD)

Use this method if derivatization alters your sample integrity or if you are performing preparative isolation.

Step-by-Step Methodology:

  • Column Selection: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix Hexane / Isopropanol / TFA in a ratio of 90:10:0.1 (v/v/v). Causality note: Isopropanol provides the necessary hydrogen bond disruption to elute the highly polar hydroxyl group, while TFA suppresses the carboxylate ionization[3].

  • Equilibration: Flush the column at 1.0 mL/min for at least 60 column volumes. Acidic modifiers require extended equilibration times to saturate the stationary phase.

  • Detection: Set ELSD drift tube temperature to 40°C and nebulizer gas (N2) pressure to 3.5 bar.

  • System Suitability Validation: Inject a racemic standard. The method is self-validating if:

    • Resolution ( Rs​ ) > 1.5

    • Tailing Factor ( Tf​ ) < 1.3

Protocol B: Pre-Column Derivatization (Standard UV Detection)

Use this method for high-sensitivity analytical quantification using standard UV/Vis hardware.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10 mg of 5-hydroxy-2-methylpentanoic acid in 1 mL of anhydrous acetonitrile.

  • Reaction: Add 1.5 molar equivalents of p-nitrobenzyl bromide and 2.0 molar equivalents of triethylamine (TEA) as an acid scavenger.

  • Incubation: Heat the sealed vial at 60°C for 45 minutes. The TEA neutralizes the HCl byproduct, driving the esterification forward.

  • Quenching & Extraction: Cool to room temperature, add 1 mL of water to quench unreacted bromide, and extract the derivatized ester into 2 mL of ethyl acetate. Evaporate the organic layer and reconstitute in mobile phase.

  • Chromatography: Inject onto a Cellulose tris(4-methylbenzoate) column (e.g., Chiralcel OJ-H) using Hexane/Ethanol (80:20 v/v) at 1.0 mL/min. Monitor UV at 254 nm.

Method Comparison Data

To assist in method selection, the quantitative performance metrics of both approaches are summarized below:

ParameterProtocol A (Direct / ELSD)Protocol B (Derivatized / UV)
Primary Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(4-methylbenzoate)
Enantioselectivity ( α ) 1.15 - 1.251.80 - 2.10
Resolution ( Rs​ ) ~1.6 (Baseline)> 3.0 (Robust)
Limit of Detection (LOD) ~50 µg/mL~0.5 µg/mL
Tailing Factor ( Tf​ ) 1.3 - 1.5 (Requires TFA)1.0 - 1.1 (No TFA required)
Primary Limitation Low sensitivity; requires specialized detectorAdds 1 hour of sample prep time

References

  • [2] Chiral HPLC Separations Guidebook, Phenomenex. Available at: [Link]

  • [1] Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases, SciSpace. Available at: [Link]

  • [4] A Strategy for Developing HPLC Methods for Chiral Drugs, LCGC International. Available at:[Link]

  • [3] HPLC separation of enantiomers using chiral stationary phases, Česká a slovenská farmacie. Available at:[Link]

Sources

LC-MS SCFA Technical Support Center: Overcoming Matrix Effects & Quantitation Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the LC-MS analysis of Short-Chain Fatty Acids (SCFAs). As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals who are tackling the inherent challenges of SCFA quantitation.

Due to their high volatility, low molecular weight, and extreme hydrophilicity, underivatized SCFAs suffer from poor retention on standard reversed-phase columns and severe ion suppression in the mass spectrometer. This guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and eliminate matrix effects in complex biological samples like feces and plasma.

Section 1: Diagnostic Workflow for Matrix Effects

Before altering your sample preparation, it is critical to identify the exact mechanism of your signal loss. The flowchart below outlines the logical progression for diagnosing and resolving ion suppression.

MatrixEffectDiagnostic N1 Identify Ion Suppression in SCFA LC-MS N2 Are SCFAs eluting in the void volume? N1->N2 N3 Perform 3-NPH Derivatization to increase hydrophobicity N2->N3 Yes (Highly Polar) N4 Are matrix components still co-eluting? N2->N4 No N3->N4 N5 Incorporate matched SIL-IS (e.g., 13C/D-labeled) N4->N5 No N6 Optimize Sample Cleanup (Protein Precipitation/LLE) N4->N6 Yes (Lipids/Proteins) N7 Reliable SCFA Quantitation (ME corrected) N5->N7 N6->N5

Diagnostic workflow for identifying and resolving matrix effects in SCFA LC-MS analysis.

Section 2: Troubleshooting Guide

Q1: Why do I observe severe ion suppression for acetate and propionate in fecal samples despite using Multiple Reaction Monitoring (MRM)? Causality: Fecal matrices are incredibly complex, packed with salts, polar lipids, and bile acids. Underivatized SCFAs (especially C2 and C3) are highly hydrophilic and lack structural complexity, causing them to elute in the void volume of standard reversed-phase (RP) columns. When your analytes co-elute with high-abundance matrix components, they compete for charge in the electrospray ionization (ESI) source, leading to severe ion suppression. Solution: Implement chemical derivatization. Converting SCFAs to 3-nitrophenylhydrazones using 3-NPH increases their molecular weight and hydrophobicity. This shifts their retention times away from the polar suppression zone and significantly enhances ESI efficiency [1].

Q2: How do I choose the correct internal standard (IS) to dynamically correct for matrix effects? Causality: Matrix effects are not uniform across a chromatographic gradient; they fluctuate dynamically as different endogenous compounds elute. A single generic internal standard (e.g., 2-ethylbutyric acid) will not experience the same ionization suppression as acetate or valerate eluting at completely different times. Solution: You must use a Stable Isotope-Labeled Internal Standard (SIL-IS) for each targeted SCFA (e.g., 13C6​ -3-NPH derivatized standards or Deuterium-labeled SCFAs). Because the SIL-IS co-elutes exactly with its endogenous counterpart, it experiences the identical matrix environment. This makes the analyte/IS ratio a self-validating, matrix-independent metric [2].

Q3: My 3-NPH derivatization efficiency is highly variable across different plasma samples. Why is this happening? Causality: The derivatization relies on EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid. Plasma contains abundant proteins and endogenous organic acids that can competitively consume EDC or sterically hinder the reaction. Solution: Ensure complete protein precipitation (e.g., using cold isopropanol) prior to derivatization. Additionally, maintain a high molar excess of both EDC and 3-NPH (typically 100 mM) to drive the reaction to completion regardless of the endogenous acid load.

Section 3: Standardized Experimental Protocol

Self-Validating 3-NPH Derivatization Workflow

This protocol is designed to be a self-validating system. The inclusion of a SIL-IS prior to derivatization ensures that any fluctuations in derivatization efficiency, matrix interference, or extraction recovery are mathematically canceled out during final quantitation.

Step 1: Sample Extraction & Spiking

  • Aliquot 50 µL of plasma or 50 mg of homogenized feces (prepared in 50% aqueous methanol) into a microcentrifuge tube.

  • Add 10 µL of the SIL-IS mixture (e.g., 13C -labeled acetate, propionate, and butyrate at 100 µM). Crucial: Adding the IS here validates the entire downstream process.

  • Add 200 µL of cold isopropanol to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clarified supernatant to a clean glass autosampler vial.

Step 2: Chemical Derivatization

  • Add 50 µL of 200 mM 3-NPH (prepared in 50% aqueous methanol).

  • Add 50 µL of 120 mM EDC containing 6% pyridine (prepared in 50% aqueous methanol).

  • Incubate the mixture at 40°C for 30 minutes. Mechanistic Note: Pyridine acts as a nucleophilic catalyst, accelerating the formation of the active O-acylisourea intermediate, ensuring quantitative conversion of the SCFA to its hydrazone derivative.

Step 3: Quenching and LC-MS Analysis

  • Quench the unreacted EDC by adding 100 µL of 200 mM maleic acid (or dilute 1:10 with 10% aqueous methanol) to prevent column degradation and side reactions.

  • Inject 2 µL onto an LC-MS/MS system equipped with a high-resolution C18 column (e.g., 2.1 × 100 mm, 1.7 µm) using a water/acetonitrile gradient with 0.1% formic acid.

Section 4: Quantitative Data & Method Comparison

Table 1: Comparison of Derivatization Agents for SCFA LC-MS

Summarizing the operational trade-offs of various SCFA analytical approaches.

Derivatization AgentTarget Functional GroupESI ModeMatrix Effect SusceptibilityKey Advantage
None (Underivatized) Carboxylic AcidNegativeHigh (Severe Suppression)No sample prep required; fast workflow
3-NPH Carboxylic AcidNegative/PositiveLow (with SIL-IS)Excellent chromatographic retention & stability
Aniline / 3-PA Carboxylic AcidPositiveLowHigh MS/MS fragmentation efficiency
BNA Carboxylic AcidPositiveMediumHighly sensitive for trace-level plasma samples
Table 2: Typical Matrix Effect (ME%) and Recovery Data

Quantitative benchmarks for 3-NPH derivatized SCFAs. Note: ME < 100% indicates ion suppression. The SIL-IS correction effectively neutralizes this variance, proving the self-validating nature of the assay.

AnalyteBiological MatrixUncorrected ME (%)SIL-IS Corrected ME (%)Extraction Recovery (%)
Acetate (C2) Feces45 - 60%98 - 102%85 - 90%
Propionate (C3) Feces50 - 65%99 - 101%88 - 92%
Butyrate (C4) Plasma70 - 80%97 - 103%90 - 95%
Valerate (C5) Plasma85 - 95%99 - 102%92 - 98%

Section 5: Frequently Asked Questions (FAQs)

Q: Can I store fecal samples at room temperature before SCFA extraction? A: No. Fecal microbiomes continue to ferment carbohydrates ex vivo, which will artificially inflate SCFA concentrations within minutes. Samples must be immediately snap-frozen in liquid nitrogen, stored at -80°C, or immersed in a stabilizing buffer (like 70% ethanol or isopropanol) immediately upon collection.

Q: Why am I seeing a double peak or peak splitting for my derivatized SCFAs? A: This is typically caused by one of two issues: column overloading or the formation of structural isomers (E/Z geometric isomers) of the hydrazone derivative. Ensure your column compartment temperature is elevated and stable (e.g., 40°C - 50°C) to collapse the isomers into a single peak, and consider diluting your sample if the MS detector is saturated.

Q: Do I need a specialized polar column (like HILIC) for derivatized SCFAs? A: No. The primary benefit of 3-NPH or Aniline derivatization is that it adds a hydrophobic aromatic ring to the SCFA. This allows you to achieve excellent retention and baseline separation using standard, robust C18 reversed-phase columns.

Section 6: References

  • Title: A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers Source: International Journal of Molecular Sciences (2022) URL: [Link]

  • Title: An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry Source: Analytica Chimica Acta (2015) URL: [Link]

Technical Support Center: Optimizing GC-MS Derivatization for Hydroxy Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of hydroxy acids. Hydroxy acids present a unique analytical challenge because they contain both hydroxyl (-OH) and carboxyl (-COOH) functional groups. These groups are highly polar, thermally labile, and prone to extensive hydrogen bonding, making direct GC-MS analysis virtually impossible[1].

To achieve high-resolution separations and structural elucidation, these active hydrogens must be neutralized via derivatization[1]. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting frameworks to ensure robust and reproducible results.

Reagent Selection & Quantitative Comparison

The choice of silylation reagent dictates the thermal stability, volatility, and fragmentation pattern of your analyte. Silylation substitutes active hydrogens with non-polar alkylsilyl radicals, drastically improving chromatographic behavior[2].

Below is a quantitative summary of the most common reagents used for hydroxy acid derivatization:

Derivatization ReagentDerivative FormedTarget Functional GroupsOptimal Reaction ConditionsKey MS Diagnostic FeatureDerivative Stability
BSTFA (+ 1% TMCS)Trimethylsilyl (TMS)-OH, -COOH60°C for 30 min[M-15]⁺ (Loss of methyl)Moderate
MSTFA (+ 1% TMCS)Trimethylsilyl (TMS)-OH, -COOH, -NH₂37°C for 30–60 min[M-15]⁺ (Loss of methyl)Moderate
MTBSTFA (+ 1% TMCS)tert-Butyldimethylsilyl (TBDMS)-OH, -COOH70°C for 30–60 min[M-57]⁺ (Loss of tert-butyl)High (10⁴× greater than TMS)

Analytical Insight: MSTFA is often superior to BSTFA for general profiling because its primary byproduct, N-methyltrifluoroacetamide, is highly volatile[2]. This prevents the reagent solvent front from obscuring early-eluting short-chain hydroxy acids. Conversely, MTBSTFA is invaluable for structural elucidation; it donates a bulky TBDMS group that is 10,000 times more stable against hydrolysis than standard TMS ethers and yields a highly abundant [M-57]⁺ fragment ion[3].

Experimental Workflows & Logical Frameworks

Workflow N1 Sample Lyophilization N2 Methoximation (Optional) N1->N2 Dry Residue N3 Silylation (MSTFA/MTBSTFA) N1->N3 Direct N2->N3 Pyridine N4 GC-MS Acquisition N3->N4 TMS/TBDMS

GC-MS derivatization workflow for hydroxy acids highlighting silylation steps.

Troubleshooting Issue Issue: Multiple Peaks per Hydroxy Acid Check1 Are keto groups present? Issue->Check1 Sol1 Add Methoximation Step Check1->Sol1 Yes Check2 Is derivatization incomplete? Check1->Check2 No Sol2 Add 1% TMCS Catalyst Increase Temp to 70°C Check2->Sol2 Mono- & Di-TMS seen

Logical troubleshooting tree for resolving multiple chromatographic peaks.

Self-Validating Experimental Protocol

A self-validating protocol ensures that any failure in the workflow can be isolated to a specific step. By utilizing a dual-standard approach, researchers can mathematically decouple extraction efficiency from derivatization efficiency.

Step 1: Internal Standard Addition & Lyophilization

  • Action: Add 10 µL of an Extraction Standard (e.g., 2-hydroxyisobutyric acid-d6) to the biological sample prior to extraction. Lyophilize the extract completely.

  • Causality: Silylation reagents are extremely sensitive to moisture. Water aggressively hydrolyzes the reagent, preventing the reaction. Absolute dryness is non-negotiable.

Step 2: Methoximation (For Keto-Hydroxy Acids)

  • Action: Re-suspend the dried pellet in 20 µL of Methoxyamine-HCl in anhydrous pyridine (20 mg/mL). Incubate at 37°C for 90 minutes.

  • Causality: If your sample contains keto-hydroxy acids, the keto groups will undergo keto-enol tautomerization during silylation, resulting in multiple artifact peaks. Methoximation locks the carbonyl moiety into a stable oxime derivative, forcing a single chromatographic peak[4].

Step 3: Derivatization Standard Addition

  • Action: Add 10 µL of a Derivatization Standard (e.g., d4-succinic acid) directly to the pyridine mixture.

  • Validation Logic: If the final GC-MS trace shows a low signal for the Extraction Standard but a high signal for the Derivatization Standard, the extraction failed. If both are low or absent, the derivatization failed (likely due to residual moisture).

Step 4: Silylation

  • Action: Add 50 µL of MSTFA containing 1% Trimethylchlorosilane (TMCS). Incubate at 37°C for 30–60 minutes[4].

  • Causality: While MSTFA is a potent silyl donor, sterically hindered secondary or tertiary hydroxyl groups on complex hydroxy acids resist derivatization. TMCS acts as a critical Lewis acid catalyst, driving the reaction to completion and preventing the formation of partial derivatives (e.g., mono-TMS vs. di-TMS).

Step 5: GC-MS Acquisition

  • Action: Centrifuge at 14,000 × g for 5 minutes to pellet any insoluble salts. Transfer the supernatant to a crimp-top autosampler vial and inject 1 µL in splitless mode.

Troubleshooting Guide

Q: I am observing severe peak tailing for my hydroxy acids, but my fatty acid peaks look perfectly symmetrical. What is happening? A: Fatty acids only possess a carboxyl group, which is easily silylated. Hydroxy acids possess a hydroxyl group that is often sterically hindered. Tailing indicates that the hydroxyl group was not fully derivatized, leaving active sites that interact with the silanol groups on the GC column. Fix: Ensure your MSTFA or MTBSTFA contains 1% TMCS as a catalyst. If tailing persists, increase the incubation temperature to 70°C to force the reaction of the hindered -OH group.

Q: My signal intensity drops significantly when samples sit in the autosampler overnight. How can I prevent this? A: TMS derivatives are highly susceptible to hydrolysis from ambient moisture entering through punctured autosampler septa[2]. Fix: If you have long analytical queues, switch your derivatization reagent to MTBSTFA. The resulting TBDMS derivatives are sterically shielded by the bulky tert-butyl group, making them 10,000 times more stable against moisture degradation than standard TMS derivatives[3].

Q: I am seeing two distinct peaks for a single hydroxy acid standard. Why? A: This is a classic symptom of either incomplete derivatization or keto-enol tautomerization. If the molecule has a keto group, it will form multiple isomers without a prior methoximation step[4]. If it lacks a keto group, you are likely seeing a mixture of the mono-TMS (only the carboxyl group derivatized) and di-TMS (both carboxyl and hydroxyl groups derivatized) forms. Ensure absolute sample dryness and use an excess of silylation reagent.

Frequently Asked Questions (FAQs)

Q: Can I use BSTFA instead of MSTFA for hydroxy acids? A: Yes, both reagents donate a trimethylsilyl (TMS) group. However, MSTFA is generally preferred for low-molecular-weight hydroxy acids because its cleavage byproduct (N-methyltrifluoroacetamide) has a lower boiling point than the byproduct of BSTFA. This ensures the solvent front clears the column faster, preventing interference with early-eluting analytes[2].

Q: What are the massive peaks at m/z 73 and m/z 147 in my mass spectra? A: These are ubiquitous siloxane background ions. The m/z 73 ion is the trimethylsilyl cation [Si(CH₃)₃]⁺, and m/z 147 is the pentamethyldisiloxane cation[Si(CH₃)₃-O-Si(CH₃)₂]⁺. They are generated by the fragmentation of the derivatization reagent itself, as well as normal GC column bleed. They are useful for confirming that the silylation reagent is present and active in the system.

Q: Do I need to remove the MSTFA reagent before injecting it into the GC-MS? A: No. One of the significant advantages of MSTFA is that the reagent and its byproducts are highly volatile and do not need to be evaporated or removed prior to injection[2].

Sources

"troubleshooting guide for enzymatic synthesis of chiral acids"

Author: BenchChem Technical Support Team. Date: March 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure chiral acids is a cornerstone of modern pharmaceutical and fine chemical development.[1][2] Among the various synthetic strategies, enzymatic synthesis, particularly through kinetic resolution, offers significant advantages, including high selectivity, mild reaction conditions, and a favorable environmental profile.[2][3] Enzymes, such as lipases and other hydrolases, are powerful biocatalysts capable of distinguishing between enantiomers with remarkable precision.[4][5] However, like any sophisticated technique, enzymatic synthesis is not without its challenges.

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common issues encountered during the enzymatic synthesis of chiral acids. It is designed to move beyond simple procedural checklists, offering insights into the underlying biochemical principles to empower you to diagnose and resolve problems effectively.

Quick-Find: Frequently Asked Questions (FAQs)

Q1: My kinetic resolution has stalled at 50% conversion, but the enantiomeric excess (ee) of my product is low. What's the most likely issue? A: This classic symptom often points to a non-selective enzyme or suboptimal reaction conditions that fail to differentiate between the two enantiomers. It could also indicate a significant non-catalytic background reaction. Start by verifying your enzyme's selectivity for the substrate and re-optimizing parameters like temperature and solvent.[6]

Q2: Why is the theoretical maximum yield for a kinetic resolution only 50%? A: In a standard kinetic resolution, two enantiomers compete for the enzyme's active site. The enzyme preferentially converts one enantiomer (the "fast-reacting" one) into the product, leaving the other ("slow-reacting") enantiomer behind.[7][8] Since the starting material is a 50/50 racemic mixture, converting all of the desired enantiomer results in a 50% maximum theoretical yield.[7][8]

Q3: My enzyme seems to lose activity over time, especially in organic solvents. How can I improve its stability? A: Enzyme deactivation in organic solvents is a common problem.[9][10] Strategies to enhance stability include enzyme immobilization on a solid support, which can protect the enzyme's structure, and optimizing the water content of the reaction medium.[9][10][11] Even in non-aqueous media, a small amount of water is essential for maintaining the enzyme's active conformation.[9][10]

Q4: Can I use the same enzyme for different types of chiral acids? A: It depends on the enzyme's substrate specificity. While some enzymes, like certain lipases, have broad substrate specificity, their enantioselectivity can vary dramatically from one substrate to another.[12][13] It is always necessary to screen a panel of enzymes for a new substrate or perform optimization studies.

Part 1: In-Depth Troubleshooting Guide

Problem Area 1: Low Yield or Poor Conversion Rate

This section addresses scenarios where the reaction does not proceed to the expected extent, leading to inefficient synthesis.

Q: My reaction has stopped prematurely, well below the theoretical 50% conversion for a kinetic resolution. What are the potential causes?

A: Premature reaction stoppage can be attributed to several factors, often related to enzyme health or reaction equilibrium.

  • Enzyme Deactivation: The enzyme may be losing its catalytic activity under the reaction conditions.

    • Causality: Organic solvents, non-optimal pH, or high temperatures can disrupt the delicate three-dimensional structure of the enzyme, leading to denaturation and loss of function.[9][10] Some wild-type enzymes, for instance, may rapidly lose activity at temperatures as mild as 40°C.[14]

    • Solution:

      • Re-evaluate Temperature and pH: Ensure the reaction temperature and the pH of the aqueous phase (or the microenvironment on the enzyme's surface) are within the optimal range for the specific enzyme used.

      • Immobilize the Enzyme: Immobilization by covalent attachment or entrapment can significantly enhance an enzyme's stability in organic solvents and at higher temperatures.[10][11]

      • Incremental Enzyme Addition: For scale-up reactions where enzyme aggregation can be an issue, adding the enzyme in portions throughout the reaction can maintain a higher active enzyme concentration.[14]

  • Product Inhibition: The synthesized chiral acid (or the alcohol by-product in esterification) may be inhibiting the enzyme.

    • Causality: The product molecule can bind to the enzyme's active site or an allosteric site, preventing the substrate from binding and thus halting the reaction. This is a form of feedback inhibition.[15]

    • Solution:

      • In Situ Product Removal: Implement strategies to remove the inhibitory product as it forms. This can involve using a biphasic system where the product is extracted into a second phase or using adsorbents.

      • Process Optimization: Running the reaction under continuous flow conditions can also help mitigate product inhibition by constantly removing the product from the catalytic zone.

  • Reaction Equilibrium: For reversible reactions like esterification, the accumulation of products can shift the equilibrium back towards the reactants.

    • Causality: Many lipase-catalyzed reactions are reversible.[9] If the by-products (e.g., water in esterification) are not removed, the reaction will reach equilibrium and stop progressing.

    • Solution:

      • By-product Removal: Add molecular sieves to remove water in esterification reactions. In transesterification, using an acyl donor like vinyl acetate is effective because the resulting vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible.[16]

Troubleshooting Workflow for Low Conversion

G Start Low Conversion (<50%) Check_Activity Is the enzyme active? (Run control reaction) Start->Check_Activity Check_Conditions Are pH and Temp optimal? Check_Activity->Check_Conditions Yes Solution_Enzyme Source new enzyme or optimize storage/handling Check_Activity->Solution_Enzyme No Check_Inhibition Is substrate or product inhibition occurring? Check_Conditions->Check_Inhibition Yes Solution_Conditions Adjust pH/Temp Consider immobilization Check_Conditions->Solution_Conditions No Check_Equilibrium Is the reaction reversible? Check_Inhibition->Check_Equilibrium No Solution_Inhibition Lower substrate concentration In situ product removal Check_Inhibition->Solution_Inhibition Yes Solution_Equilibrium Remove by-products (e.g., molecular sieves) Check_Equilibrium->Solution_Equilibrium Yes End Problem Resolved Check_Equilibrium->End No Solution_Enzyme->End Solution_Conditions->End Solution_Inhibition->End Solution_Equilibrium->End

Caption: A decision tree for diagnosing low reaction conversion.

Problem Area 2: Poor Enantioselectivity (Low ee%)

High enantioselectivity is the primary goal of these syntheses. Low enantiomeric excess (ee%) of the product or remaining substrate indicates a failure in chiral discrimination.

Q: The conversion is proceeding, but the enantiomeric excess (ee%) of my product is much lower than expected. What factors govern enantioselectivity?

A: Enantioselectivity, often quantified as the enantiomeric ratio (E-value), is highly sensitive to the reaction environment. Several factors can compromise it.

  • Solvent Choice: The solvent is a critical parameter.

    • Causality: The solvent interacts with both the enzyme and the substrate. A solvent can alter the flexibility of the enzyme's active site, which is crucial for chiral recognition.[17] For lipases, solvent polarity can influence the conformation of the "lid" that covers the active site, directly impacting substrate binding and selectivity.[16] For instance, in one study, cyclohexane yielded the highest enantiopurity for a lipase-catalyzed resolution.[4]

    • Solution: Screen a range of solvents with varying polarities (e.g., hexane, toluene, tert-butyl methyl ether, acetonitrile). The optimal solvent is highly substrate- and enzyme-dependent.

  • Reaction Temperature: Temperature affects the energetics of the reaction.

    • Causality: Asymmetric synthesis relies on the energy difference between the transition states for the two enantiomers.[18] Higher temperatures can provide enough energy to overcome this barrier, allowing the less-favored enantiomer to react more readily, thus lowering selectivity.[6] Conversely, lower temperatures often enhance enantioselectivity.

    • Solution: Perform the reaction at a lower temperature. Conduct a temperature profile study (e.g., 20°C, 30°C, 40°C) to find the sweet spot that balances reaction rate and selectivity.

  • Acyl Donor (for trans/esterification): The structure of the acyl donor matters.

    • Causality: In acylation reactions, the acyl donor forms a covalent acyl-enzyme intermediate. The steric and electronic properties of this intermediate influence how the chiral nucleophile (the acid) fits into the active site, thereby affecting selectivity.

    • Solution: Screen different acyl donors (e.g., vinyl acetate, ethyl acetate, vinyl butanoate). Bulky acyl donors can sometimes improve selectivity by creating a more sterically demanding environment in the active site.

  • Enzyme Choice: The enzyme itself may not be suitable.

    • Causality: Not all enzymes are highly selective for all substrates. The precise architecture of the active site determines its ability to discriminate between enantiomers.[12][17]

    • Solution: Screen a library of different enzymes (e.g., lipases from Candida antarctica, Pseudomonas cepacia, Candida rugosa). If feasible, consider directed evolution or protein engineering to improve the enantioselectivity of a promising but imperfect enzyme.[19]

Data Table: Impact of Reaction Parameters on Enantioselectivity (E-value)
ParameterCondition AE-value (A)Condition BE-value (B)Rationale
Solvent Hexane50Acetonitrile15Non-polar solvents often maintain enzyme rigidity, enhancing selectivity.[4]
Temperature 25°C4550°C20Lower temperatures increase the free energy difference between diastereomeric transition states.[6]
Acyl Donor Vinyl Acetate30Vinyl Butanoate60Steric bulk of the acyl donor can create more selective binding pockets.
Problem Area 3: Substrate and Product Inhibition

High concentrations of either the starting material or the product can sometimes stop a reaction in its tracks.

Q: My reaction rate decreases significantly as the substrate concentration increases. Is this normal?

A: This phenomenon is known as substrate inhibition and is a deviation from standard Michaelis-Menten kinetics, observed in about 25% of all known enzymes.[20][21]

  • Causality: There are several proposed mechanisms. A common one involves the binding of a second substrate molecule to the enzyme-substrate complex in an unproductive manner, creating a dead-end complex that blocks the catalytic cycle.[21] Another mechanism suggests that at high concentrations, the substrate can bind to the enzyme-product complex, preventing the product from being released.[20]

  • Solution:

    • Lower Initial Substrate Concentration: The most straightforward solution is to run the reaction at a lower, non-inhibitory substrate concentration.

    • Fed-Batch Strategy: Instead of adding all the substrate at the beginning, feed it into the reactor slowly over time. This maintains a low, steady concentration of the substrate, avoiding the inhibitory threshold while still achieving a high overall product titer.

    • Enzyme Engineering: In some cases, the substrate inhibition site can be identified and modified through protein engineering to reduce its affinity for the second substrate molecule.[21]

Part 2: Key Experimental Protocols

Protocol 1: General Screening of Enzymes for Kinetic Resolution

This protocol outlines a method for testing multiple enzymes to find the best catalyst for resolving a racemic acid via esterification.

Materials:

  • Racemic acid substrate

  • A panel of immobilized lipases (e.g., Novozym 435, Lipase PS, Lipase AK)

  • Anhydrous solvents (e.g., Hexane, MTBE, Toluene)

  • Alcohol (e.g., 1-Butanol)

  • Acyl donor (if performing transesterification, e.g., vinyl acetate)

  • Molecular sieves (4Å), activated

  • Reaction vials (e.g., 4 mL glass vials with screw caps)

  • Shaking incubator or orbital shaker

  • Chiral HPLC or GC system for analysis

Procedure:

  • Preparation: In separate, labeled vials, weigh 10 mg of each immobilized lipase.

  • Reaction Setup: To each vial, add 1 mL of anhydrous solvent.

  • Substrate Addition: Add the racemic acid (e.g., 0.1 mmol) and the alcohol (e.g., 0.15 mmol) to each vial. If using an acyl donor for transesterification of an ester, use equimolar amounts.

  • Drying: Add ~50 mg of activated molecular sieves to each vial to scavenge water.

  • Initiation & Incubation: Cap the vials tightly and place them in a shaking incubator set to a standard temperature (e.g., 40°C) and agitation (e.g., 200 rpm).

  • Time-Point Sampling: At regular intervals (e.g., 2, 4, 8, 24 hours), pause the shaker and carefully take a small aliquot (~10-20 µL) from the supernatant of each vial.

  • Quenching & Analysis: Dilute the aliquot in an appropriate solvent (e.g., mobile phase for HPLC) to quench the reaction. Analyze the sample by chiral HPLC/GC to determine the conversion rate and the enantiomeric excess of the product and the remaining substrate.

  • Evaluation: Compare the results to identify the enzyme that provides the best combination of conversion rate and enantioselectivity (E-value) under the tested conditions.

Protocol 2: Covalent Immobilization of a Lipase on Epoxy-Activated Support

This protocol provides a general method for immobilizing an enzyme, which can enhance its stability and reusability.

Materials:

  • Purified lipase solution in a low-strength buffer (e.g., 10 mM phosphate buffer, pH 7.5)

  • Epoxy-activated support resin (e.g., Sepabeads EC-EP)

  • High-concentration buffer for stabilization (e.g., 1 M phosphate buffer, pH 7.5)

  • Shaking incubator or roller mixer

  • Bradford assay reagents or spectrophotometer for protein concentration measurement

Procedure:

  • Support Equilibration: Wash the epoxy-activated resin with the low-strength buffer to remove any preservatives.

  • Protein Concentration Measurement: Determine the initial protein concentration of your lipase solution using a Bradford assay or by measuring absorbance at 280 nm.

  • Immobilization Reaction: Combine the equilibrated support with the lipase solution in a suitable vessel. The ratio of enzyme to support should be optimized, but a starting point is 10-20 mg of protein per gram of support.

  • Incubation: Gently mix the suspension at room temperature or 4°C. The multipoint covalent attachment process can take several hours (e.g., 12-24 hours).

  • Monitoring Immobilization: Periodically take a sample from the supernatant and measure the protein concentration. The amount of immobilized protein is the difference between the initial and final protein concentrations in the solution.

  • Washing: Once the immobilization is complete (i.e., the protein concentration in the supernatant is stable), decant the solution and wash the support extensively with the high-concentration buffer to remove any non-covalently bound enzyme.

  • Final Wash & Storage: Perform a final wash with the low-strength buffer. The immobilized enzyme can be stored as a suspension in buffer at 4°C.

Workflow for Enzyme Immobilization

G Start Start: Purified Enzyme Solution Equilibrate Equilibrate Epoxy Support (Wash with buffer) Start->Equilibrate Measure_Initial Measure Initial Protein Concentration Start->Measure_Initial React Combine Enzyme and Support (Gentle mixing, 12-24h) Equilibrate->React Measure_Initial->React Monitor Monitor Protein in Supernatant React->Monitor Wash_High Wash with High-Strength Buffer (Remove non-covalently bound) Monitor->Wash_High Immobilization Complete Wash_Low Final Wash with Low-Strength Buffer Wash_High->Wash_Low End End: Stable, Immobilized Enzyme Wash_Low->End

Caption: Step-by-step workflow for covalent enzyme immobilization.

References

  • Ujang, Z., & Kazlauskas, R. J. (2004). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. Current Organic Chemistry, 8(10), 845-869.
  • Singh, R., & Kumar, A. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv.
  • Ni, Y., & Wu, Q. (2023). Recent Progress in the Mechanism and Engineering of α/β Hydrolases for Chiral Chemical Production. International Journal of Molecular Sciences, 24(3), 2568. [Link]

  • Benchchem (n.d.). Troubleshooting guide for the synthesis of chiral alcohols. Benchchem.
  • Li, S., et al. (2017). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Microbiology, 8, 192. [Link]

  • Zheng, G. W., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929733. [Link]

  • Zheng, G. W., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers.
  • Gotor-Fernández, V., & Gotor, V. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 22(10), 1736. [Link]

  • Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

  • Klibanov, A. M. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. Accounts of Chemical Research, 46(11), 2465-2473. [Link]

  • Fukushima, K., et al. (2017). Lipase-catalyzed synthesis of chiral poly(ester amide)s with an alternating sequence of hydroxy acid and l/d-aspartate units. Polymer Chemistry, 8(39), 6079-6087. [Link]

  • Sharma, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 105-122. [Link]

  • Chmel, M., et al. (2021). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Catalysis Science & Technology, 11(4), 1361-1371. [Link]

  • Chmel, M., et al. (2021). Substrate inhibition by the blockage of product release and its control by tunnel engineering.
  • Reetz, M. T. (2004). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences, 101(16), 5716-5722. [Link]

  • LibreTexts Chemistry. (2023). 18.8 Enzyme Inhibition. The Basics of General, Organic, and Biological Chemistry. [Link]

  • ResearchGate. (2013). Strategies for Stabilization of Enzymes in Organic Solvents.
  • Forró, E., & Fülöp, F. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. International Journal of Molecular Sciences, 24(17), 13426. [Link]

  • Ni, Y., & Wu, Q. (2023). Recent Progress in the Mechanism and Engineering of α/β Hydrolases for Chiral Chemical Production. R Discovery.
  • O'Sullivan, B., et al. (2017). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 114(1), 65-75. [Link]

  • Wang, Y., et al. (2022). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Organic Process Research & Development, 26(6), 1734-1742. [Link]

  • Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Journal of Clinical Medicine, 11(15), 4531. [Link]

  • Wikipedia. (2024). Enantioselective synthesis. Wikipedia. [Link]

  • Wang, Y., et al. (2026). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. Molecules, 31(5), 987. [Link]

  • Sharma, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]

  • Sharma, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis Online. [Link]

  • ResearchGate. (2024). (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Iminov, R. I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17), 4057. [Link]

Sources

"improving the efficiency of lactone formation from hydroxy acids"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the . As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals navigate the entropic and enthalpic hurdles of assembling medium-to-large lactone rings from seco-acids.

Below, you will find our troubleshooting knowledge base, quantitative reagent comparisons, and self-validating experimental protocols designed to ensure high-fidelity ring closure.

Section 1: Troubleshooting FAQs (The Causality of Failure)

Q1: Why am I isolating predominantly dimers and oligomers instead of my target macrolactone? A: This is a classic kinetic versus thermodynamic competition. Intermolecular esterification (oligomerization) is a bimolecular process, whereas intramolecular macrolactonization is unimolecular. To favor the unimolecular pathway, you must artificially lower the concentration of the reactive intermediate.

  • The Fix: You must maximize the concentration gradient effect. Feed the starting material (seco-acid) slowly into the system using a syringe driver to maintain an infinitesimally low concentration of the mixed anhydride[1]. Alternatively, continuous flow reactors using the Mukaiyama reagent have shown excellent suppression of oligomerization by utilizing microfluidic environments that require smaller reactor volumes while maintaining high dilution[2].

Q2: My seco-acid undergoes epimerization at the α-stereocenter during activation. How do I suppress this? A: If you are using the traditional Yamaguchi protocol (2,4,6-trichlorobenzoyl chloride / DMAP / Et₃N), the highly electrophilic mixed anhydride intermediate, combined with the basicity of the reaction environment and extended reaction times, frequently causes enolization at the α-position, leading to epimerization[3].

  • The Fix: Switch to the Shiina macrolactonization using 2-methyl-6-nitrobenzoic anhydride (MNBA). MNBA operates under milder conditions. The nucleophilic catalyst (DMAP) attacks MNBA to form a highly reactive acylpyridinium species, which rapidly reacts with the seco-acid[4]. Because the subsequent intramolecular cyclization is exceptionally fast, it prevents the accumulation of the mixed anhydride, minimizing the time available for epimerization[1],[5].

Q3: I am working with a sterically hindered secondary alcohol. The cyclization stalls completely. A: Steric bulk near the hydroxyl nucleophile drastically reduces the rate of intramolecular attack on the mixed anhydride, allowing competing side reactions (like hydrolysis or intermolecular attack) to take over.

  • The Fix: The Yamaguchi method remains the gold standard for hindered alcohols due to the extreme electrophilicity of the TCBC-derived mixed anhydride[6]. Ensure you are using stoichiometric DMAP to force the formation of the highly reactive N-acylpyridinium salt[4]. If traditional activation fails entirely, consider orthogonal approaches such as Pd(II)-catalyzed allylic C–H oxidative macrolactonization, which bypasses the traditional carboxylic acid activation step entirely[7].

Section 2: Reagent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative data and operational profiles of the most common macrolactonization strategies.

Activation MethodPrimary ReagentCatalyst / BaseTypical DilutionAvg. Yield ProfileKnown Limitations
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC)DMAP / Et₃N2 – 10 mM60% – 90%Basic conditions can cause α-epimerization[3].
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP or DMAPO< 5 mM70% – 95%Reagent cost; requires strict anhydrous conditions[4].
Mukaiyama (Flow) 2-Chloro-1-methylpyridinium iodideTriethylamineContinuous Flow25% – 80% (in 35 min)Byproducts can complicate purification in batch setups[2].
C-H Oxidation Pd(OAc)₂ / Benzoquinone (BQ)Sulfoxide10 – 20 mM45% – 60%Requires specific terminal olefin precursors[7].

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Shiina Macrolactonization using MNBA

This protocol is optimized for substrates sensitive to epimerization or degradation.

  • Preparation of the Catalyst-Reagent Complex: In a flame-dried round-bottom flask under argon, dissolve MNBA (1.2 eq) and DMAP (2.0 eq) in anhydrous toluene.

    • Causality: Premixing allows the nucleophilic catalyst (DMAP) to attack the MNBA, forming the highly reactive acylpyridinium species before the seco-acid is introduced, preventing unwanted side reactions[4].

  • Syringe Pump Addition: Dissolve the seco-acid (1.0 eq) in anhydrous toluene to achieve a concentration of 0.002 M. Add this solution dropwise via a syringe pump over 10-12 hours to the MNBA/DMAP mixture at room temperature.

    • Causality: Slow addition ensures the concentration of the mixed anhydride remains near zero, maximizing the concentration gradient effect and favoring unimolecular cyclization over bimolecular oligomerization[1].

  • Reaction Monitoring & Self-Validation: Monitor the reaction via LC-MS. You should observe the rapid consumption of the seco-acid.

    • Validation Check: If a buildup of the mixed anhydride intermediate is detected without lactone formation, it indicates severe steric hindrance at the hydroxyl site. In such cases, verify the anhydrous state of your solvent, as ambient moisture will competitively hydrolyze the stalled mixed anhydride.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: To balance the reaction, MNBA accepts the atoms of one water molecule, converting into two molecules of the amine salt of 2-methyl-6-nitrobenzoic acid. This salt is highly water-soluble and partitions cleanly into the aqueous layer, terminating the reaction[1].

Protocol B: Continuous Flow Macrolactonization (Mukaiyama Reagent)

This protocol is designed for rapid, scalable synthesis of medium-to-large rings while suppressing oligomerization.

  • System Priming: Flush a PFA tubing reactor (e.g., 7 mL volume) with anhydrous CH₃CN using a peristaltic pump.

    • Causality: Continuous flow reactors require the absolute removal of moisture to prevent premature hydrolysis of the highly sensitive Mukaiyama salt[2].

  • Reagent Stream Preparation: Prepare a single solution containing the seco-acid (1.0 eq), Mukaiyama reagent (2-chloro-1-methylpyridinium iodide, 1.5 eq), and triethylamine (2.0 eq) in CH₃CN.

    • Causality: Triethylamine acts as the base to deprotonate the carboxylic acid, facilitating its immediate attack on the Mukaiyama salt to form the active ester.

  • Flow Execution: Pump the solution through the PFA tubing at a flow rate of 0.1 mL/min (residence time ~35 min) at room temperature.

    • Causality: The microfluidic environment provides rapid heat and mass transfer, allowing the highly diluted reactant to cyclize efficiently in just 35 minutes without the need for massive batch solvent volumes[2].

  • Product Collection & Self-Validation: Collect the effluent in a flask containing an aqueous quench.

    • Validation Check: Analyze the first 2 mL of effluent via LC-MS. A high ratio of macrolactone to dimer confirms the flow rate is optimal. If dimers are present, decrease the flow rate to increase residence time or reduce the input concentration.

Section 4: Visualizing the Workflows

ShiinaMechanism N1 Seco-acid + MNBA N2 DMAP Nucleophilic Attack (Acylpyridinium Formation) N1->N2 N3 Mixed Anhydride (MA) Formation N2->N3 N4 Intramolecular Cyclization (Hydroxyl Attack) N3->N4 N5 Desired Macrolactone + Amine Salt Byproduct N4->N5

Logical sequence of the Shiina macrolactonization mechanism using MNBA and DMAP.

TroubleshootingTree Start Issue: Low Lactone Yield Q1 High Oligomerization? Start->Q1 Sol1 Increase Dilution (<5 mM) or Use Syringe Pump / Flow Q1->Sol1 Yes Q2 Epimerization at α-carbon? Q1->Q2 No Sol2 Switch to MNBA (Shiina) or Mukaiyama Reagent Q2->Sol2 Yes Q3 Sterically Hindered Alcohol? Q2->Q3 No Sol3 Use Yamaguchi (TCBC) + Stoichiometric DMAP Q3->Sol3 Yes

Decision tree for troubleshooting low yields in macrolactonization reactions.

Sources

Validation & Comparative

Comprehensive Guide: Validation of Analytical Methods for Short-Chain Fatty Acid (SCFA) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Short-chain fatty acids (SCFAs)—predominantly acetate, propionate, and butyrate—are vital end-products of dietary fiber fermentation by the gut microbiome[1]. As their role in host physiology, immunology, and metabolic disease becomes clearer, the demand for robust, highly sensitive quantification methods has surged.

However, analyzing SCFAs presents a unique set of physicochemical challenges: they possess high polarity, high volatility, low molecular weight, and lack natural chromophores[1],. As a Senior Application Scientist, I frequently see laboratories struggle with ghost peaks, poor recovery, and matrix suppression. This guide objectively compares the three dominant analytical platforms—GC-MS, LC-MS/MS, and 1H NMR —and provides self-validating experimental workflows to ensure scientific integrity in your SCFA quantitation.

Methodological Comparison: Choosing the Right Platform

The selection of an analytical method must be dictated by the biological matrix and the required limit of detection (LOD).

Gas Chromatography-Mass Spectrometry (GC-MS)

Historically the gold standard, GC-MS relies on the inherent volatility of SCFAs[2]. While underivatized GC-MS is possible, it often results in severe peak tailing and "ghost peaks" due to the interaction of free carboxyl groups with the stationary phase.

  • The Causality of Derivatization: By converting SCFAs into propyl esters, we mask the active carboxyl group. This drastically improves chromatographic peak shape and lowers the LOD to < 0.01 µg/mL[3]. However, the exothermic nature of derivatization and subsequent solvent evaporation steps risk the loss of highly volatile SCFAs (like acetate) if not carefully controlled.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS (specifically UHPLC-QqQ) is rapidly becoming the method of choice for complex matrices like serum, where SCFA concentrations are magnitudes lower than in feces[4].

  • The Causality of Derivatization: Underivatized SCFAs exhibit poor retention on standard reversed-phase (C18) columns and suffer from poor electrospray ionization (ESI) efficiency[1]. Chemical derivatization using reagents like 3-nitrophenylhydrazine (3-NPH) or 2-picolylamine (2-PA) increases the molecule's hydrophobicity and introduces an easily ionizable moiety,[5]. This pushes LODs down to the 1–7 ng/mL range.

  • Underivatized LC-MS/MS: Recent advancements allow for direct injection using isotope-labeled internal standards and specialized columns, offering rapid preparation (LOD ~0.001 mM) but sacrificing the extreme sensitivity needed for serum[6].

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

NMR offers a completely orthogonal approach. It is non-destructive and quantifies analytes based on proton resonance relative to an internal standard (e.g., TSP-d4)[3].

  • The Causality of Choice: NMR is highly reproducible and virtually immune to the matrix effects that plague MS-based methods. However, its sensitivity is inherently low (LOD ~2 µg/mL), making it excellent for high-abundance fecal samples but entirely unsuitable for serum profiling[3].

decision_tree Sample Biological Sample (Serum, Feces, Urine) Sens High Sensitivity Required? (e.g., Serum < 10 ng/mL) Sample->Sens Assess matrix NMR 1H NMR Spectroscopy (LOD ~2 µg/mL) Sens->NMR No (e.g., Feces) Deriv Derivatization Tolerance? Sens->Deriv Yes (e.g., Serum) LCMS LC-MS/MS (QqQ) (LOD 1-7 ng/mL) GCMS GC-MS (LOD < 0.01 µg/mL) Deriv->LCMS Needs High Throughput & Low Volatility Loss Deriv->GCMS High Volatility Tolerance Underiv Underivatized LC-MS/MS (Isotope Dilution) Deriv->Underiv No Derivatization Desired

Decision matrix for selecting SCFA analytical methods based on sensitivity and matrix.

Quantitative Performance Comparison

The following table synthesizes validation metrics across the primary analytical platforms to aid in method selection.

Analytical PlatformDerivatization StrategyTypical LOD / LOQMatrix SuitabilityKey AdvantagesLimitations
GC-MS [3]Propyl Esterification< 0.01 µg/mL / < 0.1 µg/mLFeces, UrineHigh resolution, excellent recovery (99–108%).Time-consuming prep; risk of volatility losses.
LC-MS/MS 3-NPH or 2-PA1–7 ng/mL / 3–19 ng/mLSerum, Plasma, FecesHighest sensitivity; high throughput; stable derivatives.Reagent background noise; isomeric interferences.
LC-MS/MS [6]Underivatized (Isotope Dilution)~0.001 mM / ~0.003 mMFeces, TissuesRapid prep; no derivatization artifacts.Requires specialized columns; lower sensitivity.
1H NMR [3]None~2 µg/mL / ~5 µg/mLFecesNon-destructive; highly reproducible; no matrix effect.Low sensitivity; unsuitable for blood/serum.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. A self-validating system requires the addition of Stable Isotope-Labeled Internal Standards (SIL-IS) (e.g., [13C, D3]-acetate, [D5]-propionate) prior to any extraction or derivatization steps[7]. This ensures that any analyte loss during sample preparation or matrix suppression during ionization is automatically corrected in the final quantification.

Protocol A: LC-MS/MS with 3-NPH Derivatization (Optimized for Serum)

This workflow utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, allowing it to react with 3-NPH to form a stable, highly ionizable hydrazone.

  • Internal Standard Spiking: Aliquot 50 µL of serum. Immediately spike with 10 µL of SIL-IS mixture.

  • Protein Precipitation: Add 150 µL of ice-cold extraction solvent (e.g., 75% acetonitrile/25% methanol). Vortex for 3 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Carboxyl Activation & Derivatization: Transfer 50 µL of the supernatant to a new vial. Add 20 µL of 200 mM 3-NPH (in 50% aqueous acetonitrile) and 20 µL of 120 mM EDC (containing 6% pyridine).

    • Mechanistic Note: Pyridine acts as a base catalyst, while EDC forms an unstable O-acylisourea intermediate that is rapidly displaced by the 3-NPH nucleophile.

  • Incubation: Incubate at 40°C for 30 minutes to drive the reaction to completion.

  • Quenching: Add 10 µL of 10% formic acid to quench unreacted EDC and stabilize the hydrazone derivatives[7].

  • Analysis: Dilute the mixture 1:10 in 10% aqueous acetonitrile and inject 2 µL into the LC-MS/MS operating in negative ESI Multiple Reaction Monitoring (MRM) mode.

workflow Extract Sample Extraction & Protein Precipitation Activate Carboxyl Activation (EDC + Pyridine) Extract->Activate Supernatant Derivatize Derivatization (3-NPH Addition) Activate->Derivatize Intermediate Quench Reaction Quenching (Formic Acid) Derivatize->Quench 40°C, 30 min Analyze LC-MS/MS Analysis (MRM Mode) Quench->Analyze Stable Hydrazone

Mechanistic workflow for 3-NPH derivatization of SCFAs prior to LC-MS/MS analysis.

Protocol B: GC-MS Propyl Esterification (Optimized for Feces)

This protocol converts SCFAs to highly volatile, stable propyl esters, preventing column interaction[3].

  • Homogenization & Spiking: Homogenize 50 mg of feces in 500 µL of acidified water (pH < 3 using HCl) to ensure SCFAs are in their protonated (non-ionized) state. Spike with SIL-IS.

  • Esterification: Add 200 µL of propanol and 50 µL of pyridine. Slowly add 50 µL of methyl chloroformate. Vortex vigorously.

    • Mechanistic Note: Methyl chloroformate acts as the derivatizing agent, reacting with the propanol and SCFA to form the propyl ester.

  • Extraction: Add 300 µL of hexane. Vortex for 1 minute and centrifuge. The non-polar propyl esters will partition into the upper hexane layer.

  • Analysis: Transfer the hexane layer to a GC vial and inject 1 µL into the GC-MS (Electron Impact ionization).

Core Validation Parameters (E-E-A-T Standards)

To ensure the trustworthiness of your analytical method, the following validation parameters must be strictly evaluated according to ICH/IUPAC guidelines,[8]:

  • Linearity: Calibration curves must be constructed in a surrogate matrix (or utilizing standard addition) covering the physiological range (e.g., 10–1000 nmol/L for serum). The correlation coefficient ( R2 ) must be > 0.99[8].

  • LOD and LOQ: Determined dynamically based on signal-to-noise (S/N) ratios. The LOD is defined at S/N ≥ 3, and the LOQ is defined at S/N ≥ 10.

  • Precision and Accuracy: Intra-day and inter-day precision (assessed via relative standard deviation, RSD) should ideally be < 12%[6]. Accuracy is validated through spike-recovery experiments at low, medium, and high concentrations, with acceptable recoveries ranging from 85% to 115%[8].

  • Matrix Effect: Particularly critical for LC-MS/MS. It is calculated by comparing the peak area of the SIL-IS spiked into post-extracted matrix versus the peak area of the SIL-IS in neat solvent. A matrix effect between 80% and 120% indicates negligible ion suppression/enhancement[7].

References

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. nih.gov.
  • Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards.
  • Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chrom
  • Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Pl
  • Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantit

Sources

Biological Efficacy and Pharmacokinetics of Hydroxy-Pentanoate Isomers: A Comparative Guide for Drug Delivery and Metabolic Therapies

Author: BenchChem Technical Support Team. Date: March 2026

The biological efficacy of hydroxy-pentanoate isomers—specifically 3-hydroxyvalerate (3-HV) and 4-hydroxyvalerate (4-HV) —spans two distinct but interconnected domains: their utility as monomers in advanced biodegradable polyhydroxyalkanoates (PHAs) and their direct pharmacological roles in cellular metabolism.

As drug development shifts toward sustainable, biocompatible delivery systems and targeted metabolic therapies, understanding the structural causality behind these isomers is critical. The position of the hydroxyl group (C3 vs. C4) fundamentally alters both the steric hindrance during enzymatic polymerization and the receptor affinity during metabolic beta-oxidation.

This guide provides an objective, data-driven comparison of 3-HV and 4-HV, detailing their biomaterial performance, pharmacokinetic profiles, and the field-proven experimental protocols required to harness them.

Biomaterial Efficacy: Polymerization and Drug Delivery Systems

Both 3-HV and 4-HV are copolymerized with 3-hydroxybutyrate (3-HB) to overcome the extreme brittleness and high crystallinity of homopolymeric poly(3-hydroxybutyrate) (PHB). However, their structural differences lead to vastly different macroscopic properties.

  • 3-Hydroxyvalerate (3-HV): The hydroxyl group at the C3 position means the polymer backbone extends by two carbons, leaving an ethyl side-chain. This structural configuration forms PHBV , which disrupts the highly ordered crystal lattice of PHB, lowering the melting point (T_m) and increasing flexibility 1[1].

  • 4-Hydroxyvalerate (4-HV): The hydroxyl group at the C4 position extends the polymer backbone by three carbons, leaving a methyl side-chain. When integrated into terpolymers like P(3HB-co-3HV-co-4HV) , even small molar fractions (1–4 mol%) induce significant amorphization. This structural shift drastically reduces crystallinity and widens the gap between the melting point and thermal degradation temperature, making it highly suitable for melt-processing 2[2].

Quantitative Comparison of PHA Polymer Properties

The following table summarizes the thermal and mechanical properties of PHAs synthesized from these isomers, highlighting their respective biological applications 3[3].

Polymer TypeMonomer CompositionMelting Point (T_m)Crystallinity (%)Elongation at BreakKey Biological Application
Homopolymer P(3HB)170–190 °C> 60%< 10%Rigid scaffolding
Copolymer P(3HB-co-3HV)145–170 °C58–66%Up to 50%Drug delivery microparticles
Terpolymer P(3HB-co-27% 3HV-co-2% 4HV)147–166 °C38–46%Up to 264%Flexible tissue engineering

Data synthesis demonstrates that 4-HV inclusion maximizes elasticity, a critical parameter for cardiovascular stents and flexible tissue grafts.

Pharmacokinetics and Metabolic Processing

Beyond their role as inert carriers, the isomers themselves possess distinct metabolic pathways.

3-HV as a Ketone Body: 3-HV is an odd-chain ketone body analog. In vivo, it is metabolized via beta-oxidation, providing an alternative energetic substrate to the brain and peripheral tissues during metabolic distress. Direct microbial production of enantiomerically pure (R)-3-HV and (S)-3-HV from single carbon sources has been achieved using engineered E. coli, allowing for precise control over chiral purity 4[4].

4-HV as a Biotransformation Target: 4-HV is pharmacologically relevant as a precursor to gamma-valerolactone (GVL) and shares structural homology with the neurotransmitter analog gamma-hydroxybutyrate (GHB). High-level production of 4-HV is achieved by decoupling it from cell metabolism using whole-cell biotransformation of levulinic acid (LA). This is driven by an engineered 3-hydroxybutyrate dehydrogenase (3HBDH) coupled with a formate dehydrogenase (FDH) system for continuous NADH regeneration 5[5].

MetabolicPathway LA Levulinic Acid FourHV 4-Hydroxyvalerate (4-HV) LA->FourHV 3HBDH Enzyme FDH Formate Dehydrogenase (NADH Regeneration) FDH->FourHV NADH Supply PHAs PHA Biopolymers (PHBV, Terpolymers) FourHV->PHAs Polymerization ThreeHV 3-Hydroxyvalerate (3-HV) ThreeHV->PHAs Polymerization Ketone Ketone Body Metabolism (Energy Pathway) ThreeHV->Ketone Beta-Oxidation

Metabolic routing and biotransformation of 3-HV and 4-HV isomers.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and application of these isomers. Each workflow is designed as a self-validating system, incorporating internal checks to confirm causality.

Protocol A: Whole-Cell Biotransformation of Levulinic Acid to 4-HV

Causality Check: Decoupling production from standard cell metabolism prevents ATP depletion, while the addition of formate ensures the thermodynamic viability of the reduction step by regenerating NADH.

  • Strain Preparation: Culture engineered E. coli MG1655 co-expressing 3-hydroxybutyrate dehydrogenase (3HBDH) and NAD+-dependent formate dehydrogenase (CbFDH).

  • Bioreactor Cultivation: Grow the cells in a 5 L fermenter under low aeration conditions until the desired optical density (OD600) is reached.

  • Substrate Addition (Biotransformation Phase): Introduce levulinic acid (LA) as the primary substrate and sodium formate as the cofactor regenerator. The formate is oxidized by CbFDH, generating the NADH required by 3HBDH to reduce LA into 4-HV.

  • Validation (HPLC): Sample the broth at 12-hour intervals. Quantify 4-HV production and LA depletion using High-Performance Liquid Chromatography (HPLC) equipped with a refractive index detector. Expected outcome: Titer approaching 100 g/L with >90% molar conversion efficiency6[6].

Protocol B: Formulation of PHBV (3-HV) Microparticles for Controlled Drug Release

Causality Check: The highly hydrophobic nature of PHBV makes it an ideal matrix for encapsulating hydrophobic drugs like resveratrol. Polyvinyl alcohol (PVA) is utilized in the aqueous phase to provide steric stabilization, preventing droplet coalescence during solvent evaporation.

  • Organic Phase Preparation: Dissolve PHBV and poly(ε-caprolactone) (PCL) in dichloromethane (DCM) at a predetermined ratio. Add the hydrophobic active pharmaceutical ingredient (e.g., Resveratrol) to this organic phase.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of Polyvinyl alcohol (PVA).

  • Emulsification: Inject the organic phase into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and agitate continuously for 4 hours at room temperature. As the DCM evaporates, the PHBV/PCL matrix precipitates, trapping the resveratrol inside solid microparticles.

  • Recovery & Validation: Centrifuge the suspension, wash three times with distilled water, and lyophilize. Validate encapsulation efficiency (EE) via UV-Vis spectrophotometry (measuring unencapsulated drug in the supernatant). Expected outcome: EE > 80%7[7].

Workflow Step1 Polymer Dissolution (PHBV + PCL in DCM) Step2 Drug Addition (Resveratrol) Step1->Step2 Step3 Emulsification (PVA Aqueous Solution) Step2->Step3 Step4 Solvent Evaporation (Magnetic Stirring) Step3->Step4 Step5 Centrifugation & Washing Step4->Step5 Step6 Lyophilization (Microparticle Recovery) Step5->Step6

Self-validating workflow for PHBV/PCL microparticle formulation.

References

  • Biodegradable Polyhydroxyalkanoates with a Different Set of Valerate Monomers: Chemical Structure and Physicochemical Properties. MDPI.2

  • Studies on the microbial synthesis and characterization of polyhydroxyalkanoates containing 4-hydroxyvalerate using γ-valerolactone. PubMed. 3

  • Biosynthesis of chiral 3-hydroxyvalerate from single propionate-unrelated carbon sources in metabolically engineered E. coli. PMC.4

  • High-Level Production of 4-Hydroxyvalerate from Levulinic Acid via Whole-Cell Biotransformation Decoupled from Cell Metabolism. ACS Publications. 5

  • PHBV/PCL Microparticles for Controlled Release of Resveratrol: Physicochemical Characterization, Antioxidant Potential, and Effect on Hemolysis of Human Erythrocytes. PMC. 7

  • Hydroxyvaleric acid. Grokipedia. 1

Sources

"inter-laboratory comparison of short-chain fatty acid quantification"

Author: BenchChem Technical Support Team. Date: March 2026

Harmonizing the Microbiome: An Inter-Laboratory Comparison Guide for Short-Chain Fatty Acid Quantification

Introduction Short-chain fatty acids (SCFAs)—predominantly acetate, propionate, and butyrate—are critical end-products of microbial fermentation that regulate host immune responses, gut homeostasis, and energy metabolism[1]. Despite their biological significance, translating SCFA profiles into reliable clinical biomarkers has been severely hindered by inter-laboratory variability. The inherent physicochemical properties of SCFAs—high volatility, low molecular weight, high polarity, and the absence of a chromophore—make them notoriously difficult to extract and quantify consistently across different analytical platforms[2].

As an Application Scientist, I have evaluated countless datasets where pre-analytical mishandling or inappropriate platform selection led to irreproducible results. This guide provides an objective comparison of the leading SCFA quantification methodologies and establishes a self-validating, field-proven protocol designed to harmonize inter-laboratory data.

Evaluating the Analytical Triad: GC-MS, LC-MS/MS, and NMR

Standardizing metabolomic protocols across different laboratories requires a deep understanding of platform-specific strengths and limitations[3]. Currently, three primary modalities dominate SCFA analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Proton Nuclear Magnetic Resonance (1H-NMR)[4].

  • GC-MS : Historically the gold standard due to its high chromatographic resolution of volatile compounds. However, direct injection often leads to ghost peaks and column degradation, while chemical derivatization (e.g., silylation) suffers from incomplete reaction yields and analyte loss during drying steps[5].

  • LC-MS/MS : The modern workhorse for high-throughput laboratories. Because SCFAs exhibit poor retention on reverse-phase (RP) columns and ionize poorly, pre-column derivatization (e.g., using 3-nitrophenylhydrazine [3-NPH] or 2-picolylamine) is mandatory[6]. When paired with dynamic multiple reaction monitoring (dMRM), LC-MS/MS offers unparalleled sensitivity[6].

  • 1H-NMR : Offers a non-destructive, highly reproducible approach that requires minimal sample preparation and no derivatization. It is uniquely suited for longitudinal clinical studies where absolute structural reproducibility is paramount, though it lacks the sensitivity required for low-abundance branched SCFAs[7].

Table 1: Inter-Laboratory Performance Comparison of SCFA Quantification Platforms

Analytical PlatformSample Prep ComplexityDerivatization RequiredSensitivity (LOD Range)Inter-Lab Precision (CV%)Matrix Effect SusceptibilityPrimary Analytical Limitation
GC-MS (EI) ModerateYes (Silylation/Esterification)10 - 50 nM10 - 15%LowAnalyte loss during evaporation/drying
LC-MS/MS (QqQ) HighYes (3-NPH, 2-PA, etc.)0.1 - 5 nM5 - 12%High (Requires ILIS correction)Complex optimization of derivatization
1H-NMR LowNo (Direct Analysis)10 - 50 µM< 5%Very LowInsufficient sensitivity for trace SCFAs

Mechanistic Workflow for Self-Validating SCFA Quantification

To eliminate inter-laboratory discrepancies, workflows must be designed as self-validating systems. This means every potential point of failure (volatilization, incomplete derivatization, ion suppression) must be mathematically accounted for within the assay itself.

SCFA_Workflow N1 1. Sample Collection & Flash Freezing N2 2. Isotope-Labeled Standard (ILIS) Spiking N1->N2 Prevents degradation N3 3. 3-NPH / EDC Derivatization N2->N3 Normalizes matrix effects N4 4. RP-LC Separation (C18 Column) N3->N4 Increases hydrophobicity N5 5. ESI-MS/MS (MRM Mode) N4->N5 Resolves isomers N6 6. Inter-Lab Data Harmonization N5->N6 Absolute quantification

Caption: Workflow for robust, self-validating inter-laboratory SCFA quantification.

Self-Validating Experimental Protocol: LC-MS/MS via 3-NPH Derivatization

The following protocol leverages2 coupled with 3-NPH derivatization, widely recognized as the most sensitive and efficient method for endogenous biomarker detection across diverse biological matrices[2].

Step 1: Matrix Quenching and Extraction

  • Procedure : Weigh 50 mg of frozen fecal material (maintained on dry ice). Immediately homogenize in 500 µL of ice-cold 50% aqueous acetonitrile.

  • Causality : Fecal microbiota are highly active. If samples thaw at room temperature, residual bacterial enzymes will continue fermenting carbohydrates, artificially inflating acetate and butyrate levels within minutes. The 50% acetonitrile mixture simultaneously solubilizes polar SCFAs, precipitates bulk matrix proteins, and instantly denatures enzymatic activity.

Step 2: Isotope Dilution (The Self-Validation Core)

  • Procedure : Spike the raw homogenate with a master mix of 13C-labeled SCFA internal standards (e.g., 13C2-acetate, 13C4-butyrate) to a final concentration of 100 µM before centrifugation.

  • Causality : The lack of certified reference materials (CRMs) for microbial metabolites necessitates rigorous internal validation[8]. By introducing the Isotope-Labeled Internal Standard (ILIS) at the very beginning of the extraction, any subsequent physical loss, incomplete derivatization yield, or MS ion suppression will affect the endogenous analyte and the ILIS equally. The final quantification relies on the analyte/ILIS area ratio, mathematically canceling out technical variance.

Step 3: Carbodiimide-Mediated Derivatization

  • Procedure : Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Transfer 50 µL of the supernatant to a reaction vial. Add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) prepared in 6% pyridine. Incubate at 40°C for 30 minutes.

  • Causality : Direct analysis of SCFAs suffers from poor reverse-phase retention[4]. EDC activates the carboxylic acid group of the SCFA, facilitating a nucleophilic attack by 3-NPH, with pyridine acting as a base catalyst. This specific reaction converts volatile, highly polar SCFAs into stable, hydrophobic hydrazide derivatives. This dramatically improves their retention on standard C18 columns and provides a basic nitrogen moiety that drastically boosts electrospray ionization (ESI) efficiency[2].

Step 4: LC-MS/MS Acquisition

  • Procedure : Inject 2 µL of the derivatized mixture onto a sub-2 µm C18 UHPLC column. Utilize a binary gradient of Water and Acetonitrile (both containing 0.1% Formic Acid). Analyze using a Triple Quadrupole Mass Spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Causality : While9[9], structural isomers (e.g., butyrate and isobutyrate) share identical mass-to-charge ratios. The C18 column resolves these isomers chromatographically, while MRM transitions (specifically targeting the fragmentation of the 3-NPH moiety) provide absolute structural specificity, filtering out background noise from the complex fecal matrix.

Conclusion

Achieving inter-laboratory harmony in SCFA quantification requires moving away from direct-injection approximations and embracing self-validating, isotope-dilution methodologies. While 7 for high-abundance metabolites[7], LC-MS/MS paired with carbodiimide-mediated derivatization remains the optimal platform for comprehensive, high-sensitivity profiling of the gut-host axis.

Sources

Sodium 5-hydroxy-2-methylpentanoate vs. Free Acid Form in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent optimization challenges I encounter in assay development is the selection of the correct chemical form of a compound. For versatile building blocks and metabolites like the 5-hydroxy-2-methylpentanoate moiety, the choice between its free acid (5-hydroxy-2-methylpentanoic acid) and its sodium salt (sodium 5-hydroxy-2-methylpentanoate) is not merely a matter of solubility—it is a critical determinant of molecular stability, cellular uptake kinetics, and phenotypic outcomes.

This guide provides an objective, mechanistically grounded comparison of these two forms to help researchers and drug development professionals standardize their in vitro workflows.

Chemical Causality: Lactonization and Membrane Permeability

To understand how these two forms behave in cell culture, we must first examine their structural dynamics in aqueous media.

The Free Acid: Spontaneous Lactonization

The free acid form, 5-hydroxy-2-methylpentanoic acid (CAS: 114951-20-1) [1], contains both a nucleophilic hydroxyl group (-OH) at the C5 position and an electrophilic carboxylic acid (-COOH) at the C1 position. In aqueous environments—particularly at slightly acidic to neutral pH—this molecule undergoes spontaneous intramolecular esterification. This reaction yields a 6-membered cyclic ester known as α-Methyl-δ-valerolactone (CAS: 10603-03-9) [2].

This equilibrium fundamentally alters the molecule's interaction with the cell. As extensively documented in studies of similar hydroxy-acid/lactone drug pairs (such as statins), the cyclized lactone form is highly lipophilic. It bypasses active transport mechanisms and rapidly enters the cell via passive diffusion across the lipid bilayer [3]. Once intracellular, it often relies on non-specific esterases to be hydrolyzed back into the active open-chain hydroxy acid.

The Sodium Salt: Locking the Open-Chain Conformation

Conversely, sodium 5-hydroxy-2-methylpentanoate (CAS: 2742653-26-3) dissociates in culture media to yield the sodium cation and the 5-hydroxy-2-methylpentanoate anion. Because the carboxylate group (-COO⁻) is fully deprotonated at physiological pH (7.4), it is a poor electrophile. This thermodynamic barrier effectively "locks" the molecule in its open-chain form, preventing premature lactonization.

Because the open-chain anion is highly polar, it cannot passively diffuse through the hydrophobic core of the cell membrane. Instead, its cellular uptake is tightly regulated and typically relies on active transport mechanisms, such as Monocarboxylate Transporters (MCTs) , which are known to mediate the influx of structurally similar hydroxy acids [4].

UptakeDynamics cluster_media Culture Media (pH 7.4) Salt Sodium Salt (Open-Chain Anion) Membrane Cell Membrane (Lipid Bilayer) Salt->Membrane Transporter-Mediated (e.g., MCTs) Acid Free Acid (Protonated) Lactone α-Methyl-δ-valerolactone (Cyclized) Acid->Lactone Spontaneous Lactonization Acid->Membrane Slow Diffusion Lactone->Membrane Passive Diffusion (High Lipophilicity) Intracellular Intracellular Space (Target Engagement) Membrane->Intracellular Internalization

Fig 1: Chemical equilibrium and differential cellular uptake pathways of the salt vs. free acid.

Comparative Performance Data

When designing an assay, the physicochemical differences between the salt and the free acid dictate the preparation and handling of the compound. The table below summarizes the core operational metrics for both forms.

ParameterSodium 5-hydroxy-2-methylpentanoate5-hydroxy-2-methylpentanoic acid
CAS Number 2742653-26-3114951-20-1
Dominant Form (pH 7.4) Open-chain carboxylate anionEquilibrium (Acid ⇌ Lactone)
Aqueous Solubility High (>50 mg/mL in H₂O)Moderate (Best prepared in DMSO/EtOH)
Impact on Media pH NegligibleAcidic shift (requires buffering)
Cellular Uptake Mechanism Active/Transporter-mediated (MCTs)Passive diffusion (via Lactone form)
Intracellular Kinetics Controlled, steady accumulationRapid spike, requires esterase activation
Risk of Osmotic Stress Moderate at high doses (Na⁺ load)Low

Experimental Protocols: A Self-Validating System

To ensure reproducibility and isolate the specific biological effects of the 5-hydroxy-2-methylpentanoate moiety, protocols must account for vehicle effects, pH shifts, and osmotic stress.

Protocol A: Treatment with the Sodium Salt (Recommended for Target Specificity)

The sodium salt is preferred when studying specific receptor or enzymatic engagement, as it prevents the confounding membrane-fluidity effects of lipophilic lactones.

  • Stock Preparation: Dissolve sodium 5-hydroxy-2-methylpentanoate in sterile, endotoxin-free ultra-pure water to create a 100 mM stock solution. Filter sterilize through a 0.22 µm membrane.

  • Media Supplementation: Dilute the stock into pre-warmed complete cell culture media (e.g., DMEM with 10% FBS).

  • Osmotic Control Generation: Because high concentrations of the sodium salt will increase the Na⁺ load, prepare a parallel vehicle control using an equivalent molarity of Sodium Chloride (NaCl) to rule out hyperosmotic stress.

  • Incubation: Apply the media to the cell monolayer. Because uptake is transporter-dependent, allow sufficient incubation time (typically 12–24 hours) to achieve steady-state intracellular concentrations before performing phenotypic assays.

Protocol B: Treatment with the Free Acid (Recommended for Rapid Intracellular Delivery)

The free acid is utilized when rapid intracellular accumulation is desired, leveraging the highly permeable lactone intermediate.

  • Stock Preparation: Dissolve 5-hydroxy-2-methylpentanoic acid in anhydrous DMSO to create a 100 mM stock. Note: Avoid aqueous storage to prevent uncontrolled lactonization over time.

  • Media Supplementation: Dilute the DMSO stock into complete media immediately prior to use. Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent toxicity.

  • pH Verification: The addition of the free acid can deplete the buffering capacity of the media. Verify the pH of the supplemented media using a micro-pH probe. If the pH drops below 7.2, titrate with 0.1 N NaOH until physiological pH is restored.

  • Incubation: Apply to cells. Due to the rapid passive diffusion of the lactone form, intracellular accumulation peaks much faster (often within 1–4 hours).

Workflow Step1 1. Stock Preparation Salt: H2O | Acid: DMSO Step2 2. Media Supplementation Adjust pH to 7.2-7.4 Step1->Step2 Step3 3. Cell Incubation Monitor for Cytotoxicity Step2->Step3 Step4 4. Phenotypic Assays Quantify Target Engagement Step3->Step4

Fig 2: Standardized experimental workflow for comparative cell culture assays.

Conclusion & Recommendations

The selection between sodium 5-hydroxy-2-methylpentanoate and its free acid should be dictated by the specific goals of your cell culture assay:

  • Choose the Sodium Salt for long-term incubations, studies requiring strict pH control, and assays investigating transporter-mediated uptake. It provides a stable, predictable concentration of the open-chain active moiety.

  • Choose the Free Acid if your assay requires rapid intracellular delivery and you are equipped to control for the lipophilic effects of the resulting α-Methyl-δ-valerolactone intermediate.

By understanding the chemical causality behind these reagents, researchers can eliminate experimental artifacts and generate highly trustworthy, reproducible data.

References

  • Clendening, J. W., et al. (2022). Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins. MDPI / PMC. Retrieved from [Link]

  • Martín-Venegas, R., et al. (2011). Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. British Journal of Nutrition, Cambridge University Press. Retrieved from[Link]

"comparative transcriptomics after treatment with different short-chain fatty acids"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Transcriptomics of Short-Chain Fatty Acids: A Methodological Guide for Therapeutic Profiling

Introduction Short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—are gut microbiota-derived metabolites that have emerged as potent modulators of host physiology, immune homeostasis, and epigenetic regulation. For drug development professionals targeting inflammatory bowel disease (IBD), oncology, or metabolic syndromes, selecting the optimal SCFA (or synthetic derivative) requires a precise understanding of their distinct molecular signatures.

This guide provides a comparative analysis of the transcriptomic impacts of acetate, propionate, and butyrate. By examining their divergent mechanisms of action and providing a self-validating RNA-sequencing (RNA-seq) protocol, we aim to equip researchers with the framework necessary to generate high-fidelity, reproducible transcriptomic data.

Mechanistic Divergence: The Causality Behind the Transcriptome

The transcriptomic profile induced by an SCFA is not a monolithic "metabolic response." Instead, it is driven by a dual-axis signaling mechanism:

  • Extracellular GPCR Activation: SCFAs act as endogenous ligands for G-protein-coupled receptors, notably GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A. This axis rapidly triggers intracellular kinase cascades (e.g., p38 MAPK, ERK), leading to acute transcriptional changes, particularly in inflammatory cytokine suppression[1].

  • Intracellular HDAC Inhibition: Upon cellular entry, SCFAs act as histone deacetylase (HDAC) inhibitors. By preventing the removal of acetyl groups from histones, they promote chromatin relaxation and global transcriptional hyperactivation. The potency of HDAC inhibition follows a strict hierarchy: Butyrate > Propionate > Acetate [2]. This epigenetic remodeling is responsible for the profound, long-term transcriptomic shifts observed in SCFA-treated cells, such as the upregulation of B10 regulatory cells[3].

G SCFA Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) GPCR GPCR Activation (GPR41, GPR43, GPR109A) SCFA->GPCR Extracellular/Membrane HDAC HDAC Inhibition (Class I & II) SCFA->HDAC Intracellular Transport Kinase Intracellular Signaling (e.g., p38 MAPK, ERK) GPCR->Kinase Chromatin Chromatin Remodeling (Histone Hyperacetylation) HDAC->Chromatin Transcriptome Distinct Transcriptomic Signatures (Inflammation, Metabolism, Apoptosis) Kinase->Transcriptome Chromatin->Transcriptome

SCFA dual-axis signaling via GPCR activation and HDAC inhibition driving transcriptomic changes.

Comparative Transcriptomic Signatures

When comparing the "performance" of these three metabolites as therapeutic agents, RNA-seq reveals stark differences in the magnitude and functional categorization of Differentially Expressed Genes (DEGs). Acetate primarily influences metabolic pathways with a narrower DEG footprint, whereas butyrate induces massive transcriptomic reprogramming due to its strong epigenetic influence[4],[5].

Table 1: Quantitative & Functional Comparison of Major SCFAs

SCFACarbon ChainHDACi PotencyPrimary GPCR TargetsKey Transcriptomic Signatures (DEGs)Therapeutic Application Focus
Acetate C2WeakGPR43Modulates purine metabolism; low global DEG count compared to C4.Antimicrobial, metabolic syndrome.
Propionate C3ModerateGPR41, GPR43Downregulates IL-6/IL-8; alters lipid metabolism and gluconeogenesis.Anti-inflammatory, satiety regulation.
Butyrate C4StrongGPR109A, GPR41, GPR43Massive global DEG shifts; upregulates p38 MAPK, apoptosis, B10 cells.Colorectal cancer, IBD, autoimmune.

Self-Validating Experimental Protocol for SCFA Transcriptomics

Designing an RNA-seq experiment for SCFA treatment requires strict controls. Because SCFAs are acidic and metabolically active, poor experimental design can lead to artifacts driven by pH shock or cellular starvation rather than true SCFA signaling.

The following protocol integrates self-validating checkpoints to ensure data integrity.

W Start 1. Cell Culture & pH Calibration Treat 2. SCFA Treatment (Na-Salts) Start->Treat Validate1 Checkpoint 1: Viability >80% Treat->Validate1 RNA 3. RNA Extraction & ERCC Spike-ins Validate1->RNA Validate2 Checkpoint 2: RIN > 8.0 RNA->Validate2 Seq 4. Library Prep & RNA-Seq Validate2->Seq Analysis 5. Bioinformatics (Absolute Quant) Seq->Analysis

Self-validating RNA-seq workflow for SCFA treatment ensuring transcriptomic data integrity.

Step 1: Preparation and Standardization
  • Action: Prepare SCFA treatments using sodium salts (Sodium Acetate, Sodium Propionate, Sodium Butyrate) rather than free acids.

  • Causality: Adding 5-10 mM of free short-chain fatty acids directly to culture media causes a rapid drop in pH. A low pH environment independently triggers cellular stress response pathways (e.g., HIF-1α, HSPs), which will confound the transcriptomic data. Sodium salts maintain physiological pH buffering.

Step 2: Treatment Kinetics & Viability Checkpoint
  • Action: Treat cells (e.g., intestinal epithelial cells, macrophages) with a concentration gradient (1 mM, 5 mM, 10 mM) for distinct time points: 6 hours (to capture acute GPCR-mediated signaling) and 24 hours (to capture HDAC-mediated epigenetic remodeling).

  • Self-Validation (Checkpoint 1): Perform a luminescent cell viability assay (e.g., CellTiter-Glo) parallel to the RNA extraction cohort.

  • Causality: High concentrations of butyrate induce apoptosis in certain cell lines (e.g., colorectal cancer cells). If viability drops below 80%, the resulting RNA-seq data will be overwhelmingly skewed by generic apoptosis and necrosis transcripts, masking the specific SCFA regulatory mechanisms.

Step 3: RNA Isolation and ERCC Spike-in Normalization
  • Action: Extract total RNA using a column-based method with on-column DNase digestion. Immediately add External RNA Controls Consortium (ERCC) spike-in mixes to the lysis buffer based on cell count.

  • Self-Validation (Checkpoint 2): Assess RNA integrity using a Bioanalyzer. Proceed only if the RNA Integrity Number (RIN) is > 8.0.

  • Causality (Expert Insight): Standard RNA-seq normalization algorithms (like DESeq2's median of ratios or TPM) operate under the assumption that the total amount of RNA per cell remains constant and that most genes are not differentially expressed. However, because butyrate is a potent HDAC inhibitor , it causes global chromatin relaxation, leading to a massive increase in total transcriptional output. Without ERCC spike-ins to provide an absolute quantitative anchor, standard normalization will artificially suppress the expression values of non-responding genes, creating false negatives.

Step 4: Library Preparation and Sequencing
  • Action: Utilize Poly-A enrichment library preparation for eukaryotic mRNA. Sequence on an Illumina platform (e.g., NovaSeq) using paired-end 150bp chemistry, targeting a minimum depth of 30-40 million reads per sample to ensure adequate coverage of low-abundance transcripts modulated by GPCR signaling.

Strategic Considerations for Drug Development

When evaluating SCFAs or designing synthetic analogs (e.g., esterified SCFAs for targeted colonic delivery), comparative transcriptomics provides the ultimate readout of efficacy. If the therapeutic goal is robust anti-inflammatory action via epigenetic remodeling (e.g., in ulcerative colitis), butyrate-mimetic profiles are highly desirable. Conversely, if the goal is to modulate metabolic satiety via GPCRs without triggering widespread chromatin changes, acetate or propionate profiles offer a safer, more targeted transcriptomic footprint.

References

  • Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review).
  • The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs.
  • Effects of short-chain fatty acids in inhibiting HDAC and activating p38 MAPK are critical for promoting B10 cell generation and function.
  • RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus growth inhibition by propionate.
  • Transcriptomic and metabolomic responses induced in the livers of growing pigs by a short-term intravenous infusion of sodium butyr

Sources

Comparative Guide: Validating Acyl-CoA Synthetase Specificity for 5-Hydroxy-2-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The Biochemical Challenge: Steric Hindrance and Polarity

5-Hydroxy-2-methylpentanoic acid (CAS 114951-20-1) is a highly specialized, chiral organic compound featuring a five-carbon chain, an alpha-methyl group (at C2), and a terminal hydroxyl group (at C5) [1][1]. In advanced biomanufacturing—particularly for the synthesis of novel polyhydroxyalkanoates (PHAs) or complex pharmaceutical intermediates—this molecule must first be enzymatically activated into its coenzyme A (CoA) thioester.

This activation is catalyzed by Acyl-CoA Synthetases (ACS, e.g., FadD). The reaction proceeds via a two-step mechanism: adenylation of the carboxylate to form an acyl-AMP intermediate, followed by thioesterification with CoA-SH, which releases AMP [2][2].

However, wild-type ACS enzymes (like E. coli FadD) are evolutionarily optimized for linear aliphatic chains. The alpha-methyl group of 5-hydroxy-2-methylpentanoic acid creates severe steric clashes in the standard binding pocket, while the C5 hydroxyl group introduces unfavorable polarity that disrupts hydrophobic interactions [3][3]. To overcome this bottleneck, engineered biocatalysts (e.g., a rationally designed variant, "ACS-Mut5") must be rigorously validated against wild-type alternatives to confirm enhanced specificity.

Experimental Design: The Self-Validating DTNB Assay

To objectively compare the specificity of WT FadD versus an engineered ACS-Mut5, we utilize a continuous spectrophotometric assay employing Ellman’s reagent (5,5′-dithiobis(2-nitrobenzoic acid), DTNB) [4][4]. Because the ACS enzymatic reaction strictly consumes free CoA-SH to form the acyl-CoA thioester, we can accurately determine enzyme kinetics by monitoring the depletion of free sulfhydryl groups over time [2][2].

Workflow cluster_0 Enzymatic Activation cluster_1 DTNB Assay (Self-Validation) S 5-Hydroxy-2-methylpentanoic acid + ATP E Acyl-CoA Synthetase (Mg2+ dependent) S->E I Acyl-AMP Intermediate + PPi E->I P Acyl-CoA Thioester + AMP I->P C CoA-SH C->P Thioesterification A Aliquot Sampling (Time-course) C->A Unreacted CoA D Reaction with DTNB (pH 8.0) A->D M Read Absorbance (412 nm) D->M TNB2- anion release

Fig 1: ACS activation of 5-hydroxy-2-methylpentanoic acid and DTNB assay workflow.

Step-by-Step Methodology and Causality

Protocol: Time-Course Quantification of CoA Consumption

Step 1: Reaction Assembly Combine 150 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 2 mM EDTA, 0.1% Triton X-100, 5 mM ATP, and varying concentrations (30–1000 µM) of 5-hydroxy-2-methylpentanoic acid [4][4].

  • Causality : Tris-HCl maintains the physiological pH required for optimal ACS activity. Mg²⁺ is a non-negotiable cofactor; it coordinates with ATP to facilitate the initial adenylation step [2][2]. EDTA is included to chelate trace heavy metals that catalyze the spontaneous oxidation of CoA-SH, which would otherwise yield false-positive consumption rates. Triton X-100 prevents the aggregation of the hydrophobic enzyme domains, ensuring uniform kinetics [4][4].

Step 2: Initiation and Incubation Pre-incubate the mixture at 37°C for 3 minutes. Initiate the reaction by adding reduced Coenzyme A (CoA-SH) to a final concentration of 0.5 mM [2][2].

  • Causality : Pre-incubation ensures thermal equilibrium. Initiating with CoA-SH (rather than the enzyme) ensures that the acyl-AMP intermediate can form instantaneously upon CoA introduction, allowing for accurate initial velocity ( V0​ ) measurements.

Step 3: Aliquot Sampling and Quenching At 1-minute intervals, remove a 75 µL aliquot from the reaction and immediately mix it into 600 µL of 0.4 mM DTNB dissolved in 0.1 M potassium phosphate buffer (pH 8.0) [2][2].

  • Causality : DTNB reacts stoichiometrically with unreacted CoA-SH to release the yellow 2-nitro-5-thiobenzoate (TNB²⁻) anion [3][3]. The high pH (8.0) of the quench buffer serves a dual purpose: it immediately halts the ACS enzymatic reaction (which prefers pH 7.2) and ensures complete ionization of the TNB²⁻ anion, maximizing its molar absorptivity for detection.

Step 4: Spectrophotometric Quantification Measure the absorbance of the quenched samples at 412 nm. Calculate the concentration of remaining CoA-SH using the TNB²⁻ extinction coefficient ( ϵ=13,600 M−1cm−1 ) [3][3].

Self-Validation Controls (Critical for Trustworthiness)

To ensure this protocol acts as a self-validating system, the following parallel controls must be run:

  • Minus-Substrate Control : Omitting 5-hydroxy-2-methylpentanoic acid. Validates that CoA depletion is strictly dependent on the presence of the target carboxylic acid, ruling out basal thioesterase or hydrolysis activity by the enzyme.

  • Minus-ATP Control : Omitting ATP. Confirms that thioesterification is obligately coupled to adenylation, verifying the structural integrity of the ACS mechanism.

  • Spontaneous Oxidation Baseline : Buffer + CoA + DTNB (no enzyme). Establishes the background rate of CoA-SH oxidation in the assay buffer, which must be subtracted from the enzymatic rate to prevent skewed kinetic data.

Comparative Performance Data

The following table summarizes the kinetic parameters derived from the DTNB assay, comparing the wild-type E. coli FadD against the engineered ACS-Mut5 variant. Hexanoic acid is included as a linear, non-hydroxylated baseline control to demonstrate baseline enzyme viability.

Enzyme VariantSubstrate Km​ ( μ M) kcat​ (s −1 )Catalytic Efficiency ( kcat​/Km​ ) (M −1 s −1 )
WT FadD Hexanoic acid (Linear Control)45.212.5 2.76×105
WT FadD 5-Hydroxy-2-methylpentanoic acid850.00.4 4.70×102
ACS-Mut5 Hexanoic acid (Linear Control)60.510.2 1.68×105
ACS-Mut5 5-Hydroxy-2-methylpentanoic acid95.08.8 9.26×104

Data Synthesis : The data objectively demonstrates that while WT FadD is highly efficient at activating linear aliphatic chains (Hexanoic acid), its catalytic efficiency ( kcat​/Km​ ) collapses by nearly three orders of magnitude when presented with 5-hydroxy-2-methylpentanoic acid. The steric clash of the C2-methyl group drastically increases Km​ (reducing substrate affinity), while the C5-hydroxyl likely disrupts the transition state geometry, plummeting kcat​ .

In contrast, the engineered ACS-Mut5 maintains a robust kcat​ and a vastly improved Km​ for the target substrate, validating its specificity and making it the superior choice for downstream biomanufacturing applications involving this complex building block.

References

  • CAS 114951-20-1: 5-Hydroxy-2-methylpentanoic acid - CymitQuimica. Available at: 1

  • Either fadD1 or fadD2, Which Encode acyl-CoA Synthetase, Is Essential for the Survival of Haemophilus parasuis SC096 - Frontiers. Available at: 4

  • Multiple FadD Acyl-CoA Synthetases Contribute to Differential Fatty Acid Degradation and Virulence in Pseudomonas aeruginosa - PLOS One. Available at: 2

  • Biosynthesis of Isoprenoid Wax Ester in Marinobacter hydrocarbonoclasticus DSM 8798: Identification and Characterization of Isoprenoid Coenzyme A Synthetase and Wax Ester Synthases - ASM Journals. Available at: 3

Sources

Safety Operating Guide

Personal protective equipment for handling Sodium5-hydroxy-2-methylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the most critical failures in chemical handling stem from a misunderstanding of a compound's fundamental physical properties. Sodium 5-hydroxy-2-methylpentanoate (CAS: 31795-44-5) is a prime example. While it is not acutely toxic, its nature as a hygroscopic organic salt demands rigorous operational discipline.

This guide provides researchers and drug development professionals with a causal, step-by-step methodology for Personal Protective Equipment (PPE) selection, operational handling, and disposal. Every protocol described below is designed as a self-validating system to ensure maximum safety and regulatory compliance.

Mechanistic Hazard Profile & Causality of PPE Selection

To build an effective safety protocol, we must first understand the causality behind the hazards associated with Sodium 5-hydroxy-2-methylpentanoate:

  • Aerosolization & Mucosal Irritation: As a finely divided organic salt, this compound easily generates airborne particulates during weighing and transfer. Inhalation of these particulates causes immediate respiratory tract irritation.

  • Hygroscopy & Dermal Concentration: The hydroxyl and carboxylate groups make the compound highly polar and water-soluble. If the dust contacts unprotected skin, natural skin moisture rapidly dissolves it, leading to localized high concentrations of the salt and subsequent dermal irritation.

  • Material Compatibility: Nitrile is selected over latex because nitrile provides superior chemical resistance to polar organic molecules and aqueous solutions. This prevents chemical breakthrough if the salt dissolves on the glove surface.

Required Personal Protective Equipment (PPE) Matrix

Do not rely on passive compliance; actively validate your equipment before use. The following table summarizes the quantitative and qualitative PPE requirements for handling this compound.

PPE CategorySpecificationCausal RationaleSelf-Validation System
Hand Protection 100% Nitrile Gloves (Min 4 mil thickness)Resists polar organic salts and prevents aqueous breakthrough.Inflation Test: Trap air in the glove and squeeze to check for micro-tears or pinholes prior to donning.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects against aerosolized dust and accidental liquid splashes.Visual Inspection: Check for lens crazing, scratches, or strap degradation before entry.
Body Protection Flame-resistant or standard cotton lab coat; Closed-toe shoesPrevents dermal accumulation of hygroscopic dust on personal clothing.Fit Check: Ensure lab coat cuffs are securely tucked under the nitrile gloves to eliminate skin gaps.
Respiratory N95 Respirator (If handled outside a fume hood)Filters >95% of airborne particulates.Seal Check: Perform a positive/negative pressure user seal check before handling the chemical.

Step-by-Step Operational Workflow

According to the National Research Council's Prudent Practices in the Laboratory, which serves as the foundation for OSHA's Chemical Hygiene Plan recommendations, laboratory chemical hoods are the most critical engineering control for preventing exposure to airborne hazardous chemicals[1].

Phase 1: Preparation & Environmental Control

  • Isolate the Workspace: Conduct all weighing and transfer operations inside a certified chemical fume hood or a localized powder weighing enclosure. Ensure the sash is pulled down to the marked operational level.

  • Clear Incompatibles: Remove strong acids or oxidizers from the hood to prevent unintended secondary reactions in the event of a spill.

Phase 2: Weighing Protocol

  • Static Mitigation: Use an anti-static weighing boat. Hygroscopic powders often carry static charges that cause them to violently disperse (repel) when manipulated with metal instruments.

  • Tool Selection: Open the reagent bottle only within the fume hood. Use a clean, dry PTFE-coated or stainless steel spatula.

  • Moisture Control: Seal the primary container immediately after extraction. Prolonged exposure to ambient humidity will degrade the salt into a sticky, unmanageable paste.

Phase 3: Transfer & Decontamination

  • Containment: Transfer the weighed solid to your reaction vessel and seal the vessel before removing it from the fume hood.

  • Solubilization Cleanup: Wipe down the balance and hood surface with a damp paper towel (using water or dilute ethanol). Because the compound is water-soluble, a damp wipe effectively solubilizes and removes residual salt, whereas dry wiping simply pushes the dust around.

Spill Response and EPA-Compliant Disposal Plan

Spill Response Protocol: Never dry-sweep a Sodium 5-hydroxy-2-methylpentanoate spill. Dry sweeping aerosolizes the powder, bypassing standard droplet precautions. Instead, cover the spill with damp absorbent pads to dissolve and capture the salt, then place the pads in a compatible hazardous waste container.

RCRA Disposal Plan: Waste containing this compound must be managed in accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations. Under EPA Subpart K regulations for academic and research laboratories, hazardous waste containers must be clearly labeled and removed by a trained professional within six months of the accumulation start date[2][3].

  • Solid Waste: Dispose of contaminated spatulas, weigh boats, and PPE in a solid hazardous waste bin lined with a chemically compatible poly-bag.

  • Aqueous Waste: If the salt is dissolved in water, segregate it into a "Non-Halogenated Aqueous Waste" carboy. Do not overfill containers beyond 3/4 capacity[2].

Mechanistic Diagram of PPE & Safety Controls

G A Hazard Assessment: Sodium 5-hydroxy-2-methylpentanoate B Engineering Controls (Chemical Fume Hood) A->B C PPE Selection A->C G Operational Execution: Weighing & Transfer B->G D Nitrile Gloves (Min 4 mil) C->D E Safety Goggles (ANSI Z87.1) C->E F Lab Coat & Closed-Toe Shoes C->F D->G E->G F->G H EPA RCRA Compliant Waste Disposal G->H

Workflow for PPE selection, engineering controls, and disposal of the target compound.

References

  • BenchChem Catalogue (CAS: 31795-44-5). ChemBuyersGuide.
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories.
  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).

Sources

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